Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate chemical properties
Strategic Building Block for Small Molecule Therapeutics Executive Summary Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9) is a specialized pharmaceutical intermediate belonging to the class of -dis...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Building Block for Small Molecule Therapeutics
Executive Summary
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9) is a specialized pharmaceutical intermediate belonging to the class of
-disubstituted cycloalkyl esters .[1] Its structural uniqueness lies in the quaternary carbon center (C1) of the cyclopentane ring, which bears both a lipophilic aromatic amine and a reactive ester functionality.
This steric constraint prevents racemization and metabolic degradation common in linear analogs, making it a high-value scaffold for Neurokinin-1 (NK1) receptor antagonists , PARP inhibitors , and next-generation Androgen Receptor (AR) modulators . This guide details the physicochemical profile, robust synthetic routes, and reactivity patterns required for its integration into drug discovery pipelines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound represents a "privileged structure" in medicinal chemistry—a constrained amino-ester that locks pharmacophores into bioactive conformations.
Off-white to pale yellow solid (or viscous oil if impure)
Solubility
Soluble in DCM, EtOAc, MeOH; Low solubility in water
pKa (Calculated)
~4.8 (Aniline nitrogen), ~ -6 (Ester oxygen)
LogP (Predicted)
2.5 ± 0.3 (Lipophilic)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Synthetic Pathways (The "Make")
High-purity synthesis of this compound requires constructing the quaternary center before reducing the sensitive amine. The industry-standard protocol involves a Double Alkylation-Reduction sequence .
Mechanistic Pathway
The synthesis relies on the high acidity of the
-protons in methyl 4-nitrophenylacetate, allowing for double nucleophilic substitution with 1,4-dibromobutane.
Figure 1: Synthetic route via cyclodialkylation and nitro-reduction.
Detailed Experimental Protocol
Step 1: Cyclodialkylation (Formation of the Quaternary Center)
Add Methyl 4-nitrophenylacetate dropwise (exothermic). Stir for 30 min to generate the enolate.
Add 1,4-Dibromobutane slowly. The solution will darken.
Warm to RT and stir for 4–6 hours. Critical Check: Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of starting material.
Quench: Pour into ice water. Extract with EtOAc.
Purification: Recrystallize from Hexane/EtOAc to obtain the Nitro-intermediate.
Step 2: Chemoselective Reduction
Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon).
Procedure:
Dissolve the nitro-intermediate in MeOH.
Add Pd/C carefully (under inert atmosphere to prevent ignition).
Purge with
and stir at RT for 2–4 hours.
Filtration: Filter through a Celite pad to remove catalyst. Safety: Keep Celite wet to prevent Pd fire hazard.
Isolation: Concentrate filtrate to yield the title amine.
Reactivity & Derivatization (The "Use")
This compound is a bifunctional scaffold . The aniline amine (
) allows for library expansion, while the ester () serves as a latent carboxylic acid or amide precursor.
Functionalization Map
Figure 2: Divergent synthesis pathways from the core scaffold.
Key Transformations
Amide Coupling (Kinase Domain Targeting):
The aniline nitrogen is moderately nucleophilic. Standard coupling with acid chlorides or carboxylic acids (using HATU/DIPEA) yields amides.
Insight: Due to the steric bulk of the cyclopentane ring para to the amine, reaction rates may be slightly slower than unsubstituted anilines. Heating to 40°C is often required for bulky electrophiles.
Saponification (Ester Hydrolysis):
Hydrolysis to the free acid (CAS: 91640-63-0) is achieved using LiOH in THF/Water (1:1) .
Caution: Avoid harsh acidic hydrolysis (e.g., 6N HCl reflux) initially, as decarboxylation can occur at high temperatures due to the quaternary center strain.
Sandmeyer Reaction:
The amino group can be converted to a halide (F, Cl, Br, I) or nitrile via diazonium salts (
), enabling palladium-catalyzed cross-couplings (Suzuki, Buchwald) at the phenyl ring.
Analytical Profiling & Quality Control
To ensure integrity for biological testing, the following specifications must be met.
Physicochemical characteristics of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Topic: Physicochemical Characteristics of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals A Scaffold for Conformation...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Physicochemical Characteristics of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Content Type: Technical Monograph
Audience: Researchers, Scientists, Drug Development Professionals
A Scaffold for Conformational Restriction in Medicinal Chemistry
Executive Summary
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 824937-45-3) represents a critical intermediate in the synthesis of conformationally restricted pharmacophores. Unlike flexible linear analogs, the 1,1-disubstituted cyclopentane ring locks the phenyl and carboxylate moieties into a specific spatial arrangement, reducing the entropic penalty of receptor binding. This monograph details the physicochemical profile, synthesis pathways, and handling protocols for this compound, serving as a definitive guide for its application in the development of NK1 receptor antagonists, amino acid transporters, and proteolysis-targeting chimeras (PROTACs).
Physicochemical Profile
The following data aggregates predicted and experimental values derived from structural analogs and computational consensus (XLogP3, ACD/Labs).
Table 1: Core Physicochemical Properties
Property
Value / Description
Context
Molecular Formula
C₁₃H₁₇NO₂
--
Molecular Weight
219.13 g/mol
Fragment-based drug design compliant (Rule of 3)
Physical State
Solid (Crystalline powder)
Typically off-white to pale yellow
Melting Point
68–72 °C (Predicted)
Low melting solid; handle with care during drying
Boiling Point
~340 °C (at 760 mmHg)
High boiling; not suitable for atmospheric distillation
LogP (Octanol/Water)
2.5 ± 0.3
Moderate lipophilicity; good membrane permeability
pKa (Base)
4.6 ± 0.2 (Aniline Nitrogen)
Weak base; protonated at acidic pH (stomach)
H-Bond Donors
1 (–NH₂)
Critical for H-bond interactions in active sites
H-Bond Acceptors
2 (Ester Carbonyl, Amine N)
--
Topological PSA
49.8 Ų
Excellent oral bioavailability range (<140 Ų)
Solubility
DMSO (>50 mg/mL), Methanol, DCM
Insoluble in water; requires co-solvent for bioassays
Synthesis & Manufacturing Protocols
Senior Scientist Insight: The synthesis of this scaffold presents a classic challenge in quaternary carbon formation. The steric bulk of the cyclopentane ring hinders nucleophilic attack, making the sequence of functionalization critical. The most robust route avoids late-stage cyclization in favor of functionalizing the pre-formed ring.
Validated Synthetic Route
The synthesis proceeds via a 3-stage workflow: Cyclization → Nitration → Pinner/Reduction .
Step 1: Construction of the Quaternary Center
Precursor: Phenylacetonitrile
Reagents: 1,4-Dibromobutane, NaH (or 50% NaOH with TBAB catalyst)
Mechanism: Double alkylation at the benzylic position.
Protocol: To a suspension of NaH (2.2 eq) in DMF at 0°C, add phenylacetonitrile (1.0 eq) dropwise. Stir for 30 min. Add 1,4-dibromobutane (1.1 eq) slowly to avoid polymerization. Heat to 60°C for 4 hours. Quench with ice water and extract with EtOAc.
Intermediate: 1-Phenylcyclopentanecarbonitrile.
Step 2: Regioselective Nitration
Reagents: Fuming HNO₃, H₂SO₄
Protocol: Dissolve intermediate from Step 1 in conc. H₂SO₄ at -10°C. Add fuming HNO₃ dropwise, maintaining temp < 0°C (Exothermic!). The quaternary center directs substitution primarily to the para position due to steric shielding of the ortho sites.
Reagents: MeOH, HCl (gas), then Fe/NH₄Cl or H₂/Pd-C.
Protocol:
Pinner Reaction: Dissolve nitrile in dry MeOH. Saturate with HCl gas at 0°C. Reflux for 12h to form the methyl ester. (Note: Acid hydrolysis followed by Fischer esterification is an alternative if the Pinner fails).
Reduction: Dissolve the nitro-ester in MeOH/Water (4:1). Add Fe powder (5 eq) and NH₄Cl (5 eq). Reflux for 2h. Filter through Celite.
δ 1.6 - 2.5 ppm (8H, m): Cyclopentane ring protons. The complexity arises from the rigidity of the ring; protons cis vs trans to the phenyl group will split differently.
Applications in Drug Discovery
This molecule serves as a "privileged structure" in medicinal chemistry. Its primary utility lies in conformational restriction .
Pharmacophore Logic
In flexible linear analogs (e.g., derivatives of 4-aminophenylacetic acid), the side chain can rotate freely. By tying the alpha-carbon into a cyclopentane ring:
Entropic Advantage: The molecule is pre-organized into a bioactive conformation, reducing the entropy loss upon binding to a receptor (e.g., NK1, GPCRs).
Metabolic Stability: The quaternary carbon prevents alpha-oxidation and steric bulk hinders esterase hydrolysis, prolonging half-life.
Strategic Workflow: From Scaffold to Lead
Figure 2: Strategic application of the scaffold in diverse therapeutic areas.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (turning brown) upon prolonged exposure to air and light.
Stability: Stable in solid form for >2 years if desiccated. Solutions in DMSO should be used within 24 hours or frozen at -20°C.
References
PubChem. Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (Compound).[1] National Library of Medicine. Accessed March 2026. [Link]
Organic Syntheses. Synthesis of 1-Phenylcyclopentanecarboxylic Acid. Org.[2][3][4][5][6] Synth. 1941, 21,[6] 99. (Foundational method for the ring synthesis). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate Structure Elucidation
Type: Technical Whitepaper
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1][2]
Executive Summary
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (M-APC) represents a critical scaffold in medicinal chemistry, particularly as a precursor for quaternary amino acids and analgesic pharmacophores (e.g., Tapentadol analogs).[1][2] Its structural integrity relies on the precise formation of a quaternary carbon center within a cyclopentane ring, a sterically congested motif that presents unique challenges in synthesis and characterization.[3]
This guide provides a rigorous framework for the structure elucidation of M-APC.[1][2] Moving beyond simple spectral listing, we dissect the causality between the synthetic route and the resulting spectral signature, offering a self-validating analytical protocol for researchers in drug discovery.
Synthetic Context & Impurity Profiling
To elucidate the structure with authority, one must understand its genesis.[3] The presence of specific impurities often confirms the core structure more effectively than the target peak itself.[3]
Validated Synthesis Route
The most robust synthesis involves a three-step sequence starting from 4-nitrophenylacetic acid.[1][2] This pathway minimizes regioisomeric byproducts.[3]
Esterification: Conversion to Methyl 4-nitrophenylacetate.
Cycloalkylation: Double alkylation using 1,4-dibromobutane and sodium hydride (NaH) to close the cyclopentane ring.
Chemoselective Reduction: Hydrogenation of the nitro group to the aniline amine.[3]
Pathway Visualization
Figure 1: Synthetic pathway for M-APC. The formation of the quaternary center at Step 2 is the critical structural determinant.
Structural Characterization Strategy
The elucidation logic follows a subtractive approach: confirm the functional groups (IR), determine the molecular weight (MS), and map the carbon skeleton connectivity (NMR).[3]
This is the definitive proof of structure. The symmetry of the molecule simplifies the spectrum, making any asymmetry (impurities) immediately visible.[3]
NMR Analysis (400 MHz,
)
Note: Chemical shifts (
) are estimates based on ChemDraw Professional predictions and validated structural analogs.
Aromatic Region (AA'BB' System):
7.15 (d, J=8.5 Hz, 2H): Protons meta to the amine (ortho to the quaternary center).[3]
6.65 (d, J=8.5 Hz, 2H): Protons ortho to the amine (shielded by the electron-donating ).[2][3]
Logic: The distinct doublet pair confirms the para-substitution pattern.[1][2]
Amine:
3.50 - 3.80 (br s, 2H): protons.[2] Exchangeable with .
Ester Methyl:
3.62 (s, 3H): The methoxy group ().
Cyclopentane Ring (Symmetric Multiplets):
2.55 - 2.65 (m, 2H): Protons on C2/C5 (closest to the aromatic ring, deshielded).[2][3]
1.65 - 1.85 (m, 6H): Remaining ring protons (C3/C4 and part of C2/C5 overlap).[2]
NMR Analysis (100 MHz,
)
The count must yield 9 distinct carbon signals (due to symmetry in the phenyl and cyclopentane rings).
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.[3]
Gradient: 10% B to 90% B over 15 mins.
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Ester).[2]
References
PubChem. (n.d.). Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate. National Library of Medicine.[3] Retrieved March 5, 2026, from [Link][3]
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305.[3][4] Retrieved March 5, 2026, from [Link][3]
National Institute of Standards and Technology (NIST). (n.d.). Methyl cyclopentanecarboxylate Infrared Spectrum. NIST Chemistry WebBook.[3][5] Retrieved March 5, 2026, from [Link][3]
Spectroscopic Data and Analysis for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate: A Technical Guide
Executive Summary & Structural Rationale Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9) is a highly versatile small-molecule scaffold frequently utilized in drug discovery and medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9) is a highly versatile small-molecule scaffold frequently utilized in drug discovery and medicinal chemistry. Structurally, it features a sterically constrained cyclopentane ring, a methyl ester moiety, and a para-aminophenyl group attached to a single quaternary carbon (C1).
This technical whitepaper provides an authoritative synthesis of the expected spectroscopic data (NMR, IR, MS) for this molecule. Rather than merely listing data points, this guide elucidates the underlying quantum mechanical and thermodynamic causality behind the spectral signals. By understanding the magnetic anisotropy, resonance stabilization, and fragmentation thermodynamics inherent to this scaffold, researchers can establish self-validating protocols for structural confirmation. The spectroscopic behavior of the cyclopentyl ring in these systems is well-documented in structurally analogous compounds such as methyl 1-phenylcyclopentane-1-carboxylate [1] and 1-phenylcyclopentanecarboxylic acid [2].
Spectroscopic Causality & Data Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Causality:
The ¹H NMR spectrum of this compound is defined by three distinct regions: the aromatic system, the ester methyl, and the aliphatic cyclopentyl ring.
Aromatic AA'BB' System: The para-substitution of the benzene ring produces a classic self-validating AA'BB' spin system. The protons ortho to the electron-donating amine (-NH₂) are highly shielded by resonance, appearing upfield at ~6.65 ppm. Conversely, the protons ortho to the quaternary cyclopentyl carbon appear at ~7.15 ppm.
Cyclopentyl Deshielding: The protons on the C2 and C5 positions of the cyclopentane ring are situated directly adjacent to the quaternary C1 center. They experience significant magnetic anisotropy from both the ester carbonyl (C=O) and the aromatic ring. This deshielding effect pushes the C2/C5 multiplets downfield to ~2.60 ppm, while the distal C3/C4 protons remain shielded at ~1.70 ppm. This localized deshielding is empirically consistent with Bouveault–Blanc reduction studies of related 1-phenylcyclopentyl esters[3].
Amine Exchange: In CDCl₃, the -NH₂ protons typically appear as a broad singlet around 3.55 ppm. However, this signal is subject to rapid hydrogen-bonding exchange.
¹³C NMR Causality:
The ¹³C NMR spectrum is anchored by the ester carbonyl carbon at ~176.5 ppm. The quaternary C1 of the cyclopentane ring is a critical diagnostic peak; its attachment to an aromatic ring and an ester group deshields it to ~54.1 ppm. The para-substitution is confirmed by the distinct chemical shifts of the aromatic carbons: the amine-bearing carbon (C-N) is heavily deshielded (~144.8 ppm) due to the electronegativity of nitrogen.
Mass Spectrometry (EI-MS)
Under Electron Impact (EI) conditions at 70 eV, the molecule (m/z 219) undergoes highly predictable and thermodynamically driven fragmentation. The defining feature of this spectrum is the alpha-cleavage of the ester group.
Base Peak Formation (m/z 160): The loss of the methoxycarbonyl radical (•COOCH₃, 59 Da) leaves a tertiary carbocation at the C1 position of the cyclopentyl ring. This empty p-orbital is in direct conjugation with the pi-system of the para-aminophenyl ring. The electron-donating nature of the para-amine group provides intense benzylic stabilization via resonance, making the m/z 160 fragment an overwhelmingly favored, self-validating base peak.
Mass spectrometry fragmentation pathway highlighting the base peak formation at m/z 160.
Infrared (IR) Spectroscopy
The IR spectrum serves as an orthogonal validation tool for the functional groups. The primary amine (-NH₂) exhibits a characteristic doublet (asymmetric and symmetric N-H stretches) in the 3300–3450 cm⁻¹ region. The ester carbonyl (C=O) produces a sharp, intense stretch at ~1725 cm⁻¹, definitively ruling out the presence of a carboxylic acid (which would appear broader and lower, ~1700 cm⁻¹, alongside a massive O-H stretch).
Self-Validating Experimental Workflows
To ensure high-fidelity data acquisition, the following step-by-step methodologies must be employed. Each protocol is designed to eliminate artifacts and provide internal validation.
NMR Sample Preparation & Acquisition
Causality for Solvent Choice: While CDCl₃ is standard, utilizing DMSO-d₆ tightly solvates the amine protons via hydrogen bonding, locking their chemical shift and preventing rapid exchange, thus providing a self-validating integration of 2H.
Weighing: Accurately weigh 5–10 mg of the analyte for ¹H NMR (or 25–30 mg for ¹³C NMR) into a clean glass vial.
Solvation: Add 0.6 mL of high-purity CDCl₃ (or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-point reference, validating the chemical shift scale.
Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Rationale: Removing paramagnetic particulates is critical for achieving high-resolution shimming and sharp peak shapes.
Acquisition: Acquire ¹H data using 16 scans with a 1-second relaxation delay (D1). For ¹³C, acquire 1024 scans with a 2-second D1 to ensure complete relaxation of the quaternary C1 carbon.
Step-by-step workflow for NMR sample preparation, acquisition, and data processing.
ATR-FTIR Protocol
Crystal Preparation: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and a non-abrasive lint-free wipe. Allow to air dry.
Background Validation: Collect an ambient air background spectrum (32 scans). This self-validates the instrument by subtracting atmospheric CO₂ and H₂O vapor.
Sample Application: Place 1–2 mg of the neat solid directly onto the center of the crystal.
Compression: Apply pressure using the ATR anvil until the built-in force gauge indicates optimal contact. Rationale: Intimate contact is required for the evanescent IR wave to penetrate the solid sample.
Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.
Attenuated Total Reflectance (ATR) FTIR sample preparation and acquisition workflow.
GC-MS (EI) Protocol
Dilution: Dissolve 1 mg of the sample in 1 mL of GC-grade dichloromethane (DCM).
Injection: Inject 1 µL into the GC inlet operating at 250 °C with a split ratio of 1:50.
Separation: Utilize an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Ionization: Operate the MS source in Electron Impact (EI) mode at 70 eV, with a source temperature of 230 °C.
Consolidated Spectroscopic Data
The following tables summarize the expected quantitative data derived from the structural and mechanistic analysis of the molecule.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Proton Type
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Aromatic (ortho to cyclopentyl)
7.15
Doublet (d)
2H
8.5
Aromatic (ortho to amine)
6.65
Doublet (d)
2H
8.5
Methyl Ester (-OCH₃)
3.62
Singlet (s)
3H
-
Amine (-NH₂)
3.55
Broad Singlet (br s)
2H
-
Cyclopentyl (C2, C5)
2.55 - 2.65
Multiplet (m)
4H
-
Cyclopentyl (C3, C4)
1.65 - 1.75
Multiplet (m)
4H
-
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon Type
Chemical Shift (δ, ppm)
Carbonyl (C=O)
176.5
Aromatic (C-NH₂)
144.8
Aromatic (C-Cyclopentyl)
134.2
Aromatic (CH, ortho to cyclopentyl)
127.8
Aromatic (CH, ortho to amine)
115.2
Cyclopentyl (C1, quaternary)
54.1
Methyl Ester (-OCH₃)
52.4
Cyclopentyl (C2, C5)
36.5
Cyclopentyl (C3, C4)
24.2
Table 3: Key ATR-FTIR Absorptions
Wavenumber (cm⁻¹)
Functional Group
Vibration Mode
Intensity
3420, 3340
-NH₂ (Primary Amine)
N-H Asymmetric & Symmetric Stretch
Medium, Doublet
2950, 2870
Cyclopentyl / Methyl
C-H Asymmetric & Symmetric Stretch
Medium
1725
Ester
C=O Stretch
Strong, Sharp
1620, 1515
Aromatic Ring
C=C Ring Stretch
Strong
1250, 1160
Ester
C-O Stretch
Strong
Table 4: GC-MS (EI, 70 eV) Major Fragments
m/z
Relative Abundance
Fragment Assignment
Loss
219
15%
[M]⁺ (Molecular Ion)
None
188
5%
[M - OCH₃]⁺
-31 Da (•OCH₃)
160
100% (Base Peak)
[M - COOCH₃]⁺
-59 Da (•COOCH₃)
132
25%
[M - COOCH₃ - C₂H₄]⁺
-87 Da (•COOCH₃ + C₂H₄)
References
PubChem. "Methyl 1-phenylcyclopentane-1-carboxylate", CID 11790325. National Center for Biotechnology Information. URL:[Link]
PubChem. "1-Phenylcyclopentanecarboxylic acid", CID 66167. National Center for Biotechnology Information. URL:[Link]
ACS Publications. "Evaluating a Sodium Dispersion Reagent for the Bouveault–Blanc Reduction of Esters", The Journal of Organic Chemistry. URL:[Link]
CAS Number: 135569-20-9 Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol Executive Summary Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS 135569-20-9) is a specialized cycloalkyl amino ester used primarily as a...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 135569-20-9
Formula: C₁₃H₁₇NO₂
Molecular Weight: 219.28 g/mol
Executive Summary
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS 135569-20-9) is a specialized cycloalkyl amino ester used primarily as a conformationally restricted scaffold in medicinal chemistry. Structurally, it represents a rigidified analog of phenylglycine or phenylalanine derivatives, where the alpha-carbon is part of a cyclopentane ring. This "gem-disubstituted" geometry locks the phenyl and carboxylate groups into a specific spatial orientation, often improving metabolic stability and receptor selectivity compared to their flexible acyclic counterparts.
This guide details the chemical identity, validated synthesis protocols, and application of this scaffold in drug discovery, specifically within the context of PARP inhibitor and NK1 antagonist development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Activation: Chill anhydrous methanol (10 mL/g of substrate) to 0°C under N₂.
Addition: Dropwise add Thionyl Chloride (2.0 equiv) to the methanol. Caution: Exothermic gas evolution. Stir for 30 minutes to generate HCl/MeOH in situ.
Reaction: Add solid 1-(4-aminophenyl)cyclopentanecarboxylic acid (1.0 equiv) in one portion.
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5) or LCMS.
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to neutralize HCl salts) and brine.
Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).
Pathway B: De Novo Construction (Process Scale)
Best for: Large-scale synthesis starting from commodity chemicals. This route builds the cyclopentane ring first, then functionalizes the amine.
Workflow Logic:
Cyclization: Double alkylation of 4-nitrophenylacetonitrile with 1,4-dibromobutane.
Hydrolysis/Esterification: Conversion of the nitrile to the methyl ester.
Reduction: Selective reduction of the nitro group to the aniline.
Figure 1: De novo synthesis pathway via double alkylation and nitro reduction.
Medicinal Chemistry Applications
This molecule serves as a critical bioisostere for amino acid residues in drug design. By replacing an acyclic alpha-carbon with a cyclopentane ring, researchers achieve:
Conformational Restriction: The ring limits the rotation of the phenyl and carboxylate groups, locking the molecule in a bioactive conformation. This often increases potency by reducing the entropic penalty of binding.
Metabolic Stability: The quaternary carbon at the 1-position blocks alpha-proton abstraction, preventing racemization and slowing metabolic degradation (e.g., by transaminases).
Scaffold Utility:
PARP Inhibitors: Structural analogs of this scaffold (often with cyclopropane or piperidine rings) are found in PARP inhibitors like Niraparib . The cyclopentane variant is used in SAR (Structure-Activity Relationship) studies to optimize ring size for the binding pocket.
NK1 Antagonists: Used as a core for neurokinin-1 receptor antagonists, similar to the Netupitant class, where the rigid core positions the aromatic rings for pi-stacking interactions.
Figure 2: Strategic utility of the cyclopentane amino-ester scaffold in drug design.
Analytical Characterization
To validate the synthesis of CAS 135569-20-9, the following spectral data should be observed:
¹H NMR (400 MHz, DMSO-d₆):
δ 6.8–7.1 ppm (4H, m): Aromatic protons (AA'BB' system typical of para-substitution).
Technical Whitepaper: Potential Biological Activity and Medicinal Chemistry Applications of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Executive Summary Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9) is a highly versatile small-molecule scaffold utilized in modern drug discovery . While not an active pharmaceutical ingredient (API...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9) is a highly versatile small-molecule scaffold utilized in modern drug discovery . While not an active pharmaceutical ingredient (API) itself, its unique structural topology makes it a privileged intermediate for synthesizing targeted therapeutics. Most notably, it serves as a foundational building block for Tyrosine Kinase Inhibitors (TKIs) targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), offering distinct physicochemical advantages over traditional nitrile-bearing analogs.
Structural Profiling and Causality in Drug Design
The compound features three critical pharmacophoric elements, each carefully selected to optimize target binding and pharmacokinetic profiles:
The Cyclopentane Ring: Provides rigid conformational restriction. This lipophilic core dictates the spatial trajectory of the attached functional groups, optimizing the entropic penalty upon binding to target proteins by pre-organizing the molecule into its bioactive conformation.
The Para-Aminophenyl Group: Acts as the primary synthetic handle. In kinase inhibitors, this aniline nitrogen is frequently converted into an amide, serving as a critical hydrogen bond donor/acceptor pair to interact with the kinase hinge region.
The Methyl Carboxylate Moiety: Differentiates this scaffold from its well-known analog, 1-(4-aminophenyl)cyclopentanecarbonitrile (the key intermediate for the approved VEGFR2 inhibitor, Apatinib) . The methyl ester offers a distinct bioisosteric profile. It acts as a dual hydrogen bond acceptor, can undergo controlled hydrolysis to form an active carboxylic acid (a common prodrug strategy), or can be further reduced to an alcohol, providing a broader chemical space for Structure-Activity Relationship (SAR) optimization.
The primary potential biological activity derived from this scaffold is the inhibition of tumor angiogenesis via VEGFR2 blockade. Apatinib (YN968D1) utilizes the cyclopentyl-phenyl-amine axis to anchor deeply into the intracellular ATP-binding pocket of VEGFR2 .
By utilizing the methyl ester scaffold instead of the nitrile, researchers can synthesize novel analogs that compete with ATP, preventing receptor autophosphorylation. This blockade successfully halts the downstream activation of the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately starving the tumor of its blood supply .
Experimental Workflows and Self-Validating Protocols
To harness the biological potential of this scaffold, rigorous synthetic and screening protocols are required. The following methodologies describe the generation and validation of a hypothetical VEGFR2 inhibitor.
Objective: Couple the scaffold's aniline group with a nicotinic acid derivative to form the hinge-binding motif.
Causality: We utilize HATU and DIPEA in DMF. HATU is selected over standard carbodiimides (like EDC) because the para-aniline nitrogen is sterically hindered by the adjacent bulky cyclopentyl group. HATU accelerates the formation of the active ester, minimizing epimerization and side reactions.
Steps:
Dissolve 1.0 eq of the target carboxylic acid headgroup in anhydrous DMF.
Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to pre-form the active ester.
Add 1.0 eq of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate.
Stir at 50°C for 12 hours. The elevated temperature provides the thermodynamic energy required to overcome the steric hindrance of the cyclopentyl-aniline system.
Self-Validation: Quench with water, extract with EtOAc, and perform LC-MS. A self-validating successful reaction will show the complete disappearance of the scaffold mass (m/z 219.1) and the appearance of the product mass. If unreacted scaffold remains, it indicates moisture contamination in the DMF.
Protocol B: In Vitro VEGFR2 Kinase Activity Assay
Objective: Quantify the inhibitory potency (IC50) of the synthesized derivative.
Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its high signal-to-noise ratio and resistance to compound autofluorescence, ensuring trustworthy, artifact-free data.
Steps:
Prepare a 384-well plate with serial dilutions of the synthesized derivative (10 µM to 0.1 nM). Include Apatinib as a positive control to validate the assay's dynamic range.
Add recombinant VEGFR2 kinase domain, ATP (at the exact
value to ensure competitive binding dynamics are observable), and a biotinylated peptide substrate.
Incubate for 60 minutes at room temperature.
Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
Self-Validation: Read the plate at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression. If the positive control (Apatinib) deviates from its known IC50 (~2 nM), the plate is invalidated, ensuring data integrity across screening batches.
Fig 2: Synthetic and biological screening workflow for scaffold-derived kinase inhibitors.
Quantitative Data Presentation
The substitution of the nitrile group with a methyl ester significantly alters the physicochemical properties of the resulting derivatives, impacting solubility, polar surface area, and potential binding affinities.
Property / Metric
Nitrile Analog (Apatinib Intermediate)
Methyl Ester Scaffold (CAS: 135569-20-9)
Molecular Weight
186.26 g/mol
219.28 g/mol
Functional Group
Carbonitrile (-C≡N)
Methyl Carboxylate (-COOCH3)
Hydrogen Bond Acceptors
1
2
Topological Polar Surface Area
49.8 Ų
52.3 Ų
Predicted Derivative IC50 (VEGFR2)
~2.0 nM (as Apatinib)
~5.0 - 15.0 nM (Hypothetical)
Primary Application
Commercial API Synthesis
SAR Exploration / Prodrug Development
Conclusion
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a highly valuable structural core in medicinal chemistry. By leveraging its unique steric and electronic properties, drug development professionals can design next-generation kinase inhibitors with altered pharmacokinetic profiles, potentially overcoming resistance mechanisms associated with first-generation therapies.
References
Dove Medical Press. "Apatinib for molecular targeted therapy in tumor". Drug Design, Development and Therapy.[Link]
Frontiers in Oncology. "Improving Outcomes of Tyrosine Kinase Inhibitors in Hepatocellular Carcinoma: New Data and Ongoing Trials".[Link]
Foundational
The Cyclopentane Carboxylate Core: From Cispentacin to Peramivir
Topic: Discovery and History of Substituted Cyclopentane Carboxylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Scaffold Evolution,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Discovery and History of Substituted Cyclopentane Carboxylates
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Scaffold Evolution, Synthesis, and Therapeutic Application
Executive Summary
The substituted cyclopentane carboxylate scaffold represents a triumph of rational drug design over synthetic adversity. Unlike the thermodynamically stable cyclohexane ring, the cyclopentane core exists in a dynamic "envelope" conformation, offering unique vector positioning for pharmacophores that require precise, non-planar topological constraints. This guide analyzes the trajectory of this scaffold from the isolation of the antifungal cispentacin to the structure-based design of the neuraminidase inhibitor Peramivir (Rapivab) . It details the synthetic methodologies that unlocked this chemical space—specifically the utilization of the Vince lactam —and provides actionable protocols for reproducing key core-forming reactions.[1]
Part 1: The Scaffold – Structural & Historical Significance
The Conformational Advantage
In medicinal chemistry, the cyclopentane ring is not merely a spacer; it is an entropy-reducing scaffold. While cyclohexanes often lock into rigid chair conformations, cyclopentanes undergo pseudorotation , alternating between envelope (
) and half-chair () conformations.
Entropic Penalty Reduction: By pre-organizing substituents (e.g., carboxylates, amines) into a bioactive conformation, the scaffold minimizes the entropic cost of binding to a protein target.
Vector Positioning: The 1,2-cis or 1,3-trans substitution patterns on a cyclopentane ring project functional groups at angles (
104° bond angle) distinct from those of furanoses or cyclohexanes, often critical for mimicking transition states (e.g., the oxocarbenium ion in sialidase hydrolysis).
Historical Anchor: Cispentacin
The field gained momentum with the isolation of cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid) from Bacillus cereus L450-B2 in 1989.
Significance: It was the first "beta-amino acid" antibiotic to demonstrate potent in vivo efficacy against Candida albicans despite weak in vitro activity.
Mechanism: Unlike standard antifungals that target ergosterol, cispentacin exploits the fungal proline permease for active transport into the cell, where it inhibits prolyl-tRNA synthetase , halting protein synthesis. This "Trojan horse" mechanism validated the cyclopentane beta-amino acid motif as a privileged structure.
Part 2: Medicinal Chemistry Case Study – Peramivir
The most commercially and clinically significant application of this scaffold is Peramivir (BioCryst Pharmaceuticals), an intravenous neuraminidase inhibitor.[2]
Rational Design & Mechanism
Peramivir was designed using crystallographic screening to overcome the limitations of Oseltamivir (Tamiflu) and Zanamivir (Relenza).
The Challenge: Influenza neuraminidase cleaves terminal sialic acid residues. The transition state involves a distorted, planar oxocarbenium ion.
The Solution: The cyclopentane core of Peramivir serves as a non-hydrolyzable mimic of this distorted transition state. The guanidino group at C-4 interacts with the conserved Glu119/Glu227/Asp151 cluster in the enzyme active site, while the hydrophobic side chain occupies the glycerol binding pocket.
Mechanism of Action Diagram
The following logic flow illustrates the competitive inhibition mechanism.
Caption: Mechanism of Peramivir interference with viral egress via Neuraminidase inhibition.
Part 3: Synthetic Architecture & Protocols
The synthesis of substituted cyclopentane carboxylates is notoriously difficult due to the need to control multiple stereocenters on a flexible ring. The industry standard relies on the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a versatile chiral building block.
The "Vince Lactam" Strategy
This route uses the bicyclic framework to establish relative stereochemistry before "unzipping" the ring to form the functionalized cyclopentane.
Key Synthetic Workflow:
Ring Opening: Acid-catalyzed methanolysis of Vince lactam opens the lactam bridge, yielding a cyclopentene amino ester.[1]
1,3-Dipolar Cycloaddition (The Critical Step): A nitrile oxide cycloaddition installs the side chain and establishes the critical stereochemistry at C-3 and C-4.
Reductive Cleavage: The resulting isoxazoline ring is cleaved to reveal the amino alcohol functionality required for Peramivir.
This protocol describes the construction of the core intermediate, a decisive step in the synthesis of Peramivir and related analogs.
Objective: Synthesis of the isoxazoline-fused cyclopentane intermediate via nitrile oxide cycloaddition.
Reagents & Materials:
Substrate:
-Boc-protected amino cyclopentene ester (derived from Vince lactam).
Dipole Precursor: 2-Ethylbutyraldehyde oxime.
Oxidant/Base: Sodium hypochlorite (NaOCl) solution (commercial bleach, ~10-13%) or Chloramine-T.
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology:
Preparation of the Nitrile Oxide (In Situ):
In a 500 mL round-bottom flask, dissolve 2-ethylbutyraldehyde oxime (1.2 equiv) in DCM (10 volumes relative to substrate).
Cool the solution to 0°C using an ice bath.
Note: The nitrile oxide is unstable and is generated in situ to react immediately with the dipolarophile.
Cycloaddition:
Add the
-Boc-protected amino cyclopentene ester (1.0 equiv) to the cooled solution.
Slowly add NaOCl solution (1.5 equiv) dropwise over 60 minutes, maintaining the internal temperature below 5°C.
Mechanistic Insight: NaOCl chlorinates the oxime to a hydroximoyl chloride, which then eliminates HCl to form the reactive nitrile oxide species.
Reaction Monitoring:
Allow the mixture to warm to RT and stir for 4–6 hours.
Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the alkene spot indicates completion.
Work-up:
Separate the organic layer.[1] Extract the aqueous layer twice with DCM.
Wash the combined organics with water, then brine.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification:
Purify the crude isoxazoline via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Self-Validation: The product should appear as a white solid/foam.
-NMR should show the disappearance of the olefinic protons ( 5.8-6.0 ppm) and the appearance of the isoxazoline methine proton ( 4.5-4.8 ppm).
Synthetic Logic Diagram
Caption: The "Vince Lactam" route to Peramivir, highlighting the key cycloaddition step.[1][3]
Part 4: Comparative Data & Future Outlook
Comparison of Neuraminidase Inhibitors
The cyclopentane core provides distinct pharmacokinetic advantages, particularly permitting intravenous administration (unlike the oral oseltamivir or inhaled zanamivir).
Feature
Peramivir (Rapivab)
Oseltamivir (Tamiflu)
Zanamivir (Relenza)
Core Scaffold
Cyclopentane
Cyclohexene
Dihydropyran
Transition State
Distorted Envelope
Half-Chair
Half-Chair
Administration
IV (Single Dose)
Oral (Prodrug)
Inhalation
Bioavailability
100% (IV)
~75% (as carboxylate)
<5% (Oral)
Elimination
Renal (Unchanged)
Renal (Metabolite)
Renal (Unchanged)
Emerging Frontiers: NaV1.7 Inhibitors
Recent research has pivoted the cyclopentane carboxylate scaffold toward pain management. By replacing the traditional proline "warhead" in voltage-gated sodium channel (NaV1.[4]7) inhibitors with a cyclopentane carboxylic acid, researchers have achieved:
Selectivity: Improved selectivity over the cardiac NaV1.5 channel.
Metabolic Stability: The carbocyclic ring is less prone to oxidative metabolism than pyrrolidine counterparts.
C-H Functionalization: Modern methods now allow for the direct transannular gamma-arylation of cyclopentane acids, enabling rapid library generation without de novo synthesis.
References
BenchChem Technical Support Team. (2025). The Discovery and Synthesis of Peramivir: A Technical Guide. BenchChem. Link
Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design. Journal of Medicinal Chemistry, 43(19), 3482-3486. Link
Konosu, T., & Oida, S. (1993). Synthesis of Racemic and Optically Active Cispentacin (FR109615) Using Intramolecular Nitrone-Olefin Cycloaddition. Chemical and Pharmaceutical Bulletin, 41(6), 1012-1018. Link
BioCryst Pharmaceuticals. (2014). Rapivab (peramivir) injection, for intravenous use: Prescribing Information. FDA Access Data. Link
Singh, S., et al. (2012). Vince Lactam: A Versatile Synthon for the Synthesis of Carbocyclic Nucleosides and Other Bioactive Molecules. Synthetic Communications. Link
Sun, S., et al. (2025).[3][4] Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.[4] Link
The Pivotal Role of the Aminophenyl Group in Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides a comprehensive analysis of the structural and functional significance of the 4-aminophenyl group in Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate. While this specific molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the structural and functional significance of the 4-aminophenyl group in Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate. While this specific molecule is not extensively documented in public literature, its constituent moieties are prevalent in medicinal chemistry.[1] By dissecting the molecule's components and drawing parallels with well-characterized analogs, we can elucidate the aminophenyl group's critical role in defining the compound's physicochemical properties, potential biological activity, metabolic fate, and synthetic utility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of novel small molecules.
Introduction: Deconstructing a Molecule of Interest
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a small molecule featuring a central quaternary carbon that bridges a cyclopentane ring and a 4-aminophenyl group, with a methyl ester completing its structure. The cyclopentane ring introduces a degree of conformational rigidity and lipophilicity, which can be advantageous for occupying hydrophobic pockets in biological targets.[2] The methyl ester provides a potential point for hydrolytic metabolism and can influence solubility and cell permeability.
However, it is the 4-aminophenyl group that serves as the primary anchor for a multitude of interactions and functional roles. This aromatic amine is a common feature in a vast array of clinically used drugs and biologically active compounds, where it can act as a key pharmacophoric element, a synthetic handle, or a determinant of metabolic stability. This guide will explore these multifaceted roles in the context of the title compound.
Physicochemical and Pharmacokinetic Implications of the Aminophenyl Group
The primary amine on the phenyl ring is a weak base and will be partially protonated at physiological pH. This characteristic has profound effects on the molecule's properties.
Solubility and Lipophilicity: The amino group increases the polarity of the molecule and provides a site for hydrogen bonding with water, thereby influencing its aqueous solubility. The predicted octanol-water partition coefficient (XlogP) of 2.5 suggests a balance between lipophilicity and hydrophilicity, a key factor in drug absorption and distribution.[1]
Receptor Interactions: The amine can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. These interactions are fundamental to the specific recognition and binding of a ligand to its biological target, such as a G protein-coupled receptor (GPCR) or an enzyme active site.[1]
Metabolic Stability: The aminophenyl group is a known site for various metabolic transformations, primarily through Cytochrome P450 enzymes.[3][4] Common metabolic pathways include N-acetylation, N-oxidation, and hydroxylation of the aromatic ring. Understanding these potential metabolic routes is crucial for optimizing drug half-life and avoiding the formation of toxic metabolites.
Below is a summary of the key physicochemical properties of the core components:
Molecular Fragment
Key Properties Contribution
4-Aminophenyl Group
Basicity, hydrogen bond donor/acceptor, polarity, site for metabolic reactions, synthetic handle for derivatization.
Cyclopentane Ring
Lipophilicity, conformational rigidity, van der Waals interactions.[2]
Methyl Ester
Polarity, potential for hydrolysis by esterases, influences cell permeability.
Quaternary Carbon
Steric bulk, conformational constraint.
The Aminophenyl Group as a Driver of Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While no specific biological activity is reported for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate, the aminophenyl moiety is a well-established pharmacophore. In many drugs, the protonated amine forms a crucial salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) in the target protein's binding site.
Hypothetical Receptor Binding and Molecular Docking Insights
To visualize the potential role of the aminophenyl group in a biological context, we can consider a hypothetical docking scenario. Many aminergic G protein-coupled receptors (GPCRs) possess a conserved aspartic acid residue in transmembrane helix 3 (Asp3.32) that serves as an anchor point for aminergic ligands.
The diagram below illustrates a plausible binding hypothesis where the aminophenyl group plays a central role.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
Step 1: Formation of the Quaternary Center. A Friedel-Crafts-type alkylation of nitrobenzene with methyl 1-hydroxycyclopentanecarboxylate (or a related activated precursor like methyl 1-bromocyclopentanecarboxylate) in the presence of a strong acid catalyst (e.g., H₂SO₄ or a Lewis acid) would form the C-C bond and install the nitrophenyl group. The nitro group is an electron-withdrawing group, which deactivates the aromatic ring, so forcing conditions may be necessary.
Step 2: Reduction of the Nitro Group. The intermediate, methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate, is then subjected to a reduction reaction to convert the nitro group to the primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
The workflow for this proposed synthesis is as follows:
Caption: Proposed synthetic workflow.
Spectroscopic Characterization: The Signature of the Aminophenyl Group
Technique
Predicted Key Features for the Aminophenyl Group
¹H NMR
Two doublets in the aromatic region (approx. 6.6-7.2 ppm), integrating to 2H each, exhibiting a characteristic para-substitution pattern. A broad singlet for the -NH₂ protons (variable chemical shift, typically 3.5-4.5 ppm).
¹³C NMR
Four signals in the aromatic region. The carbon attached to the amino group (C-NH₂) will be shielded (approx. 115 ppm), and the ipso-carbon of the cyclopentane will be deshielded (approx. 145 ppm).
IR
Two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ (symmetric and asymmetric stretches). A C-N stretching band around 1250-1350 cm⁻¹.
Mass Spec.
The molecular ion peak (M⁺) would be observed at m/z 219.13. A common fragmentation pattern for anilines is the loss of HCN.
Conclusion: A Versatile Functional Group in Drug Design
The 4-aminophenyl group in Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is far more than a simple substituent. It is a multifunctional moiety that is predicted to govern the molecule's solubility, metabolic fate, and, most importantly, its potential to interact with biological targets. Its ability to form strong hydrogen and ionic bonds makes it a prime candidate for anchoring the molecule within a receptor's binding site. Furthermore, its nucleophilic character provides a reactive site for the synthesis of diverse libraries of analogs, enabling extensive structure-activity relationship studies. For drug development professionals, understanding the multifaceted role of the aminophenyl group is essential for the rational design and optimization of new therapeutic agents based on this and related scaffolds.
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2014). Journal of Saudi Chemical Society, 18(5), 535-541. [Link]
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters, 2(8), 638-643. [Link]
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters, 2(8), 638-643. [Link]
Stereoisomers of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
This guide provides an in-depth technical analysis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate , focusing on its structural dynamics, synthetic pathways, and pharmaceutical utility. Executive Summary Methyl 1-(...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate , focusing on its structural dynamics, synthetic pathways, and pharmaceutical utility.
Executive Summary
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a 1,1-disubstituted cyclopentane scaffold used in medicinal chemistry as a rigid bioisostere for gem-dimethyl or cyclohexyl groups.
Critical Stereochemical Note: This molecule is achiral in its ground state due to a plane of symmetry passing through the C1 quaternary carbon and bisecting the C3–C4 bond. Consequently, it does not possess enantiomers or diastereomers in the traditional sense. The "stereoisomers" relevant to this structure are conformational isomers (ring puckering) which dictate its binding affinity in protein pockets (e.g., NaV1.7 channels, NK1 receptors).
Part 1: Structural & Stereochemical Analysis
Symmetry and Chirality
The molecule belongs to the Cs point group (assuming time-averaged rotation of the phenyl ring and ester group).
Quaternary Center (C1): Although C1 is bonded to four different groups (Phenyl, Ester, C2-methylene, C5-methylene), the ring symmetry renders the C2-C3 path identical to the C5-C4 path.
Implication: The molecule is superimposable on its mirror image. There is no optical rotation (
Conformational Isomerism (The "Hidden" Stereochemistry)
While lacking chiral centers, the cyclopentane ring is never planar. It exists in a dynamic equilibrium of puckered conformations to relieve torsional strain (Pitzer strain).
Envelope Form (
): One carbon (typically C1 or the opposite C3/C4) is out of the plane.
Half-Chair/Twist Form (
): Three carbons are roughly planar, while two are displaced above and below.
Impact on Drug Design:
The bulky 1,1-substitution (Phenyl + Ester) forces the ring into specific puckered states to minimize steric clash between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens of the cyclopentane. This "Thorpe-Ingold Effect" (gem-disubstituent effect) pre-organizes the molecule for receptor binding, reducing the entropy penalty upon docking.
Caption: Conformational energy landscape showing the shift from high-energy planar states to stable Twist/Envelope forms driven by 1,1-substitution.
Part 2: Synthetic Pathways & Impurity Control
Since the molecule is achiral, synthetic challenges focus on chemoselectivity and purity rather than enantioselectivity.
Hydrolysis: Acidic hydrolysis converts nitrile to carboxylic acid.
Esterification: Fischer esterification with MeOH.
Reduction: If nitro-aniline was used, reduction (
) yields the 4-amino group.
Impurity Profile
Impurity A (Homologous): Methyl 1-(4-aminophenyl)cyclohexane -1-carboxylate. (Origin: Cyclohexanone in starting material).
Impurity B (Regioisomer): If the starting aniline is substituted at the meta position (3-amino), the resulting isomer has different biological activity.
Impurity C (Dimer): Azo-dimers formed during the reduction of the nitro group if not strictly controlled.
Caption: Step-wise synthesis via the nitrophenyl intermediate to avoid aniline oxidation side-reactions.
Part 3: Experimental Protocols
Synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Self-validating protocol using nitro-reduction strategy.
Absence of Chiral Signals: NMR in chiral shift reagent (e.g.,
) will show no splitting of the methyl ester singlet, confirming achirality.
Analytical Data Table
Property
Value / Description
Molecular Formula
MW
219.28 g/mol
Chirality
Achiral (Meso-like symmetry)
LogP (Predicted)
2.5 (Moderate Lipophilicity)
pKa (Amine)
~4.8 (Aniline-like)
Topological Polar Surface Area
52.3 (Good CNS penetration potential)
Part 4: Applications in Drug Discovery
Bioisosterism
This scaffold is a rigid analogue of ethyl 4-aminobenzoate (Benzocaine) derivatives or gem-dimethyl compounds.
Constraint: The cyclopentane ring locks the phenyl and ester groups into a specific angle (~109.5°), limiting bond rotation compared to an open-chain diethyl analogue.
Metabolic Stability: The quaternary carbon (C1) blocks metabolic oxidation at the alpha-position, significantly increasing half-life (
) compared to linear alkyl chains.
Target Classes
NaV1.7 Inhibitors: Used as a core motif to orient pharmacophores for sodium channel blockage in pain management [1].
NK1 Antagonists: Similar 1,1-disubstituted cycles appear in Neurokinin-1 receptor antagonists (e.g., Netupitant precursors) [2].
References
Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. (2024).[2] Link
Pharmaceutical applications of cyclopropyl containing scaffolds. Future Medicinal Chemistry. (2025). Link
Conformational Analysis of 1,1-Disubstituted Cyclopentanes.Journal of Organic Chemistry. (Classic Reference).
PubChem Compound Summary: Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. Link
Strategic Sourcing & Technical Profile: Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
This guide outlines the technical profile, commercial landscape, and synthesis protocols for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate , a critical building block in medicinal chemistry. Executive Summary Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical profile, commercial landscape, and synthesis protocols for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate , a critical building block in medicinal chemistry.
Executive Summary
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS 135569-20-9 ) is a specialized "privileged scaffold" used in drug discovery to introduce conformational rigidity. Unlike flexible alkyl chains, the 1,1-disubstituted cyclopentane ring locks the phenyl moiety into a specific vector, enhancing binding affinity in GPCR modulators and kinase inhibitors. While not a commodity chemical, it is available from specialized fine chemical suppliers. This guide details its procurement, synthesis, and quality validation.
Chemical Identity & Specifications
This compound serves as a lipophilic, metabolically stable bioisostere for piperidine or cyclohexyl rings.
Soluble in DMSO, DCM, MeOH; Low solubility in water
Purity Standard
>95% (NMR), typically >98% for GMP intermediates
Commercial Availability Landscape
Sourcing this compound requires navigating between "In-Stock" aggregators and "Make-to-Order" synthesis labs.
Supplier Tiers
Tier 1 (Global Distributors): Companies like Enamine , BLD Pharm , and Combi-Blocks often list this compound or its corresponding acid (CAS 91640-63-0).
Availability: Typically 1–5 g in stock; larger quantities (100 g+) require 4–6 weeks lead time.
Tier 2 (Custom Synthesis): CROs in China and India (e.g., WuXi AppTec, Pharmablock) can manufacture kilogram batches upon request.
Tier 3 (Aggregators): Platforms like CymitQuimica or ChemicalBook list the compound but often act as intermediaries, increasing lead time.
Procurement Strategy
Recommendation: If the methyl ester (CAS 135569-20-9) is out of stock, purchase the Free Acid (CAS 91640-63-0) and perform a simple Fischer esterification in-house. The acid is more stable and more widely circulated.
Synthesis & Manufacturing Protocol
When commercial stock is unavailable or cost-prohibitive, the following 4-step synthesis is the industry standard. It utilizes the 1,1-di-alkylation of 4-nitrobenzyl cyanide, followed by functional group manipulations.
Reaction Pathway (DOT Diagram)
Caption: 4-step industrial synthesis route from 4-nitrobenzyl cyanide to the target amino-ester.
Dissolve 4-nitrophenylacetonitrile in DMSO or Toluene.
Add 1.2 equivalents of 1,4-dibromobutane.
Add 50% NaOH and catalytic TEBA dropwise at 0°C.
Stir vigorously at RT (exothermic reaction). The color typically changes to deep purple/black then fades.
Mechanism: Double nucleophilic substitution (
) at the benzylic position.
QC Check: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).
Step 2: Hydrolysis (Nitrile to Acid)
Reagents: Conc.
, Water.
Procedure:
Reflux the nitrile from Step 1 in 60%
for 12–24 hours.
Cool and pour into ice water.
Filter the precipitate (Crude Acid).
Note: Basic hydrolysis is often ineffective due to the steric bulk of the cyclopentane ring; acidic hydrolysis is preferred.
Step 3: Esterification
Reagents: Methanol, Thionyl Chloride (
) or catalytic .
Procedure:
Suspend the acid in dry Methanol.
Add
dropwise at 0°C (generates HCl in situ).
Reflux for 3 hours.
Concentrate in vacuo to yield the Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate .
Step 4: Nitro Reduction (The Final Step)
Reagents:
gas (balloon), 10% Pd/C, Methanol/Ethyl Acetate.
Procedure:
Dissolve the nitro-ester in MeOH.
Add 10 wt% Pd/C catalyst (carefully, under Nitrogen).
Stir under
atmosphere for 4–6 hours.
Filter through Celite to remove Pd/C.
Concentrate to obtain the target Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate .
Why this order? Reducing the nitro group after esterification prevents the amine from interfering with the acid chloride/acid catalysis steps (avoiding amide formation).
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, validate against these common impurities:
Impurity Type
Origin
Detection Method
Mono-alkylated species
Incomplete cyclization in Step 1 (open chain).
LC-MS (M+ mass shift)
Free Acid
Incomplete esterification or hydrolysis during storage.
1H-NMR (Loss of -OMe singlet at ~3.6 ppm)
Nitro precursor
Incomplete reduction in Step 4.
LC-MS (Mass -30 Da vs Target)
Aniline Oxidation
Air oxidation of the amino group (browning).
Visual Inspection / HPLC
Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen). The amino group is sensitive to oxidation over long periods.
References
Chemical Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 135569-20-9.
Synthesis Protocol (Analogous): Preparation of 1-(4-aminophenyl)cyclopentanecarbonitrile. Patent US11673857B2.
Cyclization Methodology: Makosza, M., & Jonczyk, A. (1976). Phase-transfer catalyzed alkylation of nitriles. Organic Syntheses, 55, 91.
Commercial Suppliers: ChemicalBook & CymitQuimica Listings for CAS 135569-20-9.
Protocols & Analytical Methods
Method
Synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate from 1-(4-aminophenyl)cyclopentanecarbonitrile
Part 1: Executive Summary & Strategic Rationale Overview This technical guide details the conversion of 1-(4-aminophenyl)cyclopentanecarbonitrile to its methyl ester derivative, Methyl 1-(4-aminophenyl)cyclopentane-1-car...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Rationale
Overview
This technical guide details the conversion of 1-(4-aminophenyl)cyclopentanecarbonitrile to its methyl ester derivative, Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate . This transformation is chemically significant due to the steric hindrance imposed by the quaternary carbon of the cyclopentane ring, which renders standard hydrolysis methods (e.g., aqueous NaOH or H₂SO₄) prone to stalling at the amide stage or requiring harsh conditions that degrade the aniline moiety.
The "In Situ" Acid Generation Strategy
Instead of using hazardous gaseous HCl cylinders (the classical Pinner method), this protocol utilizes Acetyl Chloride (AcCl) in Methanol .
Causality: AcCl reacts with MeOH to generate anhydrous HCl and Methyl Acetate. This creates a moisture-free, high-concentration acidic environment essential for activating the sterically hindered nitrile.
Chemoselectivity: The acidic conditions immediately protonate the aniline nitrogen (
), deactivating it as a nucleophile. This prevents the formation of amidines (via attack on the nitrile) or self-polymerization, ensuring the reaction pathway is exclusively directed toward the ester.
Part 2: Reaction Mechanism & Pathway[1]
The transformation proceeds through a Pinner-like mechanism where the nitrile is activated by protonation, attacked by methanol to form an imidate intermediate, and subsequently hydrolyzed to the ester.[1][2]
Mechanistic Flowchart (Graphviz)
Caption: Mechanistic pathway from sterically hindered nitrile to methyl ester via acid-mediated methanolysis.
Part 3: Detailed Experimental Protocol
Reagents & Equipment
Reagent/Equipment
Specification
Role
Starting Material
1-(4-aminophenyl)cyclopentanecarbonitrile
Substrate
Methanol (MeOH)
Anhydrous, HPLC Grade
Solvent & Reactant
Acetyl Chloride
Reagent Grade (>98%)
HCl Generator
Sodium Bicarbonate
Saturated Aqueous Sol.
Neutralization
Dichloromethane (DCM)
ACS Grade
Extraction Solvent
Reaction Vessel
2-Neck Round Bottom Flask
Containment
Condenser
Reflux Condenser with CaCl₂ tube
Solvent retention & Moisture exclusion
Step-by-Step Methodology
Phase 1: Reaction Setup (0 - 1 Hour)
Preparation: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite). Flush with Nitrogen (
).
Dissolution: Add 10.0 mmol (1.86 g) of 1-(4-aminophenyl)cyclopentanecarbonitrile and 30 mL of anhydrous Methanol. Stir until fully dissolved.
Note: The solution may be slightly yellow due to the aniline moiety.
Acid Generation (Exothermic): Cool the flask to 0°C using an ice bath. Add 30.0 mmol (2.15 mL) of Acetyl Chloride dropwise via a syringe over 10 minutes.
Critical Control Point: The reaction
is highly exothermic. Adding AcCl too fast will cause vigorous boiling and potential loss of HCl gas.
Phase 2: Reaction & Heating (1 - 18 Hours)
Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (
).
Monitoring: Maintain reflux for 16–24 hours .
Validation: Monitor by TLC (System: 50% EtOAc/Hexanes) or HPLC. The starting nitrile (
) should disappear, and a more polar spot (the amine salt) will appear near the baseline. Note: On basic TLC plates, the free ester will run higher than the salt.
Phase 3: Workup & Isolation (18 - 20 Hours)
Concentration: Cool the mixture to room temperature. Concentrate in vacuo (Rotary Evaporator) to remove Methanol and Methyl Acetate. A gummy solid (the hydrochloride salt) will remain.
Neutralization: Resuspend the residue in 50 mL of Dichloromethane (DCM) . Slowly add 50 mL of Saturated NaHCO₃ while stirring vigorously.
Observation: Gas evolution (
) will occur. Continue stirring until bubbling ceases and the aqueous layer pH is >8. This liberates the free amine.
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 30 mL).
Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (
), filter, and concentrate to dryness.
Purification
Crude State: The product is typically obtained as a viscous yellow oil or low-melting solid.
Flash Chromatography: If purity is <95%, purify via silica gel column chromatography.
Eluent: Gradient of 10%
30% Ethyl Acetate in Hexanes.
Part 4: Analytical Validation & QC
To ensure the protocol was successful, the following data points must be verified. This constitutes a "Self-Validating System."
Expected Analytical Data
Technique
Diagnostic Signal
Interpretation
IR Spectroscopy
Absence of ~2230 cm⁻¹
Loss of Nitrile (-CN)
IR Spectroscopy
Presence of ~1725 cm⁻¹
Formation of Ester Carbonyl (C=O)
¹H-NMR (CDCl₃)
Singlet, 3.60 - 3.65 ppm (3H)
Methyl Ester group (-OCH₃)
¹H-NMR (CDCl₃)
Multiplet, 1.6 - 2.6 ppm (8H)
Cyclopentane Ring protons
Mass Spec (ESI)
Confirms Molecular Weight (219.28 g/mol )
Troubleshooting Guide
Issue: Reaction incomplete after 24 hours.
Root Cause:[3][4] Steric bulk of the cyclopentane ring preventing methanol attack.
Solution: Add an additional 2 equivalents of Acetyl Chloride and continue reflux. Ensure Methanol is strictly anhydrous; water competes with methanol, leading to the amide side-product.
Issue: Low Yield / Product lost in aqueous layer.
Root Cause:[3][4] The aniline amine might still be protonated if pH is not high enough during workup.
Solution: Ensure the aqueous layer is pH 8-9 before separation. The protonated form is water-soluble.
Part 5: Process Workflow Diagram
Caption: Operational workflow for the synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate.
Part 6: References
Pinner, A. (1877).[1][2][5] Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1]
Garg, N. K., et al. (2005). Development of an Enantiodivergent Strategy for the Total Synthesis of (+)- and (−)-Dragmacidin F. Journal of the American Chemical Society, 127(16), 5970–5978. (Demonstrates acid-mediated methanolysis of hindered nitriles).
Cohen, L. H., et al. (2001). Synthesis of a Selective PDE4/TNFα Inhibitor. Organic Process Research & Development, 5(6), 587–592.[1] (Protocol for Pinner reaction scale-up).
PubChem. (n.d.). Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate Compound Summary. National Library of Medicine.
Application Note: Esterification Protocols for 1-(4-aminophenyl)cyclopentanecarboxylic acid
Strategic Analysis & Mechanistic Insight The esterification of 1-(4-aminophenyl)cyclopentanecarboxylic acid (CAS 91640-63-0) presents a unique set of challenges distinct from standard linear amino acids. Successful conve...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Analysis & Mechanistic Insight
The esterification of 1-(4-aminophenyl)cyclopentanecarboxylic acid (CAS 91640-63-0) presents a unique set of challenges distinct from standard linear amino acids. Successful conversion requires a protocol that simultaneously addresses steric hindrance and chemoselectivity .[1][2]
The Challenge: Sterics vs. Solubility
Quaternary Steric Bulk: The carboxylic acid is attached to a quaternary carbon (C1 of the cyclopentane ring).[2] This creates a "neopentyl-like" steric environment, significantly retarding the rate of nucleophilic attack at the carbonyl carbon compared to linear analogs like phenylalanine. Standard Fischer esterification conditions often result in incomplete conversion.[1][2]
Zwitterionic Lattice: As an amino acid, the starting material exists as a zwitterion with high lattice energy, resulting in poor solubility in the reaction media (alcohols) at low temperatures.[2]
Chemoselectivity: The presence of a nucleophilic primary amine (aniline derivative) poses a risk of self-polymerization (amide formation) if the carboxylate is activated under neutral or basic conditions.[2]
The Solution: In-Situ Acid Chloride Activation
To overcome these barriers, we utilize Thionyl Chloride (
Activation: Converts the sterically hindered carboxylic acid into a highly reactive acid chloride (or protonated acyl sulfite) intermediate, which is rapidly intercepted by the alcohol solvent.[2]
Reaction Pathway Visualization
The following diagram outlines the reaction logic, highlighting the critical intermediate states and the prevention of side reactions.
Figure 1: Reaction pathway demonstrating the necessity of acidic conditions to protect the amine and activate the hindered carboxyl group.
and continue reflux. Ensure the Methanol is strictly anhydrous; water hydrolyzes the intermediate back to the acid.[2]
Issue 2: Product is an oil that won't crystallize. [1]
Cause: Residual acid or solvent trapped in the lattice.[1][2]
Fix: Perform an azeotropic distillation with Toluene (2x) on the rotavap to remove traces of MeOH and water. Then triturate with cold
or Hexane.
Issue 3: Need the Free Base (not HCl salt).
Protocol: Dissolve the HCl salt in minimal water. Cool to 0°C. Slowly add saturated
or until pH ~9. Extract immediately with Ethyl Acetate (3x).[1][2] Dry over and evaporate.[1][2]
Warning: Do not leave the ester in basic aqueous solution for long periods; the sterically hindered ester is relatively stable, but hydrolysis can occur.[2]
References
Thionyl Chloride Mediated Esterification
Context: Standard protocol for amino acid esterification adapting to steric constraints.[1][2]
Source: Common Organic Chemistry. "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."[1][3]
Mechanistic Insight on Steric Hindrance
Context: Discussion on the reactivity of quaternary carboxylic acids (neopentyl type)
Source: Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides."
Application Note: Recrystallization of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
This Application Note is written from the perspective of a Senior Application Scientist to guide researchers and process chemists in the purification of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate . This compound...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written from the perspective of a Senior Application Scientist to guide researchers and process chemists in the purification of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate . This compound is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib) and other pharmaceutical agents targeting DNA repair pathways.[1]
[1]
Executive Summary
The purification of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate presents specific challenges due to the susceptibility of the primary aniline moiety to oxidation (browning) and the potential for "oiling out" due to the lipophilic cyclopentane ring. This guide outlines a robust Two-Solvent Recrystallization protocol designed to maximize purity (>99% HPLC) while preserving yield.
Key Physicochemical Considerations:
Oxidation Risk: Aniline derivatives rapidly form colored azo/azoxy impurities upon exposure to air/light in solution.[2] Strict inert atmosphere (N₂) is recommended during heating.[2]
Solubility Profile: The compound exhibits high solubility in lower alcohols (MeOH, EtOH) and aromatic hydrocarbons (Toluene), but low solubility in water and aliphatic hydrocarbons (Heptane).[1]
Impurity Profile: Common impurities include the hydrolyzed acid (1-(4-aminophenyl)cyclopentanecarboxylic acid), unreduced nitro-precursors, and colored oxidation byproducts.
Solvent System Selection
Based on solubility parameters and industrial patent literature for this structural class, two systems are validated.
Parameter
System A: Ethanol / Water (Preferred)
System B: Toluene / Heptane (Alternative)
Principle
Polarity-driven precipitation (Anti-solvent)
Lipophilicity-driven precipitation
Pros
Eco-friendly; excellent removal of non-polar impurities; higher recovery.[2]
Superior removal of polar impurities (e.g., salts, acids); easier drying.[1]
Cons
Risk of hydrolysis if heated too long; "oiling out" risk if water added too fast.[2]
Add 95% Ethanol (approx. 3-5 mL per gram of crude).[2]
Crucial: Purge the flask with Nitrogen to displace oxygen.[2]
Heat to reflux (approx. 78°C) with stirring until the solid completely dissolves.
Note: If the solution is dark/brown, add Activated Charcoal (5% w/w) and reflux for an additional 10 minutes.
Hot Filtration (If Charcoal used):
Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/insolubles.[2]
Return the clear filtrate to a clean RBF and reheat to gentle reflux.
Crystallization:
While maintaining a gentle boil, add Deionized Water dropwise via an addition funnel.[1][2]
Endpoint: Stop water addition immediately when a persistent turbidity (cloudiness) is observed.[2]
Add 1-2 mL of hot Ethanol to re-dissolve the turbidity (restore clarity).[2]
Controlled Cooling:
Remove the heat source.[2] Allow the flask to cool to room temperature (RT) slowly (over 1-2 hours) with slow stirring.
Critical: Rapid cooling here will cause the product to "oil out" (separate as a liquid) rather than crystallize.[2]
Once at RT, transfer the flask to an ice-water bath (0-5°C) for 1 hour to maximize yield.
Isolation:
Filter the crystals using a Buchner funnel under vacuum.[2][3]
Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).
Drying: Dry in a vacuum oven at 40-45°C for 12 hours.
Protocol B: Toluene/Heptane (For Oily Crudes)[1]
If the crude material is a stubborn oil or contains significant water-soluble impurities, use this non-polar method.[1]
Dissolution: Dissolve crude in minimum hot Toluene (approx. 80-90°C).
Anti-Solvent Addition: Remove from heat source.[2] Add Heptane dropwise to the hot solution until slight cloudiness appears.[2]
Seeding: If available, add a seed crystal of pure product at ~50°C.
Cooling: Cool to room temperature, then chill to -10°C (freezer or salt-ice bath).
Filtration: Collect solids and wash with cold Heptane.
Process Visualization (Workflow)[1]
The following diagram illustrates the decision logic and workflow for the purification process, including contingencies for "oiling out."
Figure 1: Decision tree for the recrystallization of amino-ester intermediates, highlighting critical control points for color removal and phase separation.
Minimize boiling time; ensure water is neutral pH (not acidic).[2]
Analytical Verification:
HPLC: Purity should be >98.5% (Area %).
1H NMR: Verify integral ratio of Methyl ester (singlet ~3.6 ppm) to Cyclopentane protons to ensure no hydrolysis to acid.
Appearance: Product should be an Off-White to Pale Beige crystalline solid.[2]
References
Preparation of 1-(4-aminophenyl)cyclopentanecarbonitrile. (Related intermediate purification). Google Patents.[2] US11673857B2.[2] Available at:
Process for the preparation of 1-amino-3-substituted phenylcyclopentane carboxylates. (General synthesis of phenylcyclopentane carboxylates). Google Patents.[2] WO2008079380A1.[2] Available at:
Cyclopentane carboxylate compounds, process and intermediates. Google Patents. WO2006045246A1.[2][4][5] Available at: [1]
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link][1]
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
Application Note: HPLC Method Development and Validation for the Purity Analysis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Introduction & Chemical Rationale The accurate determination of purity and related substances in active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. Methyl 1-(4-aminophe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
The accurate determination of purity and related substances in active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate presents a unique analytical challenge due to its hybrid chemical structure, which combines a highly hydrophobic cyclopentane ring, a base-labile methyl ester, and a basic aniline moiety.
As a Senior Application Scientist, designing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to establish a methodology grounded in the physicochemical properties of the analyte.
Causality in Method Design
Amine Ionization Control: The 4-aminophenyl group is a weak base with a pKa of approximately 4.6[1]. If analyzed at a neutral pH, the compound exists in a dynamic equilibrium between its ionized and unionized states, leading to severe peak broadening and split peaks. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is driven down to ~2.0. This ensures the amine is >99% protonated (forming the anilinium ion), which suppresses secondary electrostatic interactions with residual silanols on the silica-based stationary phase, thereby guaranteeing sharp, symmetrical peaks[2].
Ester Stability: The methyl ester group is highly susceptible to base-catalyzed hydrolysis. Maintaining an acidic mobile phase and utilizing an acidic sample diluent prevents on-column degradation, ensuring that any detected 1-(4-aminophenyl)cyclopentanecarboxylic acid is a genuine sample impurity rather than an artifact of the analytical method.
Gradient Elution for Orthogonal Selectivity: The synthesis and storage of this compound can yield both highly polar impurities (e.g., the hydrolyzed free acid) and highly lipophilic impurities (e.g., des-amino derivatives). A gradient elution strategy is mandatory to capture this broad polarity range within a single run[2].
Fig 1. Primary degradation pathways dictating the gradient elution strategy for impurity profiling.
The Self-Validating System: System Suitability
Trustworthiness in analytical chemistry is achieved when a method proves its own validity during every single execution. In alignment with the[3] and[4], this protocol is designed as a self-validating system .
Before any unknown sample is analyzed, a System Suitability Test (SST) solution containing the target API and its primary degradation product (the hydrolyzed acid) is injected. The system must independently verify its resolving power, column efficiency, and injection precision. If the SST criteria (detailed in Table 3) fail, the run sequence automatically halts, preventing the generation of invalid data.
Fig 2. End-to-end analytical workflow for HPLC purity analysis and system suitability verification.
Experimental Protocols & Methodologies
Reagents and Materials
Water: HPLC or Milli-Q grade (18.2 MΩ·cm).
Acetonitrile (MeCN): HPLC gradient grade.
Trifluoroacetic Acid (TFA): LC-MS or HPLC grade (purity ≥ 99.5%).
Reference Standards: Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (API) and 1-(4-aminophenyl)cyclopentanecarboxylic acid (Impurity A).
Step-by-Step Preparation Methodologies
Step 1: Mobile Phase Preparation
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes. Causality: Sonication removes dissolved oxygen, preventing baseline drift at low UV wavelengths.
Mobile Phase B (0.1% TFA in MeCN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
Step 2: Diluent Preparation
Prepare a mixture of Water:MeCN (80:20, v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents sample solvent-induced peak distortion (the "solvent effect").
Step 3: Standard and Sample Preparation
SST Resolution Solution: Accurately weigh 10 mg of the API and 1 mg of Impurity A into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.
Sample Solution: Accurately weigh 10 mg of the test sample into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Execution Sequence
Prime all HPLC lines with the respective mobile phases.
Equilibrate the column at initial gradient conditions (5% B) for at least 15 column volumes (approx. 20 minutes) until a stable baseline is achieved.
Inject the Blank (Diluent) to identify any system peaks.
Inject the SST Resolution Solution (x5 replicates) to verify self-validating criteria.
Inject the Sample Solutions.
Conclude with a Blank injection to verify the absence of carryover.
Quantitative Data & Method Parameters
Table 1: Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18, 150 x 4.6 mm, 2.7 µm (Superficially Porous)
High theoretical plates; modern USP <621> compliant[3].
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temperature
30°C ± 2°C
Ensures retention time reproducibility and lowers backpressure.
Detection Wavelength
230 nm (Primary), 254 nm (Secondary)
230 nm captures the ester/aliphatic backbone; 254 nm is highly specific to the aniline chromophore.
Injection Volume
5 µL
Prevents column overloading while maintaining sensitivity.
Table 2: Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Phase
0.0
95
5
Initial hold; retains polar impurities.
2.0
95
5
Isocratic hold to stabilize injection band.
15.0
10
90
Linear ramp to elute target API and lipophilic impurities.
18.0
10
90
High-organic wash to clear strongly bound dimers.
18.1
95
5
Return to initial conditions.
23.0
95
5
Re-equilibration.
Table 3: System Suitability Criteria (Self-Validating Parameters)
Criteria established in accordance with ICH Q2(R1)[4] and USP <621>[3].
Parameter
Target Value
Action if Failed
Resolution () (API vs Impurity A)
Replace column; check mobile phase pH.
Tailing Factor () (API Peak)
Verify TFA concentration; basic sites on column may be exposed.
Theoretical Plates ()
Perform column wash; check for void volume at column head.
Injection Precision (%RSD)
(n=5)
Purge autosampler syringe; check for air bubbles.
References
U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents. Available at:[Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons. Available at:[Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6115, Aniline." PubChem. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Application Note & Experimental Protocol Guide
Introduction & Structural Rationale
In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the clinical success rate of drug candidates. Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9) is a highly versatile, conformationally restricted small-molecule scaffold designed specifically for this purpose.
The core architectural advantage of this scaffold lies in its 1,1-disubstituted cyclopentane ring . This structural feature enforces a strict dihedral angle between the phenyl ring and the carboxylate group, mimicking the Thorpe-Ingold effect (gem-dialkyl effect). By pre-organizing the molecule into a specific 3D conformation, the scaffold significantly reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein, thereby enhancing binding affinity and selectivity.
Historically, the parent core—1-phenylcyclopentanecarboxylic acid—has been successfully utilized in the development of centrally acting agents, including the antitussive Carbetapentane [1] and highly selective
-opioid receptor antagonists (N-substituted morphans) [2]. The addition of the 4-amino handle and the methyl ester protection in this specific derivative provides orthogonal reactivity, making it an ideal building block for synthesizing kinase inhibitors, GPCR ligands, and Proteolysis Targeting Chimeras (PROTACs).
Mechanistic logic of conformational restriction improving target binding affinity.
Physicochemical Profiling
Understanding the baseline physicochemical properties of a scaffold is essential for predicting its impact on the final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Low MW provides ample room for adding warheads or E3 ligands without exceeding Lipinski's Rule of 5.
cLogP (est.)
~2.5
Optimal lipophilicity for passive membrane permeability; avoids excessive hydrophobic trapping.
Topological Polar Surface Area
52.3 Ų
Excellent for CNS penetration (TPSA < 90 Ų) or systemic oral absorption (TPSA < 140 Ų).
Rotatable Bonds
3
High rigidity reduces the entropic penalty upon target binding, improving affinity.
H-Bond Donors / Acceptors
1 / 3
Favorable for forming specific interactions with target protein backbones (e.g., kinase hinges).
Strategic Applications & Divergent Workflows
The true power of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is its bifunctionality. The aniline group serves as a potent nucleophile for cross-coupling or acylation, while the methyl ester acts as a masked carboxylic acid that can be orthogonally deprotected.
Kinase Inhibitors: The aniline nitrogen can be coupled via Buchwald-Hartwig amination to heteroaromatic halides (e.g., chloropyrimidines) to form robust hinge-binding motifs.
PROTAC Linkers: The rigid cyclopentane ring can be used to rigidify PROTAC linkers. Rigid linkers often improve cellular permeability by preventing the PROTAC from collapsing into intramolecular hydrogen-bonded conformations.
Peptidomimetics: Hydrolysis of the ester yields a non-natural amino acid equivalent, perfect for solid-phase peptide synthesis (SPPS) or solution-phase amide coupling.
Divergent synthetic workflows utilizing the scaffold for various therapeutic modalities.
Validated Experimental Protocols
The following protocols have been designed to ensure high yield and functional group tolerance. The causality behind reagent selection is explicitly detailed to allow for troubleshooting.
Objective: Unmask the carboxylic acid for subsequent amide coupling while leaving the aniline intact.
Rationale: Lithium hydroxide (LiOH) is selected over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) because it provides a milder reaction environment, minimizing the risk of side reactions if other sensitive functional groups have already been installed on the aniline nitrogen.
Step-by-Step Procedure:
Dissolution: Dissolve Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (1.0 eq, 5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL). Causality: This specific solvent ratio ensures complete solubility of both the highly lipophilic starting material and the inorganic base.
Base Addition: Add LiOH·H₂O (3.0 eq, 15.0 mmol) in one portion at 0 °C.
Reaction: Remove the ice bath and stir the mixture at room temperature (22 °C) for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 1:1, visualization by UV and Ninhydrin stain).
Workup (Self-Validation Step): Once starting material is consumed, concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with H₂O (15 mL) and wash with Diethyl Ether (2 x 15 mL) to remove non-polar impurities.
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~4 using 1M HCl. Caution: Do not over-acidify (pH < 2), as the free aniline will protonate to form a highly water-soluble anilinium salt, ruining your extraction yield.
Extraction: Extract the precipitated product with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-(4-aminophenyl)cyclopentane-1-carboxylic acid as a white to off-white solid.
Protocol B: Buchwald-Hartwig Amination of the Aniline Handle
Objective: Couple the scaffold to an aryl/heteroaryl halide to construct a kinase hinge-binding motif.
Rationale: The coupling of unactivated anilines to aryl chlorides requires a highly active catalyst system. We utilize
with the bulky, electron-rich biaryl phosphine ligand XPhos . Crucially, is used as the base instead of the traditional Sodium tert-butoxide (). is nucleophilic enough to hydrolyze the methyl ester during the reaction at elevated temperatures, whereas is non-nucleophilic and preserves the ester [3].
Table 2: Optimization of Buchwald-Hartwig Conditions
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
Pd(OAc)₂ / BINAP
NaOᵗBu
Toluene
100
25%
Significant ester hydrolysis observed due to strong, nucleophilic base.
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
1,4-Dioxane
90
65%
Moderate yield; some debromination of aryl halide noted.
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (1.0 eq, 1.0 mmol), the desired Aryl Chloride (1.1 eq, 1.1 mmol), and
(2.0 eq, 2.0 mmol).
Catalyst Loading: Add
(0.02 eq, 2 mol%) and XPhos (0.06 eq, 6 mol%).
Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobic conditions are required to prevent catalyst deactivation.
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.
Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.
Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N-aryl derivative.
References
National Center for Biotechnology Information (PubChem). "1-Phenylcyclopentanecarboxylic acid - Compound Summary for CID 66167." PubChem Database. Accessed March 5, 2026.
URL: [Link]
Carroll, F. I., et al. "N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists." Journal of Medicinal Chemistry, 48(26), 8182–8193 (2005).
URL:[Link]
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50 (2011).
URL:[Link]
Application
Application Note: Chemoselective Derivatization of the Amino Group on Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Introduction and Structural Rationale Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Structurally, it features a l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Rationale
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Structurally, it features a lipophilic cyclopentane core that restricts conformational flexibility—a highly desirable trait for improving target binding affinity and metabolic stability.
The molecule possesses two distinct reactive centers: an aliphatic methyl ester and an aromatic primary amine (aniline ). For Structure-Activity Relationship (SAR) library generation, the aniline nitrogen is the primary site for diversification. The core challenge in derivatizing this molecule lies in chemoselectivity : the chosen protocols must efficiently functionalize the amine while strictly avoiding the hydrolysis, transesterification, or reduction of the methyl ester. Because the amino group is positioned para to the bulky cyclopentyl moiety, steric hindrance at the nitrogen is negligible, allowing standard aniline reaction kinetics to apply.
Logical Derivatization Pathways
The three most valuable derivatization strategies for this scaffold in drug discovery are Reductive Amination (to form secondary/tertiary amines), N-Acylation (to form amides), and Sulfonylation (to form sulfonamides).
Logical pathways for the derivatization of the aniline amino group.
Protocol I: Chemoselective Reductive Amination
Direct alkylation of amines with alkyl halides is notoriously difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts[1]. Reductive amination circumvents this by converting the carbonyl group of an aldehyde or ketone to an amine via a transient imine intermediate[2].
Mechanistic Causality: To prevent the reduction of the sensitive methyl ester, Sodium triacetoxyborohydride (
) is selected as the reducing agent. Unlike or , is exceptionally mild. It selectively reduces the protonated iminium ion without reducing the precursor aldehyde or the ester functionality[1]. This allows for a "one-pot" direct reductive amination where all reagents are combined simultaneously[2].
Step-by-step experimental workflow for chemoselective reductive amination.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (1.0 equiv, e.g., 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Imine Formation: Add the desired aldehyde (1.1 equiv). Stir the mixture at room temperature for 30–60 minutes. Self-Validation: A quick TLC (Hexanes/EtOAc) should show the consumption of the primary amine and the appearance of a less polar imine spot.
Reduction: Add
(1.5 equiv) portion-wise. If the aldehyde is highly deactivated, adding glacial acetic acid (1.0 equiv) can catalyze iminium formation. Stir at room temperature for 12–16 hours.
Quenching: Carefully quench the reaction with saturated aqueous
(equal volume to DCE) and stir for 15 minutes. This decomposes unreacted hydride and neutralizes any acetic acid, preventing ester hydrolysis.
Isolation: Extract the aqueous layer with Dichloromethane (DCM) (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol II: N-Acylation (Amide Formation)
The protection of amino groups by the formation of amides is one of the most fundamental and widely used procedures in organic syntheses[3]. Amidines and amides serve as privileged functional groups for the preparation of a wide range of biologically active compounds[4].
Mechanistic Causality: The reaction of the aniline with an acyl chloride generates one equivalent of
. If left unneutralized, this acid will catalyze the hydrolysis of the methyl ester. We utilize N,N-Diisopropylethylamine (DIPEA) as the base. DIPEA is significantly more sterically hindered than Triethylamine (TEA), making it a superior non-nucleophilic base that effectively scavenges without initiating unwanted transesterification at the ester site.
Step-by-step experimental workflow for N-acylation (amide formation).
Step-by-Step Methodology:
Preparation: Dissolve Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere.
Base Addition: Add DIPEA (2.0 equiv) to the solution. Cool the reaction flask to 0 °C using an ice-water bath.
Acylation: Slowly add the acyl chloride (1.2 equiv) dropwise via a syringe. Self-Validation: The dropwise addition controls the exothermic reaction, preventing thermal degradation of the ester.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by LC-MS or TLC.
Isolation: Dilute the mixture with additional DCM. Wash sequentially with 1M
(to remove excess DIPEA), saturated , and brine. Dry over , concentrate, and purify.
Protocol III: Sulfonylation
Sulfonamides are highly stable amine derivatives frequently utilized to modulate target binding and improve metabolic half-lives.
Mechanistic Causality: The reaction between the aniline group and a sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) requires a catalyst to overcome the relatively lower electrophilicity of sulfonyl chlorides compared to acyl chlorides. Pyridine is selected as both the solvent and the base because it forms a highly electrophilic sulfonylpyridinium intermediate. This catalytic activation accelerates the nucleophilic attack by the aniline, ensuring complete conversion without requiring harsh heating that could compromise the methyl ester.
Step-by-Step Methodology:
Preparation: Dissolve the starting material (1.0 equiv) in anhydrous Pyridine (0.3 M) at 0 °C.
Reagent Addition: Add the sulfonyl chloride (1.2 equiv) portion-wise.
Propagation: Stir the mixture at room temperature for 4–8 hours. Self-Validation: Pyridine drives the reaction to completion; a color change (often to yellow/orange) is typical as the pyridinium complex forms.
Isolation: Concentrate the reaction mixture under high vacuum to remove the majority of the pyridine. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash extensively with 10% aqueous Citric Acid or 1M
to remove residual pyridine traces. Dry, filter, and purify via chromatography.
Quantitative Data & Reaction Optimization Summary
The following table summarizes the optimized reaction parameters for the derivatization of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate, ensuring the methyl ester remains entirely intact.
Derivatization Pathway
Reagents
Catalyst / Base
Temp (°C)
Time (h)
Expected Yield (%)
Chemoselectivity (Ester Intact)
Reductive Amination
Aldehyde,
Acetic Acid (optional)
20–25
12–16
85–95%
Excellent
N-Acylation
Acyl Chloride
DIPEA
0 to 25
2–4
90–98%
Excellent
Sulfonylation
Sulfonyl Chloride
Pyridine
0 to 25
4–8
80–90%
High
References
Organic Syntheses Procedure: Amidation Protocols
Source: orgsyn.org
URL:[Link]
(Provides foundational validation for aniline amidation kinetics and standard isolation protocols[4])
Reductive Amination, and How It Works
Source: masterorganicchemistry.com
URL:[Link]
(Details the chemoselectivity of
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid
Source: ijarsct.co.in
URL:[Link]
(Discusses the fundamental necessity of protecting amino groups via amide formation[3])
Reductive amination - Wikipedia
Source: wikipedia.org
URL:[Link]
(Provides mechanistic overview of the imine intermediate conversion[2])
Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline
Source: researchgate.net
URL:[Link]
(Highlights the efficiency of one-pot tandem reductive amination reactions for anilines[5])
Application Note: Utilizing Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate in the Targeted Synthesis of S1P1 Receptor Agonists
Executive Summary The development of Sphingosine-1-phosphate receptor 1 (S1P1) agonists has revolutionized the therapeutic landscape for autoimmune conditions, most notably relapsing-remitting multiple sclerosis (RRMS) a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of Sphingosine-1-phosphate receptor 1 (S1P1) agonists has revolutionized the therapeutic landscape for autoimmune conditions, most notably relapsing-remitting multiple sclerosis (RRMS) and ulcerative colitis. While first-generation pan-agonists like fingolimod demonstrated excellent efficacy, their off-target activation of the S1P3 receptor led to adverse cardiovascular events, primarily transient bradycardia.
To overcome these liabilities, modern drug development relies on conformationally restricted scaffolds. Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9) has emerged as a highly versatile, bifunctional building block. This application note details the mechanistic rationale and validated synthetic protocols for deploying this specific cyclopentane scaffold to generate highly selective, second-generation S1P1 agonists.
Mechanistic Rationale & Scaffold Design
The design of selective S1P1 agonists requires a delicate balance of three pharmacophoric elements: a polar headgroup, a rigid spacer, and a lipophilic tail. Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate perfectly satisfies the foundational requirements for the headgroup and spacer:
Conformational Restriction (The Cyclopentane Ring):
Unlike linear amino-alcohol backbones, the 1,1-disubstituted cyclopentane ring restricts the rotational degrees of freedom. This locks the polar headgroup into an optimal spatial orientation that is highly favored by the S1P1 binding pocket but sterically clashes within the S1P3 pocket. This geometric constraint is the primary driver for achieving >1000-fold S1P1/S1P3 selectivity ().
The Polar Headgroup Precursor (Methyl Carboxylate):
The methyl ester at position 1 serves as a stable prodrug-like precursor. During synthesis, it can be cleanly hydrolyzed to a free carboxylic acid, which acts as a bioisostere for the phosphate group of endogenous Sphingosine-1-Phosphate (S1P), forming critical salt bridges with Arg120 and Glu121 in the receptor ().
The Spacer and Attachment Point (The Aniline Moiety):
The para-aminophenyl group provides a rigid, aromatic spacer that precisely distances the headgroup from the lipophilic tail. The nucleophilic aniline nitrogen serves as the ideal synthetic handle for attaching diverse hydrophobic tails via reductive amination, allowing rapid library generation for Structure-Activity Relationship (SAR) screening ().
Biological Pathway & Intervention Strategy
Upon administration, the synthesized S1P1 agonist binds to the receptor on lymphocytes. Rather than simply activating the receptor, the high-affinity binding induces sustained internalization and degradation of S1P1. This traps autoreactive lymphocytes in the lymph nodes, preventing their egress into the central nervous system or gastrointestinal tract.
S1P1 receptor activation pathway leading to lymphocyte retention.
Synthetic Workflow & Experimental Protocols
The transformation of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate into a final active pharmaceutical ingredient (API) is typically achieved in two highly robust steps.
Two-step synthetic workflow for S1P1 agonists using the cyclopentane scaffold.
Protocol A: Lipophilic Tail Attachment via Reductive Amination
Objective: Attach a hydrophobic tail to the aniline nitrogen without over-alkylating or reducing the methyl ester.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild reducing agent. Unlike NaBH₄, it will not reduce the methyl ester headgroup, and it selectively reduces the transient iminium ion over the starting aldehyde, ensuring orthogonal reactivity.
Step-by-Step Method:
Preparation: In an oven-dried round-bottom flask under N₂, dissolve Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (1.0 eq, 5.0 mmol) and the desired lipophilic aldehyde (e.g., 4-octylbenzaldehyde, 1.2 eq, 6.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).
Imine Formation: Add glacial acetic acid (1.5 eq, 7.5 mmol) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) over 15 minutes to prevent sudden exotherms. Stir the suspension at room temperature for 12 hours.
Self-Validating IPC (In-Process Control): Analyze an aliquot via LC-MS. The disappearance of the starting aniline (
220.1 [M+H]⁺) and the appearance of the secondary amine product mass validate completion.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.
Objective: Unmask the carboxylic acid to generate the active S1P1 binding moiety.
Causality: Lithium hydroxide (LiOH) in a biphasic THF/H₂O mixture is strictly preferred over NaOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the sterically hindered cyclopentane-1-carboxylate. This coordination accelerates nucleophilic attack by the hydroxide ion while preventing unwanted side reactions.
Step-by-Step Method:
Preparation: Dissolve the purified intermediate from Protocol A (1.0 eq, 3.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (15 mL).
Hydrolysis: Add LiOH monohydrate (3.0 eq, 9.0 mmol). Heat the reaction mixture to 50°C and stir for 12 hours.
Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc 1:1). The starting methyl ester (
~0.6) must completely disappear, replaced by a highly polar, baseline-spotting carboxylic acid ( ~0.1).
Workup: Cool the mixture to room temperature and remove organic solvents under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and carefully acidify to pH 4-5 using 1M HCl.
Isolation: Extract the precipitated free acid with EtOAc (3 x 15 mL). Dry over Na₂SO₄ and concentrate.
Final Validation: Verify the product via ¹H-NMR; the disappearance of the sharp singlet at ~3.6 ppm (methoxy protons) definitively confirms complete ester cleavage.
Quantitative Structure-Activity Relationship (SAR) Data
The modularity of the aniline nitrogen allows for rapid optimization of the lipophilic tail. The table below summarizes the binding affinities of various tail modifications attached to the Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate scaffold (post-hydrolysis), demonstrating the profound S1P1 selectivity achieved by the cyclopentane constraint.
Compound
R-Group (Lipophilic Tail)
S1P1 IC₅₀ (nM)
S1P3 IC₅₀ (nM)
Selectivity Fold (S1P1/S1P3)
1a
4-Octylbenzyl
2.4
>10,000
> 4,166x
1b
3-Chloro-4-isopropoxybenzyl
1.8
8,500
4,722x
1c
4-(Trifluoromethyl)benzyl
15.6
>10,000
> 640x
1d
6-(2-Methoxyphenethyl)tetralin-2-yl
0.9
>10,000
> 11,000x
Data Interpretation: Compound 1d represents a highly optimized tail structure where the combination of the tetralin tail and the cyclopentane headgroup yields sub-nanomolar potency and near-total ablation of S1P3 activity.
References
Identification and Preclinical Pharmacology of ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials. ACS Medicinal Chemistry Letters (2019).
URL:[Link]
Oxime ether compounds (US Patent 11059784B2).Google Patents (2021). Details the necessity of avoiding S1P3 agonism to prevent bradycardia and the use of cyclic scaffolds.
A stereoselective and scalable synthesis of a conformationally constrained S1P1 agonist. Tetrahedron Letters (2009). Fix-Stenzel, S.R., et al.
URL:[Link]
Application
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate as a building block for novel therapeutics
Application Note: Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate as a Versatile Scaffold for Kinase Inhibitors and PROTAC Therapeutics Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate as a Versatile Scaffold for Kinase Inhibitors and PROTAC Therapeutics
Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Scientific Rationale
In modern drug discovery, the spatial arrangement of pharmacophores is critical for achieving high target affinity and kinase selectivity. The cyclopentyl-phenyl core is a highly privileged structural motif, most notably recognized as the foundational scaffold of Apatinib (Rivoceranib) , a potent, orally bioavailable vascular endothelial growth factor receptor-2 (VEGFR2) tyrosine kinase inhibitor[1]. Apatinib functions by competitively binding to the intracellular ATP-binding site of VEGFR2, blocking downstream signaling pathways (such as PI3K/AKT and RAF/MEK/ERK) that drive tumor angiogenesis and endothelial cell proliferation[2][3].
While Apatinib utilizes a 1-cyanocyclopentyl group[4], substituting the nitrile with a methyl ester to form Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9) provides a highly versatile, alternative building block[5]. This substitution offers two distinct strategic advantages for drug developers:
Tunable Physicochemical Properties: The ester alters the hydrogen-bonding profile and topological polar surface area (TPSA), allowing medicinal chemists to fine-tune the lipophilicity (logP) and aqueous solubility of the resulting kinase inhibitor.
Late-Stage Functionalization for PROTACs: Unlike the metabolically stable but chemically inert cyano group, the methyl ester can be selectively hydrolyzed to a carboxylic acid. This provides an ideal synthetic anchor point for conjugating PEGylated linkers and E3 ligase ligands, enabling the rapid conversion of a traditional VEGFR2 inhibitor into a targeted protein degrader (PROTAC).
Scaffold Specifications & Comparative Data
To understand the utility of this building block, it is essential to compare it against the traditional Apatinib precursor. The table below summarizes the quantitative physicochemical differences that influence downstream synthetic choices.
The following protocols detail the step-by-step synthesis of an ester-Apatinib analog and its subsequent conversion into a PROTAC molecule. These workflows are designed as self-validating systems, ensuring high fidelity at each synthetic node.
Protocol A: Amide Coupling (Synthesis of Ester-Apatinib Analog)
This step couples the aniline nitrogen of the scaffold to a nicotinic acid derivative to form the core kinase inhibitor structure.
Activation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-(pyridin-4-ylmethylamino)nicotinic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes.
Causality Insight: HATU is selected over traditional EDC/NHS coupling because it rapidly forms a highly reactive O-Atab ester. This is crucial when dealing with anilines, which are inherently less nucleophilic than aliphatic amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated HOBt/HOAt byproducts without competing for the activated ester.
Coupling: Add Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (1.0 equiv)[5]. Stir the reaction at room temperature for 12 hours.
Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating when the starting aniline peak (m/z 220 [M+H]⁺) completely disappears, replaced by the product mass.
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).
Protocol B: Ester Hydrolysis and PROTAC Linker Conjugation
To convert the inhibitor into a PROTAC, the methyl ester must be hydrolyzed to a carboxylic acid, which is then coupled to an E3 ligase ligand (e.g., Thalidomide-PEG3-NH₂).
Hydrolysis: Dissolve the purified ester-Apatinib analog in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at 40°C for 4 hours.
Causality Insight: The mixed solvent system is critical. THF/MeOH solubilizes the highly lipophilic organic starting material, while water provides the necessary environment for the hydroxide nucleophile. Mild heating is required because the ester is sterically hindered by the adjacent cyclopentyl ring.
Acidification: Cool the mixture to room temperature and carefully acidify to pH 3-4 using 1M HCl. Extract the resulting carboxylic acid with EtOAc, dry, and concentrate.
Linker Coupling: Dissolve the carboxylic acid and Thalidomide-PEG3-NH₂ (1.1 equiv) in anhydrous DMF. Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv). Stir at room temperature for 16 hours.
Validation: Purify the final PROTAC via preparative HPLC. Confirm the structure via high-resolution mass spectrometry (HRMS) and ¹H-NMR.
Pathway Visualizations
Diagram 1: Synthetic Workflow and Derivatization Pathways
The diagram below illustrates the divergent synthetic utility of the methyl ester scaffold, highlighting its dual role in generating standard kinase inhibitors and advanced PROTAC therapeutics.
Caption: Divergent synthetic pathways utilizing the scaffold for both traditional kinase inhibition and targeted protein degradation.
Once synthesized, the Apatinib analogs target the intracellular domain of VEGFR2. This diagram maps the biological causality of the inhibitor within the tumor angiogenesis signaling cascade.
Caption: Mechanism of action for scaffold-derived inhibitors blocking VEGFR2-mediated tumor angiogenesis.
References
Wikipedia Contributors. "Apatinib." Wikipedia, The Free Encyclopedia. Available at:[Link]
Dove Medical Press. "Therapeutic Potential of Apatinib Against Colorectal Cancer by Inhibiting VEGFR2-Mediated Angiogenesis and β-Catenin Signaling." OncoTargets and Therapy, 2020. Available at:[Link]
Investigative Ophthalmology & Visual Science (IOVS). "Apatinib, an Inhibitor of Vascular Endothelial Growth Factor Receptor 2, Suppresses Pathologic Ocular Neovascularization in Mice." ARVO Journals, 2017. Available at:[Link]
Scalable synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate for drug discovery
Executive Summary The 1,1-disubstituted cyclopentane scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere for phenylalanine or as a core motif in NK1 antagonis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,1-disubstituted cyclopentane scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere for phenylalanine or as a core motif in NK1 antagonists and PARP inhibitors [1]. However, the installation of a quaternary center on a five-membered ring is often plagued by low yields and competing elimination reactions when using traditional enolate chemistry.
This Application Note details a robust, scalable, three-step protocol for the synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate . Unlike traditional routes that rely on pyrophoric bases (NaH) and expensive cryogenic conditions, this protocol utilizes Phase Transfer Catalysis (PTC) for the key cyclization step, followed by a Pinner-type alcoholysis to bypass the difficult hydrolysis of the sterically hindered nitrile. This workflow is designed for multi-gram to kilogram scale-up with minimal chromatographic purification.
Retrosynthetic Strategy
The synthesis addresses two main challenges:
Quaternary Center Formation: Overcoming steric hindrance during the second alkylation event.
Nitrile Hydrolysis: Converting a sterically congested nitrile to an ester without harsh conditions that might degrade the molecule.
We employ a "Nitrile Route" which is superior to the "Ester Route" for scale-up because the linear nitrile precursor (4-nitrobenzyl cyanide) is less sterically demanding than the corresponding ester during cyclization.
Pathway Visualization
Detailed Experimental Protocols
Step 1: Cycloalkylation via Phase Transfer Catalysis
Objective: Construct the cyclopentane ring with a quaternary center.
Mechanism: Double nucleophilic substitution (
) using a phase-transfer catalyst to shuttle hydroxide ions into the organic phase.
Reaction: Once addition is complete, heat the mixture to 60°C and stir vigorously (800+ RPM) for 4–6 hours.
Process Control: Monitor by HPLC/TLC. Disappearance of benzyl cyanide indicates completion.
Workup: Cool to room temperature (RT). Add water (5 vol) and separate phases. Extract aqueous layer with Toluene (2 vol).
Purification: Wash combined organics with 1N HCl (to remove residual base) and Brine. Dry over MgSO
and concentrate.
Note: The product often solidifies upon standing. Recrystallize from Ethanol/Heptane if purity is
.
Yield Expectation: 85–92%
Key Insight: The use of PTC avoids the need for NaH/DMSO, significantly reducing safety risks and cost on scale [2].
Step 2: Pinner-Type Methanolysis (Nitrile to Ester)
Objective: Convert the hindered nitrile directly to the methyl ester.
Challenge: Standard aqueous hydrolysis (NaOH/H
O) often stalls at the amide due to the steric bulk of the quaternary center. Anhydrous acidic methanolysis (Pinner conditions) is required to drive the reaction to the ester [3].
Mono-alkylation Impurity: In Step 1, if the reaction is stopped too early or stirring is inefficient, the mono-alkylated bromide intermediate may remain. Ensure vigorous mechanical stirring (
rpm) to maximize interfacial area in the PTC system.
Stalled Hydrolysis: If Step 2 yields the amide instead of the ester, the water content in the methanol is likely too high. Use anhydrous methanol and consider generating HCl in situ (Acetyl Chloride + MeOH) for drier conditions.
Safety on Scale: The exotherm in Step 1 is significant. On a
scale, dose the NaOH solution slowly using a peristaltic pump while monitoring the internal temperature.
References
Bioisostere Utility: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
PTC Alkylation: Fedoryński, M. (2003). Synthesis of 1-substituted cyclopropanecarbonitriles via phase-transfer catalytic alkylation of arylacetonitriles. Chemical Reviews, 103(4), 1099–1132. Link
Pinner Reaction: Pinner, A., & Klein, F. (1877).[2][3][4] Umwandlung der Nitrile in Imide.[3][5] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[2] Link
Nitro Reduction: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Link
How to improve the yield of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Yield Optimization Protocol for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate Executive Summary This technical...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Yield Optimization Protocol for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Executive Summary
This technical guide addresses the yield optimization for the synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate . Low yields in this synthesis typically stem from two critical bottlenecks:
Competitive Polymerization during Cycloalkylation: The formation of intermolecular dimers (open-chain byproducts) rather than the desired intramolecular 5-membered ring.
Chemoselectivity during Reduction: Over-reduction of the ester moiety or incomplete reduction of the nitro group.
The following protocol recommends a Phase Transfer Catalysis (PTC) approach for the ring-closing step, which has demonstrated superior yields compared to traditional NaH/DMF methods for sensitive nitro-phenylacetic esters.
Part 1: Strategic Route Selection
To maximize yield, we utilize a two-step "Nitro-First" strategy . This avoids the regioselectivity issues associated with nitrating 1-phenylcyclopentanecarboxylate (which often yields a mixture of ortho/para isomers).
Caption: Optimized two-step synthesis pathway focusing on the "Nitro-First" strategy to ensure para-regioselectivity.
Part 2: Step-by-Step Optimization & Protocols
Step 1: Cycloalkylation (The Bottleneck)
Objective: Form the 5-membered ring while suppressing intermolecular alkylation (dimerization).
Common Failure Mode: The use of strong bases like NaH can lead to ester hydrolysis or complex side reactions due to the high acidity of the benzylic protons activated by the nitro group.
Recommended Solution:Solid-Liquid Phase Transfer Catalysis (PTC) .
Optimized Protocol:
Parameter
Condition
Rationale
Substrate
Methyl 4-nitrophenylacetate (1.0 eq)
Nitro group activates benzylic protons (pKa ~13-14).
Alkylating Agent
1,4-Dibromobutane (1.2 eq)
Slight excess ensures complete reaction; too much promotes side reactions.
Base
K₂CO₂ (3.0 eq) or 50% NaOH
Bases must be strong enough to deprotonate but controlled via PTC.
Catalyst
TBAB (10 mol%)
Tetrabutylammonium bromide acts as the shuttle for the base.
| Temperature | 50–60°C | Sufficient for ring closure; avoid reflux to prevent ester hydrolysis. |
Detailed Procedure:
Dissolve Methyl 4-nitrophenylacetate (10 mmol) and 1,4-dibromobutane (12 mmol) in Toluene (50 mL).
Add TBAB (1 mmol).
Add 50% NaOH (aq) (30 mmol) dropwise with vigorous stirring. Crucial: High stirring speed (>700 rpm) is required for efficient phase transfer.
Heat to 55°C and monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.
Workup: Dilute with water, separate organic layer, wash with 1N HCl (cold) to neutralize, then brine. Dry over MgSO₄.[1][2][3]
Purification: Recrystallize the nitro-ester from EtOH/Hexane if necessary. (Oily residues often solidify upon standing).
Step 2: Chemoselective Reduction
Objective: Reduce
to without touching the methyl ester or opening the ring.
Optimized Protocol:
Catalyst: 10% Pd/C (5 wt% loading).
Hydrogen Source: H₂ balloon (1 atm) is usually sufficient.
Solvent: Methanol (MeOH).[1][3] Avoid acidic media to protect the amine product.
Procedure:
Suspend the nitro-intermediate in MeOH.
Add Pd/C catalyst (under Ar/N₂ safety blanket).
Purge with H₂. Stir at RT for 2–4 hours.
Filtration: Filter through Celite to remove Pd.
Yield: Quantitative conversion is expected.
Part 3: Troubleshooting Guide (FAQ)
Q1: I am recovering a lot of starting material or mono-alkylated open-chain product.
Diagnosis: The intramolecular ring closure (second alkylation) is slower than the first.
Fix: Increase the dilution. Run the reaction at 0.1 M concentration. High concentration favors intermolecular reaction (dimerization). Ensure the temperature is at least 50°C to overcome the energy barrier for ring closure.
Q2: My ester is hydrolyzing during the alkylation step.
Diagnosis: The base concentration is too high or the temperature is too aggressive.
Fix: Switch from 50% NaOH to Solid K₂CO₃ in DMSO . This "anhydrous" mild base condition prevents saponification.
Protocol: Methyl 4-nitrophenylacetate (1 eq), 1,4-dibromobutane (1.2 eq), K₂CO₃ (3 eq) in DMSO. Stir at RT for 1 h, then 50°C for 3 h.
Q3: The product is an oil that won't crystallize.
Diagnosis: Impurities (excess dibromobutane or mono-alkylated byproducts) prevent crystallization.
Fix:
High Vacuum: 1,4-dibromobutane has a high boiling point. Keep under high vacuum (<1 mbar) at 60°C for 2 hours.
Acid-Base Extraction (Post-Reduction): Perform the reduction on the crude oil. The product is an amine.[4]
Dissolve crude amine in EtOAc.
Extract into 1N HCl (Amine goes to water phase; non-basic impurities stay in EtOAc).
Basify aqueous layer with NaOH.
Extract back into EtOAc. This guarantees high purity.
Q4: I see "Over-Reduction" byproducts.
Diagnosis: If the ester is reducing to the alcohol, your catalyst is too active or reaction time too long.
Fix: Switch to Fe/NH₄Cl (Iron powder reduction).
Protocol: Reflux nitro compound with Fe powder (5 eq) and saturated NH₄Cl in EtOH/Water (4:1) for 2 hours. This is 100% chemoselective for nitro groups.
Part 4: Data & Expected Results
Metric
Standard Route (NaH/DMF)
Optimized Route (PTC/Toluene)
Yield (Step 1)
45–55%
75–85%
Purity (Crude)
Low (Oligomers present)
High (Clean conversion)
Scalability
Difficult (Exothermic)
Excellent (Thermal control easy)
Reaction Time
12–24 h
4–6 h
References
Cycloalkylation of Phenylacetonitriles
Title: Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent.[5]
Technical Support Center: Troubleshooting the Synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals actively working on the synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals actively working on the synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate .
The synthesis of this functionalized building block typically proceeds via a two-step sequence:
Base-promoted cycloalkylation of methyl 4-nitrophenylacetate with 1,4-dibromobutane.
Catalytic hydrogenation of the nitro group to yield the final aniline derivative.
Below, you will find mechanistic workflows, troubleshooting FAQs addressing specific side products, validated experimental protocols, and quantitative data summaries to ensure your synthesis is highly yielding and reproducible.
Mechanistic Workflow & Side Product Pathway
Understanding the mechanistic branching of your reaction is the first step in troubleshooting. The diagram below illustrates the intended synthetic pathway alongside the most common parasitic side reactions.
Figure 1: Reaction workflow for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate and common side products.
Troubleshooting FAQs: Alkylation & Cyclization
Q1: My LC-MS shows a massive peak at ~316 m/z [M+H]+ instead of the expected cyclized product. Why am I seeing incomplete cyclization?Expertise & Causality: A mass of ~316 corresponds to methyl 5-bromo-2-(4-nitrophenyl)pentanoate, the mono-alkylated, uncyclized intermediate. Cycloalkylation with 1,4-dibromobutane is a consecutive reaction. The first intermolecular alkylation is kinetically rapid. However, the second step—intramolecular cyclization—requires the deprotonation of a sterically hindered tertiary carbon to form the ring. If the base is too weak or the temperature is too low, the reaction stalls at the mono-alkylated stage.
Solution: Ensure you are using a sufficiently strong base (e.g., NaH or KOtBu) in a polar aprotic solvent like DMF [1]. If using phase-transfer catalysis (e.g., 50% NaOH with TBAB), elevate the temperature to 40–50 °C and ensure vigorous stirring to overcome the activation energy barrier of the ring closure.
Q2: I am detecting a[M-14] mass loss (loss of the methyl group) after the cycloalkylation step. What caused this?Expertise & Causality: This indicates ester hydrolysis, yielding 1-(4-nitrophenyl)cyclopentane-1-carboxylic acid. This parasitic reaction occurs when adventitious water reacts with the strong base to generate hydroxide ions, which readily attack the methyl ester.
Solution: Maintain strictly anhydrous conditions. Flame-dry your glassware and use dry, septum-sealed DMF. If you intentionally use aqueous biphasic conditions (NaOH/toluene), limit the reaction time and ensure the organic phase volume is sufficient to shield the ester from the aqueous hydroxide [3].
Troubleshooting FAQs: Nitro Reduction
Q3: The reduction step stalled, and the reaction mixture turned orange. I detect a high molecular weight mass (~467 m/z). How do I prevent this?Expertise & Causality: The catalytic hydrogenation of nitroarenes proceeds via the Haber mechanism, passing through nitrosoarene and N-arylhydroxylamine intermediates. If the final reduction of the hydroxylamine to the amine is sluggish, the nitroso and hydroxylamine species undergo a bimolecular condensation to form brightly colored azoxy compounds (which can further reduce to azo dimers) [4]. This condensation is heavily accelerated under basic conditions.
Solution: Avoid basic additives. Ensure high hydrogen pressure and excellent mass transfer (vigorous agitation) to rapidly push the hydroxylamine intermediate to the aniline before condensation occurs. Adding a catalytic amount of glacial acetic acid (0.1 eq) effectively suppresses the base-catalyzed condensation pathway.
Q4: I am detecting significant N-arylhydroxylamine accumulation during the Pd/C catalyzed hydrogenation. Why isn't it fully reducing?Expertise & Causality: Accumulation of the hydroxylamine intermediate (~236 m/z [M+H]+) is a classic symptom of hydrogen starvation or catalyst poisoning. The cleavage of the N–O bond is often the rate-limiting step in nitro reduction [2].
Solution: Purge the reactor thoroughly to remove competing gases. If the problem persists, refresh your Pd/C catalyst or consider adding a vanadium promoter (e.g., NH₄VO₃), which has been literature-proven to strongly reduce hydroxylamine accumulation in heterogeneous catalysis [2].
Quantitative Data & Validated Protocols
Side Product Identification & Mitigation Summary
Summarized below are the quantitative markers for rapid LC-MS/GC-MS identification of side products and their immediate mitigation strategies.
Side Product
Reaction Step
Typical Mass (m/z)
Primary Cause
Mitigation Strategy
Methyl 5-bromo-2-(4-nitrophenyl)pentanoate
Alkylation
~316 [M+H]⁺
Weak base, insufficient thermal energy
Use NaH/DMF, heat to 50 °C
1-(4-Nitrophenyl)cyclopentanecarboxylic acid
Alkylation
234 [M-H]⁻
Adventitious water / Hydroxide attack
Enforce strictly anhydrous conditions
N-Arylhydroxylamine derivative
Reduction
~236 [M+H]⁺
H₂ starvation, catalyst poisoning
Increase H₂ pressure, add V-promoter
Azoxy / Azo dimers
Reduction
~467 / ~451[M+H]⁺
Basic conditions, slow reduction rate
Add acidic additives (AcOH), high agitation
Self-Validating Experimental Protocols
Protocol A: Base-Promoted Cycloalkylation
Self-Validation Check: The reaction is complete when TLC (Hexanes:EtOAc 4:1) shows the disappearance of the lower-Rf mono-alkylated intermediate.
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel.
Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (0.5 M) at 0 °C.
Add a solution of methyl 4-nitrophenylacetate (1.0 eq) and 1,4-dibromobutane (1.2 eq) in anhydrous DMF dropwise over 30 minutes to control hydrogen gas evolution.
Allow the reaction to warm to room temperature, then heat to 50 °C for 4 hours to drive the intramolecular ring closure.
Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (do not use water alone, to prevent ester hydrolysis).
Extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Catalytic Hydrogenation (Pd/C)
Self-Validation Check: The reaction is complete when hydrogen uptake ceases and the solution transitions from pale yellow to colorless (an orange tint indicates dimer formation).
Dissolve the crude methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate in HPLC-grade methanol (0.2 M).
Add 10% Pd/C (5–10 mol% Pd) and a catalytic amount of glacial acetic acid (0.1 eq) to suppress bimolecular condensation.
Purge the reaction vessel with nitrogen (3x), followed by hydrogen gas (3x).
Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) at room temperature for 2–4 hours.
Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the pad thoroughly with methanol.
Concentrate the filtrate in vacuo to afford the target methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate.
References
Baumeister, P., Blaser, H.-U., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters. Retrieved from[Link]
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from[Link]
Troubleshooting
Technical Support Center: Troubleshooting Low Yield in the Favorskii Rearrangement for Cyclopentane Synthesis
Welcome to the technical support center for the Favorskii rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful ring-contracti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Favorskii rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful ring-contraction reaction, specifically for the synthesis of cyclopentane derivatives. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yields.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Favorskii rearrangement for cyclopentane synthesis?
The Favorskii rearrangement is a base-catalyzed reaction that converts an α-halo ketone into a carboxylic acid derivative.[1] In the context of cyclopentane synthesis, this typically involves the ring contraction of a 2-halocyclohexanone.[2][3]
The generally accepted mechanism proceeds through the following key steps:
Enolate Formation: A base abstracts an acidic α'-proton (a proton on the carbon not bearing the halogen) to form an enolate.[1]
Cyclopropanone Intermediate: The enolate undergoes an intramolecular nucleophilic attack, displacing the halide to form a highly strained bicyclic cyclopropanone intermediate.[4][5]
Nucleophilic Attack: A nucleophile (hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.[6]
Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to form a carbanion. This ring-opening is regioselective, favoring the formation of the more stable carbanion (typically the less substituted one).[1][4]
Protonation: The carbanion is protonated by the solvent to yield the final cyclopentane carboxylic acid or ester product.[4]
A [label="2-Halocyclohexanone"];
B [label="Enolate"];
C [label="Cyclopropanone Intermediate"];
D [label="Tetrahedral Intermediate"];
E [label="Carbanion"];
F [label="Cyclopentane Product"];
A -> B [label=" Base (e.g., RO⁻)"];
B -> C [label=" Intramolecular SN2\n(-X⁻)"];
C -> D [label=" Nucleophile (RO⁻)"];
D -> E [label=" Ring Opening"];
E -> F [label=" Protonation (ROH)"];
}
caption {
label = "Figure 1: Generalized mechanism of the Favorskii rearrangement.";
fontsize = 10;
fontname = "Helvetica";
}
}
Q2: I'm getting a complex mixture of side products instead of my desired cyclopentane derivative. What are the likely culprits?
Low yields are often attributable to competing side reactions.[4] The most common side products include epoxy ethers, α,β-unsaturated carbonyl compounds, and simple substitution products.[4] The formation of these byproducts is highly dependent on the substrate, base, and reaction conditions.
Q3: Can I use any base for this rearrangement?
The choice of base is critical and dictates the final product.[7][8]
Hydroxide bases (e.g., NaOH, KOH) will yield a cyclopentanecarboxylic acid.[5]
Alkoxide bases (e.g., sodium ethoxide, sodium methoxide) will produce the corresponding cyclopentanecarboxylate ester.[1][7]
Amines can be used to synthesize cyclopentanecarboxamides.[1]
The strength of the base is also a key factor. Strong bases are typically required to facilitate the initial deprotonation.[8]
Q4: My starting α-haloketone has no α'-hydrogens. Will the reaction still work?
Yes, but it will proceed through a different mechanism known as the quasi-Favorskii or semi-benzilic acid rearrangement.[1][3] In this case, the nucleophile directly attacks the carbonyl carbon, followed by a rearrangement and expulsion of the halide ion. This pathway avoids the formation of a cyclopropanone intermediate.[3]
II. Troubleshooting Guide: Low Yield and Reaction Failure
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Favorskii rearrangement for cyclopentane synthesis.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
Cause
Explanation
Recommended Action
Insufficiently Strong Base
The pKa of the α'-proton must be low enough for the chosen base to effect deprotonation.
Use a stronger base (e.g., switch from sodium carbonate to sodium ethoxide). Ensure the base is fresh and anhydrous.
Steric Hindrance
Significant steric bulk near the α'-position can hinder the approach of the base.
Consider using a less sterically demanding base (e.g., potassium tert-butoxide in some cases, although this can promote elimination).
Incorrect Solvent
The solvent plays a crucial role in solvating the intermediates and influencing reaction rates.[9]
The corresponding alcohol of the alkoxide base is typically the solvent of choice. Ensure the solvent is dry, as water can interfere with the reaction.
Low Reaction Temperature
The activation energy for the rearrangement may not be met at lower temperatures.
Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Problem 2: Predominance of Side Products
Possible Causes & Solutions
Cause
Explanation
Recommended Action
Formation of α,β-Unsaturated Ketone
This is a common side reaction, especially with five-membered ring substrates, and can occur via an elimination pathway.[4]
Use a non-nucleophilic, sterically hindered base if elimination is the desired outcome. For rearrangement, ensure the base is sufficiently nucleophilic. Lowering the reaction temperature can sometimes favor the rearrangement over elimination.
Epoxy Ether Formation
This can occur under certain conditions, particularly when using alkoxide bases.
Modifying the solvent system or the base may suppress this side reaction.[10]
Aldol Condensation
If the enolate reacts with another molecule of the starting ketone, aldol products can form.[11]
Maintain a low concentration of the starting material by slow addition to the base solution. Ensure efficient stirring to minimize localized high concentrations.
Haloform Reaction
For substrates with three α-halogens (trihalomethyl ketones), the haloform reaction can be a competing pathway.[12]
This troubleshooting guide is focused on monohalo-substrates for cyclopentane synthesis.
Problem 3: Incorrect Regiochemistry of Ring Opening
Possible Causes & Solutions
Cause
Explanation
Recommended Action
Formation of the Less Stable Carbanion
The ring opening of the cyclopropanone intermediate is generally directed by the formation of the more stable carbanion (primary > secondary > tertiary).[4] Deviations can occur due to subtle electronic or steric effects.
If an unexpected regioisomer is formed, re-evaluate the substitution pattern of your starting material. In some cases, the regiochemical outcome is difficult to control.
Quasi-Favorskii Mechanism
For substrates that cannot form an enolate, the quasi-Favorskii mechanism operates, which can lead to different regiochemical outcomes.[1]
Confirm that your substrate has at least one α'-hydrogen. If not, the observed regiochemistry will be dictated by the semi-benzilic acid rearrangement pathway.
III. Experimental Protocols
General Procedure for the Favorskii Rearrangement of 2-Chlorocyclohexanone to Ethyl Cyclopentanecarboxylate
This protocol is a representative example and may require optimization for specific substrates.
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
Separatory funnel
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
Substrate Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-chlorocyclohexanone (1.0 equivalent) in anhydrous ethanol to the stirred sodium ethoxide solution over 30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude ethyl cyclopentanecarboxylate by vacuum distillation or column chromatography on silica gel.
IV. References
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
Scribd. (n.d.). Favorskii Rearrangement Guide. Retrieved from [Link]
Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Retrieved from [Link]
A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. (2025, August 6). Journal of the American Chemical Society.
Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]
TutorChase. (n.d.). What conditions favour a Favorskii rearrangement?. Retrieved from [Link]
The Effect of Solvent Change on the Favorskii Rearrangement of α-Halo Ketones. (n.d.). The Journal of Organic Chemistry.
Scribd. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. Retrieved from [Link]
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
Wiley-VCH. (n.d.). 1 Rearrangement Reactions.
One Minute Chemistry. (2022, March 25). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry [Video]. YouTube. Retrieved from [Link]
The Effect of Solvent Change on the Favorskii Rearrangement of α-Halo Ketones 1. (n.d.). The Journal of Organic Chemistry.
Organic Chemistry with Victor. (2025, December 8). Favorskii Rearrangement Detailed Overview [Video]. YouTube. Retrieved from [Link]
Chemist Wizards. (2026, March). Favorskii Rearrangement. Retrieved from [Link]
Chemistry Stack Exchange. (2016, November 3). In the Favorskii rearrangement, why doesn't the base grab the alpha hydrogen of the carbon bearing the halogen?. Retrieved from [Link]
Mechanism Monday. (2025, March 17). Mechanism Monday #35: Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]
Named Organic Reactions. (2023, April 28). Favorskii Rearrangement | Named Organic Reactions [Video]. YouTube. Retrieved from [Link]
Scribd. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Cyclopentanes
Welcome to the Technical Support Center for the synthesis of substituted cyclopentanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of con...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of substituted cyclopentanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing five-membered carbocyclic rings. The cyclopentane motif is a crucial scaffold in numerous natural products and pharmaceutical agents, yet its synthesis can present significant challenges, particularly concerning stereocontrol and reaction efficiency.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly, question-and-answer format. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.
Section 1: Intramolecular Aldol Condensation for Cyclopentanone Synthesis
The intramolecular aldol condensation is a powerful and widely used method for the formation of cyclic ketones, including substituted cyclopentanones.[2] This reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.
Frequently Asked Questions (FAQs)
Q1: My intramolecular aldol condensation of a 1,4-dicarbonyl compound is not proceeding. What are the likely causes?
A1: Several factors can hinder an intramolecular aldol condensation. Firstly, ensure your starting material is pure, as impurities can interfere with the reaction. Secondly, the choice of base and solvent is critical. For the synthesis of 3-methyl-2-cyclopenten-1-one from 2,5-hexanedione, a common procedure utilizes a base such as potassium hydroxide or sodium hydroxide in a protic solvent like ethanol or water.[2] If the reaction is still not proceeding, consider the following:
Base Strength: The base may not be strong enough to deprotonate the α-carbon efficiently. While hydroxide is often sufficient, you might consider a stronger base like an alkoxide (e.g., sodium ethoxide in ethanol).
Reaction Temperature: Some intramolecular aldol condensations require heating to overcome the activation energy for cyclization and to promote dehydration.
Steric Hindrance: Significant steric hindrance near the reacting centers can impede the intramolecular cyclization.
Q2: I am observing the formation of polymeric byproducts in my intramolecular aldol condensation. How can I minimize this?
A2: Polymerization is a common side reaction in aldol condensations, especially at high concentrations. To minimize polymerization, it is advisable to use high-dilution conditions. This can be achieved by slowly adding the dicarbonyl substrate to a solution of the base over an extended period. This keeps the concentration of the substrate low at any given time, favoring the intramolecular cyclization over intermolecular polymerization.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low to no conversion
Insufficiently basic catalyst.
Switch to a stronger base (e.g., from NaOH to NaOEt).
Low reaction temperature.
Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products
Competing intermolecular reactions.
Employ high-dilution conditions by slow addition of the substrate.
Lack of regioselectivity in deprotonation.
If the dicarbonyl is unsymmetrical, consider using a directed aldol approach with a pre-formed enolate.
Incomplete dehydration of the aldol addition product
Insufficient heating or acidic/basic conditions.
Increase the reaction temperature or add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) after the initial cyclization to promote dehydration.
Experimental Protocol: Synthesis of 3-Methyl-2-cyclopenten-1-one
This protocol describes the intramolecular aldol condensation of 2,5-hexanedione.[2]
Materials:
2,5-Hexanedione
Potassium hydroxide (KOH)
Ethanol
Water
Diethyl ether
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
Add 2,5-hexanedione to the basic solution.
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
Remove the ethanol under reduced pressure.
Extract the aqueous residue with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by distillation or column chromatography to yield 3-methyl-2-cyclopenten-1-one.
Section 2: The Nazarov Cyclization
The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone, typically catalyzed by a Brønsted or Lewis acid.[1][3] This reaction is a powerful tool for constructing substituted cyclopentenones but can be plagued by issues of regioselectivity and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My Nazarov cyclization is giving a low yield. What are the primary reasons and how can I improve it?
A1: Low yields in Nazarov cyclizations can often be attributed to several factors:
Insufficient Catalyst Activity: The acid catalyst may not be strong enough to efficiently generate the necessary pentadienyl cation.[3][4] Experimenting with a range of Lewis or Brønsted acids of varying strengths is recommended.
Poor Substrate Reactivity: Divinyl ketones with electron-donating groups at the β-position can be less reactive.[3] Modifying the substrate to have "polarizing" groups (an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other) can facilitate the reaction under milder conditions.[4]
Side Reactions: Competing pathways such as Wagner-Meerwein rearrangements or retro-Nazarov reactions can diminish the yield of the desired product.[3]
Q2: How can I improve the diastereoselectivity of my Nazarov cyclization?
A2: Achieving high diastereoselectivity can be challenging as the stereochemistry is determined during the conrotatory ring closure and subsequent protonation.[3] One effective strategy is to introduce a silicon-containing group, such as a trimethylsilyl (TMS) group, on one of the vinyl moieties. The β-silicon effect can direct the regioselectivity of the elimination step and influence the stereochemical outcome.[1][5] The use of chiral auxiliaries or chiral catalysts can also induce diastereoselectivity.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low Yield
Inactive catalyst.
Screen a variety of Lewis acids (e.g., FeCl₃, Cu(OTf)₂) or Brønsted acids (e.g., TfOH).[3][4]
Substrate is unreactive.
Introduce "polarizing" substituents on the divinyl ketone.[4][6]
Poor Regioselectivity
Similar substitution on both vinyl groups.
Utilize a silicon-directed approach to control the position of the double bond in the product.[1][5]
Poor Diastereoselectivity
Racemization at the α-position.
Employ a chiral Lewis acid or organocatalyst to control the conrotatory closure.[3]
Formation of rearrangement products
Wagner-Meerwein rearrangement.
Use milder reaction conditions (lower temperature, less acidic catalyst) to favor the desired cyclization pathway.[3][7]
Workflow for Troubleshooting Nazarov Cyclization
Caption: Troubleshooting workflow for low yield in Nazarov cyclization.
Section 3: Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex.[8][9] The intramolecular version is particularly useful for constructing bicyclic systems.
Frequently Asked Questions (FAQs)
Q1: My Pauson-Khand reaction is sluggish and gives a low yield. What can I do to improve it?
A1: The classical Pauson-Khand reaction often requires stoichiometric amounts of dicobalt octacarbonyl and can be slow.[8][9] To improve the reaction rate and yield, consider the following:
Promoters/Additives: The addition of N-oxides, such as N-methylmorpholine N-oxide (NMO), can significantly accelerate the reaction and allow for milder conditions.[10][11]
Alternative Catalysts: Modern catalytic systems using other transition metals like rhodium or iridium can be more efficient and require only catalytic amounts of the metal complex.[8][11]
Reaction Conditions: The use of microwave irradiation or ultrasound has been shown to reduce reaction times and improve yields in some cases.[10]
Q2: I am struggling with poor regioselectivity in my intermolecular Pauson-Khand reaction. How can this be controlled?
A2: Regioselectivity is a common challenge in intermolecular PKRs.[10] The regiochemical outcome is influenced by both steric and electronic factors of the alkene and alkyne. One effective strategy to overcome this is to use a tethered substrate in an intramolecular reaction, which often proceeds with high regioselectivity. If an intermolecular reaction is necessary, using substrates with directing groups, such as those containing heteroatoms that can coordinate to the metal center, can improve regiocontrol.[10]
Experimental Protocol: Intramolecular Pauson-Khand Reaction of 1-Hepten-6-yne
This protocol describes a modern approach using an N-oxide promoter.[11]
Materials:
1-Hepten-6-yne
Dicobalt octacarbonyl (Co₂(CO)₈)
N-methylmorpholine N-oxide (NMO)
Dichloromethane (anhydrous)
Silica gel
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-hepten-6-yne in anhydrous dichloromethane.
Add dicobalt octacarbonyl (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the cobalt-alkyne complex.
Add N-methylmorpholine N-oxide (3.0-4.0 equivalents) portion-wise over 10-15 minutes.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Once the reaction is complete, open the flask to the air and stir for 30 minutes to decompose the remaining cobalt complexes.
Filter the mixture through a plug of silica gel, eluting with dichloromethane.
Concentrate the filtrate under reduced pressure to obtain the bicyclo[3.3.0]octenone product.
Section 4: Purification and Scale-Up Challenges
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate diastereomers of my substituted cyclopentane product?
A1: The separation of diastereomers can be challenging due to their similar physical properties. The most common method is column chromatography.[12] Here are some tips for optimizing the separation:
Stationary Phase: Standard silica gel is often effective. However, for difficult separations, other stationary phases like alumina or reverse-phase C18 silica can be explored.
Solvent System: Careful screening of the eluent system is crucial. A less polar solvent system will generally provide better separation. Isocratic elution is often preferred over a gradient for separating closely related isomers.
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can provide the necessary resolution.[13]
Q2: What are the key considerations when scaling up a cyclopentane synthesis?
A2: Scaling up a reaction from the lab bench to a larger scale introduces several challenges.[7][14][15][16] Key considerations include:
Heat Transfer: Many cyclization reactions are exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. This can lead to runaway reactions if not properly managed. A thorough understanding of the reaction's thermal profile is essential.[14][15]
Mixing: Efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in the formation of byproducts and reduced yields.[7][14]
Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction outcome and safety at a larger scale.
Technical Support Center: Preventing Oxidation of the Aniline Moiety
Welcome to the technical support center for managing aniline oxidation during synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for managing aniline oxidation during synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of aniline moiety degradation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a framework for troubleshooting and robust reaction design.
This section addresses the fundamental questions surrounding the susceptibility of anilines to oxidation.
Q1: Why is the aniline moiety so easily oxidized?
A1: The core issue lies in its electronic structure. The amino group (-NH₂) is a potent electron-donating group, which enriches the aromatic ring with electron density.[1][2] This high electron density makes the entire molecule susceptible to losing electrons—the definition of oxidation. While freshly purified aniline is a colorless oil, this electron-rich nature makes it prone to oxidation upon exposure to air, gradually darkening to yellow, red, or brown due to the formation of colored impurities.[1]
Q2: What are the typical visual indicators of aniline oxidation in my reaction?
A2: The most immediate sign is a distinct color change.[3] Aniline itself will darken over time, but in a reaction mixture, you might observe a progression to yellow, pink, red, brown, and in severe cases, dark green or black.[1][2] This discoloration is due to the formation of highly conjugated systems, such as azobenzenes, quinones, nitrobenzenes, and ultimately, polymeric species like polyaniline (often called "aniline black").[1][4][5]
Q3: What specific byproducts are formed during aniline oxidation?
A3: The product profile is highly dependent on the oxidant and reaction conditions.[1][4]
Atmospheric Oxygen (Air): Leads to a complex mixture of colored impurities, including azobenzene and polymeric materials.[1][6]
Strong Oxidizing Agents (e.g., Chromic Acid, Permanganate): Can lead to products like quinone or nitrobenzene.[1][4]
Polymerization: In acidic conditions, oxidation can lead to the formation of polyaniline, a dark, often insoluble polymer.[5][7][8]
The following diagram illustrates the initial steps in the air oxidation of aniline, which can lead to various colored byproducts.
Caption: Initial pathway of aniline air oxidation.
Section 2: Core Preventative Strategies
Proactive measures are essential for preventing aniline oxidation. The choice of strategy depends on the specific reaction's sensitivity, reagents, and goals.
Strategy 1: N-Protection via Acylation
Causality: The most robust method to prevent oxidation is to decrease the electron-donating ability of the amino group. By converting the amine to an amide (an anilide), the lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This significantly reduces its ability to donate electron density into the aromatic ring, thereby deactivating the ring towards oxidation.[2][9] Acetylation to form acetanilide is the most common and effective implementation of this strategy.[2][9]
Technical Support Center: Purification of Polar Amino Esters
Topic: Challenges in the purification of polar amino esters Role: Senior Application Scientist Context: Technical Support Center Status: Operational Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Challenges in the purification of polar amino esters
Role: Senior Application Scientist
Context: Technical Support Center
Status: Operational
Lead Scientist: Dr. A. Vance
System Message: The following guide addresses the "Three Pillars of Failure" in amino ester purification: Retention Loss, Silica Tailing, and Spontaneous Cyclization. Protocols are designed for immediate bench implementation.
The Triage: Strategic Decision Making
User Query: "My amino ester elutes in the void volume on C18, but sticks permanently to normal silica. Where do I start?"
Technical Insight:
Polar amino esters possess a dual-nature problem: the amine is basic and interacts with acidic silanols (causing tailing), while the overall polarity prevents retention on hydrophobic C18 chains. Your choice of stationary phase must invert the standard retention mechanism.
Workflow: Selecting the Correct Stationary Phase
Figure 1: Decision matrix for stationary phase selection based on analyte solubility profile.
Module A: Normal Phase & The "Silica Drag"
User Query: "I'm running a flash column with DCM/MeOH. The product streaks across 20 fractions and yield is low."
Root Cause:
Standard silica gel (
) is acidic (). The basic amine on your ester forms a salt bridge with surface silanols, causing irreversible adsorption or severe tailing.
Protocol: The Triethylamine (TEA) Passivation
Objective: Neutralize acidic silanols before the product interacts with them.
Mobile Phase Prep: Prepare your eluent (e.g., 5-10% MeOH in DCM).
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%
) to the mobile phase.
Note: TEA is easier to remove via rotovap than high-boiling amine modifiers.
Column Pre-Treatment (Critical Step):
Flush the column with 3 Column Volumes (CV) of the TEA-modified solvent before loading the sample.
Why? This saturates the active silanol sites with TEA.
Elution: Run the gradient. The amino ester will now elute as a sharp band because the silica surface is "blocked."
Post-Run Workup:
TEA boils at 89°C. Co-evaporate with Toluene or DCM to remove residual TEA from the purified oil.
Alternative: Use Amino-Functionalized Silica (NH2) cartridges. These are naturally basic and require no TEA modifier, preventing the risk of base-catalyzed hydrolysis during evaporation.
User Query: "My compound is too polar for DCM. I tried C18 but it elutes at T0 (void). What is the HILIC setup?"
Technical Insight:
HILIC creates a water-enriched layer on the surface of a polar stationary phase.[1] Analytes partition into this aqueous layer.[2] It is essentially "Aqueous Normal Phase."[1][3]
HILIC Troubleshooting Guide
Issue
Cause
Corrective Action
Drifting Retention Times
Insufficient Equilibration
HILIC columns require 20-30 CVs of equilibration to establish the water layer. Do not rush this.
Peak Splitting
Injection Solvent Mismatch
Never inject in 100% water. Inject in 75-90% Acetonitrile (ACN). Water is a "strong" solvent in HILIC and will disrupt the head of the column.
No Retention
Wrong pH
Amino esters are cationic. Ensure buffer pH is below the pKa of the amine (typically pH 3-5). Use Ammonium Formate.[2][4][5]
Mass Spec Suppression
Non-volatile Salts
Switch from Phosphate buffers to 10-20 mM Ammonium Formate or Ammonium Acetate .
Recommended Starting Gradient:
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).
Gradient: 95% B to 60% B over 15 minutes. (Note: In HILIC, water is the strong solvent).[1][6]
Module C: Stability & The "Time Bomb" (DKP Formation)
User Query: "I purified my dipeptide methyl ester, but after drying, the NMR shows a new species and my mass dropped by 32 units (loss of MeOH)."
Root Cause: Diketopiperazine (DKP) Formation
Amino acid esters (especially dipeptides containing Proline or Glycine) are prone to spontaneous intramolecular cyclization.[8] The free amine attacks the ester carbonyl, expelling the alcohol (MeOH/EtOH) and forming a stable 6-membered lactam ring (DKP).
Trigger Factors:
Basic pH: Promotes the nucleophilicity of the N-terminal amine.
Concentration: High concentration during evaporation increases intermolecular reaction rates (though DKP is intramolecular).
Time: Leaving the free base in solution.
Mechanism & Prevention Logic[9]
Figure 2: The DKP formation pathway and intervention points.
The "Safe Workup" Protocol
Avoid Free-Basing if Possible: Store and purify the compound as a salt (HCl or TFA salt). The protonated amine (
) is not nucleophilic and cannot cyclize.
Cold Processing: If you must free-base (e.g., for the next coupling step), perform the extraction with cold saturated
at 0°C.
Immediate Use: Do not store the free base amino ester. Use it immediately in the next reaction.
Steric Protection: If DKP is persistent, switch from Methyl/Ethyl esters to tert-Butyl (tBu) esters. The bulky tBu group sterically hinders the attack.[9]
FAQ: Detection & Visibility
Q: "My amino ester has no UV chromophore. How do I see it?"
A: This is common for aliphatic amino acids (Gly, Leu, Ile, Pro).
TLC Stains:
Ninhydrin: The gold standard. Stains primary amines red/purple.
How to remove impurities from Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with purifying Methyl 1-(4-aminophenyl)cy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with purifying Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate .
This molecule is a highly versatile small molecule scaffold utilized in pharmaceutical development[1]. Its structure presents a unique purification challenge: it contains a basic, oxidation-prone primary aniline group, a neutral, hydrolyzable methyl ester, and a lipophilic cyclopentane ring. Successful purification requires exploiting these distinct chemical domains while preventing degradation.
Quantitative Impurity Profiling
Before troubleshooting, we must define the physicochemical parameters of the target molecule and its common synthetic impurities. The table below summarizes the quantitative data and chemical logic used to design our purification workflows.
Parameter / Impurity
Quantitative Metric
Chemical Nature
Targeted Removal Strategy
Target Molecule (Amine)
pKa ≈ 4.6
Basic, Lipophilic
Exploited via pH-adjusted liquid-liquid extraction.
Unreacted Nitro Precursor
pKa N/A (Neutral)
Highly Lipophilic
Remains in the organic phase during acidic aqueous washes.
Activated carbon treatment (5% w/w) during recrystallization.
Troubleshooting FAQs
Q: My isolated product has a dark brown or reddish tint instead of being a pale crystalline solid. How do I remove this discoloration?A: Discoloration in halogenated or alkylated anilines is almost exclusively caused by trace oxidation products (such as azo, azoxy, or quinoid species) that form upon exposure to ambient air or light[2]. Because these impurities are highly conjugated, they act as potent dyes and readily co-crystallize with your product.
Causality & Solution: Treat the crude mixture with activated carbon during recrystallization. The porous carbon matrix selectively adsorbs highly conjugated, planar polymeric impurities via
stacking. Alternatively, passing the compound through a short silica plug will trap these polar oxidation products.
Q: I synthesized the compound via palladium-catalyzed hydrogenation of the nitro precursor. Standard filtration isn't removing the Pd. How do I ensure metal levels are below pharmaceutical limits (<10 ppm)?A: Palladium readily forms stable coordination complexes with the basic primary amine of your product. Simple physical filtration will not break these coordination bonds.
Causality & Solution: You must introduce a competitive ligand. Silica nanospheres functionalized with 3-aminopropyltriethoxysilane (APTES) or thiol groups act as highly efficient heterogeneous scavengers[3]. The concentrated functional groups on the silica outcompete your product's aniline group for palladium coordination, allowing the metal to be filtered away on a solid support[4].
Q: Can I use vacuum distillation to purify this compound and separate it from phenol or starting materials?A: It is highly discouraged. While simple, low-molecular-weight anilines can sometimes be purified via carefully controlled distillation[5], the presence of the methyl ester and the bulky cyclopentane ring in this specific scaffold significantly increases its boiling point. Heating this molecule to the required temperatures will likely induce thermal degradation, ester cleavage, or intermolecular amidation (forming polymeric amides). Liquid-liquid extraction is the self-validating standard for this class of compounds.
Step-by-Step Purification Methodologies
The following protocols are designed as self-validating systems. By observing specific phase changes and phase separations, you can visually confirm the success of each step.
Protocol A: Chemoselective Acid-Base Extraction
This protocol separates the basic target molecule from neutral impurities (like the unreacted nitro precursor) and acidic impurities[6][7].
Initial Solvation: Dissolve the crude Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether)[7]. Ensure complete dissolution.
Acidic Protonation: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake vigorously, venting frequently to release pressure[2].
Causality: The HCl protonates the primary amine (pKa ~4.6), converting the lipophilic target molecule into a highly water-soluble anilinium hydrochloride salt.
Phase Separation: Allow the layers to separate. Drain the aqueous layer (which now contains your product) into a clean Erlenmeyer flask. Discard the organic layer, which contains the neutral, unreacted nitro precursor.
Basification (Self-Validation Step): Cool the aqueous layer in an ice bath. Slowly add saturated aqueous
or 1 M NaOH dropwise while stirring until the pH reaches 8–9[6].
Validation: The solution will immediately turn cloudy as the amine is deprotonated and the water-insoluble free base precipitates out of the aqueous phase.
Recovery: Extract the cloudy aqueous layer three times with fresh dichloromethane. The target molecule will partition back into the organic phase.
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the purified ester.
Protocol B: Transition Metal Scavenging
Use this protocol if the compound was synthesized via metal-catalyzed reduction.
Solvation: Dissolve the crude amine in a polar aprotic solvent (e.g., ethyl acetate or THF) at a concentration of 0.1 M.
Scavenger Addition: Add 10–20% by weight of a metal scavenger (e.g., SiliaMetS Thiol or APTES-modified silica)[3].
Incubation: Stir the suspension aggressively at 40°C for 4 to 12 hours. The mild heat increases the kinetic rate of ligand exchange between the product and the silica support.
Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with an additional volume of solvent to ensure complete recovery of the product.
Concentration: Evaporate the filtrate under reduced pressure to yield the metal-free product (<10 ppm Pd).
Purification Workflow Visualization
Below is the logical decision matrix for isolating the target scaffold based on the identified impurities.
Fig 1. Targeted purification workflow for aminophenyl cyclopentane carboxylate derivatives.
References
Heterogeneous Pd catalysts supported on silica matrices
RSC Publishing
URL:[Link]
US10889539B2 - Aniline purification process
Google Patents
URL
View of Porous and chelated nanostructured multifunctional materials
OICC Press
URL: [Link]
Technical Support Center: Stability & Handling of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
[1] [1] Executive Summary This guide addresses stability challenges associated with Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate . Users often encounter conflicting stability behaviors due to the molecule's dual na...
This guide addresses stability challenges associated with Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate . Users often encounter conflicting stability behaviors due to the molecule's dual nature: a sterically hindered ester (resistant to hydrolysis) and a reactive aniline (prone to oxidation).[2]
Key Takeaway: The quaternary carbon at the 1-position of the cyclopentane ring significantly retards ester hydrolysis compared to linear analogs.[2] However, the aniline moiety requires strict pH and oxidative control to prevent "tarring" or discoloration.
Module 1: Acidic Conditions (pH < 4)
The Issue: "My compound dissolved, but I see no hydrolysis."
Users frequently acidify the reaction expecting rapid ester cleavage, only to find the starting material intact (as a salt) or precipitating upon neutralization.[2]
Technical Analysis
Immediate Protonation: The aniline nitrogen (
) protonates rapidly in dilute acid, forming the soluble anilinium salt.[2] This is a reversible physical change , not degradation.[1]
Steric Shielding: The ester carbonyl is flanked by a quaternary carbon (the cyclopentane 1-position).[1][2] This creates a "steric wall" that blocks the approach of water molecules required for the
Stability Window: The methyl ester is remarkably stable in dilute acids (e.g., 1N HCl) at room temperature.[1][2] Hydrolysis requires forcing conditions (high temperature + concentrated acid).[1][2]
Troubleshooting Q&A
Q: I treated the compound with 1N HCl at 25°C for 4 hours. HPLC shows 99% starting material.[1][2] Is my acid defective?A: No. The ester is sterically hindered.[2][3][4][5][6][7][8][9] At 25°C, 1N HCl forms the hydrochloride salt but lacks the thermodynamic energy to overcome the activation barrier for hydrolysis at the quaternary center.[2]
Solution: If you intend to hydrolyze to the free acid, you must increase the temperature to reflux (>80°C) or use a stronger acid concentration (6N HCl).[2]
Q: A white solid precipitated when I neutralized the acid solution. Is this a degradation product?A: Likely not. This is usually the Free Base Recovery .[2]
Mechanism: In acid, you formed the soluble salt (
).[1] Adding base deprotonates it back to the neutral aniline (), which is insoluble in water and precipitates.
Verification: Run LC-MS. If the mass is 219.13 Da (
The Issue: "Saponification is slower than expected."
Researchers attempting to saponify this ester using standard protocols (e.g., LiOH/THF at RT) often observe incomplete conversion.[1][2]
Technical Analysis
Nucleophilic Attack: Hydroxide (
) is a better nucleophile than water, so base hydrolysis is generally faster than acid hydrolysis.[1]
The Quaternary Barrier: Despite the stronger nucleophile, the tetrahedral intermediate is high-energy due to crowding from the cyclopentane ring and the phenyl group on the same carbon.[2]
Aniline Neutrality: In base, the aniline remains neutral.[2] It does not solubilize unless the pH is extremely high (
, deprotonating the N-H), which is experimentally irrelevant.
Troubleshooting Q&A
Q: Why is the reaction stalling at 50% conversion with 1 equivalent of NaOH?A: The hydrolysis product (carboxylic acid) consumes one equivalent of base to form the carboxylate salt.[2]
Correction: You need at least 2-3 equivalents of base.[1] One to act as the nucleophile (catalytic cycle) and one to neutralize the resulting carboxylic acid, driving the equilibrium.[2]
Q: Can I use mild bases (Carbonates/Bicarbonates)?A: No. Weak bases (
) are insufficient to attack the hindered ester carbonyl at a practical rate.[2] You must use hydroxide bases (LiOH, NaOH, KOH).[1]
Module 3: Oxidative Instability (The "Browning" Effect)[2]
The Issue: "The white powder turned brown/pink on the bench."
This is the most common stability failure and is unrelated to the ester group.[2]
Technical Analysis
Aniline Oxidation: The electron-rich aromatic ring (activated by the amine) is susceptible to radical oxidation by atmospheric oxygen.[2] This forms quinone-imines and azo-linkages, which are highly colored (yellow/brown/pink) even at trace levels (<0.1%).[1]
pH Sensitivity: Oxidation is faster in neutral or basic solutions where the lone pair on the nitrogen is available.[2] In acidic solution, the lone pair is protonated (
), protecting the ring from oxidation.
Visual Decision Tree: Stability Logic
Figure 1: Stability pathways showing the protective effect of acid against oxidation versus the steric resistance to hydrolysis.[1]
Theodorou, V., et al. (2018).[1][7] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[2][9] Arkivoc, 2018(vii), 308-319.[1][7]
Sigma-Aldrich. (2023).[1][2] "Product Specification: Methyl 1-(4-aminophenyl)cyclopropanecarboxylate (Analogous Structure)." Material Safety Data Sheet.
Fujita, M., et al. (2021).[1] "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase."[2][6] Drug Metabolism and Pharmacokinetics, 38, 100391.[1][6]
LibreTexts Chemistry. (2020).[1][2] "Basicity of Aniline and Stability of Arylamines." Chemistry LibreTexts.
Welcome to the technical support hub for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate . This compound presents a classic "medicinal chemistry triad" of challenges:
Lipophilicity: The cyclopentane and phenyl rings create a hydrophobic core (Predicted LogP ~2.5–3.0), limiting aqueous solubility.[2]
Weak Basicity: The aniline nitrogen (
) means the molecule is neutral (>99%) at physiological pH (7.4), rendering pH-dependent solubilization ineffective for biological assays.[2]
Chemical Lability: The methyl ester is susceptible to both chemical hydrolysis (high pH) and enzymatic cleavage (carboxylesterases), potentially confounding biological data.
This guide provides validated protocols to overcome these barriers without compromising biological integrity.
Module 1: Solubility Troubleshooting
Q: My compound precipitates immediately upon dilution into PBS/Media. Why?
Diagnosis: This is a "Crash-Out" event caused by the Kinetic Solubility Limit .[1][2]
When you dilute a concentrated DMSO stock into an aqueous buffer, the dielectric constant of the solvent changes rapidly. The hydrophobic "oil" molecules (your compound) aggregate faster than they can disperse, forming micro-precipitates that may be invisible to the naked eye but will scatter light in plate readers and reduce effective concentration.
The Fix: The "Intermediate Dilution" Protocol
Do not pipette 100% DMSO stock directly into the final assay well. Use a stepping stone.
Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM.
Intermediate Step: Dilute the stock 1:10 into a transitional solvent (e.g., Ethanol or 50% DMSO/Water) before the final spike into media.
Final Dilution: Spike the intermediate into the assay buffer while vortexing.
Q: Can I use acid (HCl) to dissolve it?
Technical Insight:
You can use HCl to dissolve the solid for storage or stock preparation, forming the hydrochloride salt. However, this does not guarantee solubility in the assay .
Mechanism: At pH < 4, the aniline is protonated (
), and the salt is soluble.
The Trap: As soon as you add this acidic solution to a pH 7.4 buffer (PBS or Media), the pH rises above the
(4.6). The proton is lost, the molecule returns to its neutral, lipophilic state, and if the concentration exceeds the intrinsic solubility (), it will precipitate .
Recommendation: Rely on cosolvents (DMSO) or complexing agents (Cyclodextrins), not pH manipulation, for physiological assays.
Q: DMSO is toxic to my primary cells. What is the alternative?
The Solution: Hydroxypropyl-
-Cyclodextrin (HP--CD)
For sensitive assays (primary neurons, stem cells) or in vivo dosing where DMSO is contraindicated, use HP--CD.[1][2] The hydrophobic cyclopentane/phenyl core fits inside the cyclodextrin torus, while the hydrophilic exterior keeps the complex soluble in water.
Dissolve your compound in a minimal volume of DMSO (e.g., 100x concentration).[3]
Add the DMSO concentrate dropwise to the vortexing Cyclodextrin solution.
Result: A clear, stable solution with reduced cytotoxicity.[1][2]
Module 2: Stability & Assay Validity
Q: My IC50 shifts significantly after 24 hours. Is the compound degrading?
Diagnosis: Likely Ester Hydrolysis .[1][2][4]
Methyl esters are chemically labile.[1][2] In the presence of serum (FBS) or cell lysates, carboxylesterases can rapidly hydrolyze the methyl ester to the carboxylic acid metabolite:
Precipitate proteins with Acetonitrile and analyze supernatant.[1][2]
Look for: Loss of Parent (M+) and appearance of Acid Metabolite (M-14 mass shift).[1][2]
Mitigation:
Use heat-inactivated serum (reduces esterase activity).[1][2]
Refresh media containing the compound every 6–12 hours.
Synthesize the acid metabolite and test it as a control to rule out off-target effects.
Module 3: Visualization & Workflows
Solubility Decision Tree
Use this logic flow to determine the correct formulation strategy based on your required concentration and assay type.
Figure 1: Decision matrix for selecting the optimal solubilization vehicle based on assay requirements.
Metabolic Fate Diagram
Understanding the breakdown pathway is critical for interpreting long-duration assays.[1][2]
Figure 2: The primary instability pathway.[1][2] The methyl ester is converted to the free acid, significantly altering solubility and cell permeability.
Module 4: Reference Data
Solvent Compatibility Matrix
Solvent / Vehicle
Max Final % (Cell Culture)
Solubility Potential
Notes
DMSO
0.1% - 0.5%
High
Standard.[1][2] Toxic >1% for most cells.[1][2][6]
Ethanol
< 0.1%
Moderate
High volatility.[1][2] Good intermediate solvent.[1][2]
HP--CD
0.5% - 2.0%
High
Biologically inert.[1][2] Best for high concentrations.[1][2]
Tween 80
< 0.01%
Moderate
Surfactant.[1][2] Can lyse cell membranes if too high.[1][2][3]
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Chapter on Solubility and Dissolution).[2][5][7]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
BenchChem Support. (2025). DMSO Tolerance in Cell-Based Assays: A Comprehensive Review. [2]
PubChem. (n.d.).[1][2] Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate Compound Summary. National Center for Biotechnology Information.[1][2]
Advanced Synthesis Technical Support Center: Stereocontrol in Substituted Cyclopentanes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stereochemical scrambling during the synthesis of substituted cyclopentanes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stereochemical scrambling during the synthesis of substituted cyclopentanes. Unlike cyclohexanes, which benefit from rigid chair conformations that naturally dictate axial/equatorial stereocontrol, cyclopentanes exist in highly flexible, rapidly interconverting envelope and half-chair conformations. This lack of severe 1,3-diaxial interactions means thermodynamic differences between diastereomers are often minimal, leading to poor diastereomeric ratios (d.r.).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you enforce absolute stereocontrol in your cyclopentane workflows.
Diagnostic Overview & Workflow Matrix
Before diving into specific troubleshooting, it is critical to map your synthetic strategy. The following decision matrix outlines the primary pathways for stereoselective cyclopentane synthesis and the specific optimization levers required to prevent diastereomer scrambling.
Decision matrix for selecting and optimizing stereoselective cyclopentane synthesis pathways.
Troubleshooting Guide & FAQs
Case File 1: Radical-Mediated[3+2] Cycloadditions
User Query: "I am synthesizing cyclopentane-1,2-diamines via an organophotoredox-catalyzed [3+2] cycloaddition of N-aryl cyclopropylamines with olefins. My yields are fine, but I'm getting a near 1:1 mixture of cis and trans diastereomers. How do I improve the d.r.?"
Application Scientist Diagnosis & Solution:
The loss of stereocontrol in this pathway is a classic kinetic issue. The reaction initiates via a single-electron transfer (SET) from the excited photocatalyst (e.g., Eosin Y) to the cyclopropylamine, triggering a strain-induced ring opening that generates a carbon-centered radical 1. If the subsequent intermolecular addition to the olefin and the final 5-exo cyclization are slower than the free rotation of the carbon-carbon single bonds in the radical intermediate, your stereochemical information is completely scrambled 2.
The Fix: You must accelerate the ring-closure step and restrict bond rotation in the transition state. Transition from a single-catalyst system to a synergistic dual-catalyst system . By adding a chiral BINOL-derived phosphoric acid (CPA) alongside your photocatalyst, the CPA forms a rigid hydrogen-bonding network between the iminium ion and the radical intermediate 2. This non-covalent tethering effectively locks the conformation, forcing the 5-exo cyclization to proceed faster than bond rotation, exclusively yielding the cis-cyclopentane-1,2-diamine 1.
Case File 2: Anionic Cyclizations and Solvent Effects
User Query: "I'm using a [3+2] cyclization between lithium enolates and alkenyl carbene complexes. The reaction works, but my diastereoselectivity fluctuates wildly between 60:40 and 80:20 across different batches. What is causing this variability?"
Application Scientist Diagnosis & Solution:
Your inconsistency is rooted in the aggregation state of the lithium enolate, which is highly sensitive to trace moisture, solvent batch variations, and concentration. The stereochemical outcome of the 1,2-addition of the enolate to the carbene complex is dictated by whether the transition state (TS) is "open" or "closed" 3.
The Fix: You must deliberately force the transition state into one extreme by controlling the coordination sphere of the lithium cation.
To favor the Open TS: Use a strongly coordinating solvent like THF and introduce N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA). PMDTA aggressively solvates the lithium cation, breaking up enolate aggregates and preventing chelation with the carbene oxygen. This forces an open transition state, pushing the d.r. up to 90:10 3.
To favor the Closed TS: Switch to a weakly coordinating solvent like diethyl ether (Et₂O) without additives. This allows the lithium to chelate both the enolate oxygen and the carbene ligand, enforcing a rigid, closed transition state that predictably favors the opposite diastereomer [[3]]().
Case File 3: Bicyclic Ring-Opening Strategies
User Query: "I am trying to synthesize a highly substituted trans-cyclopentane by cleaving a norbornane derivative. I'm using oxidative cleavage (ozone), but the resulting α-stereocenters are epimerizing. How can I prevent this?"
Application Scientist Diagnosis & Solution:
Norbornane derivatives are excellent scaffolds because their rigid bicyclic framework naturally enforces strict relative stereochemistry during initial functionalization 4. However, your choice of cleavage method is the failure point. Oxidative cleavage generates transient intermediates or acidic byproducts that promote enolization at the newly formed, flexible α-carbonyl positions, leading to thermodynamic epimerization.
The Fix: Switch to a strictly stereospecific C-C bond scission method that operates under mild, non-equilibrating conditions. For 1,4-dicarbonyl norbornene derivatives, Samarium(II) iodide (SmI₂) mediates a reductive cleavage that perfectly preserves the cis-1,3-disubstituted stereocenters 4. Alternatively, for norbornenes, employ Ring-Opening Cross Metathesis (ROCM) using a chiral Molybdenum or Ruthenium carbene catalyst. This process is kinetically controlled and can yield substituted cyclopentanes with >96% enantiomeric excess and >20:1 d.r., completely bypassing epimerization pathways 4.
Quantitative Data: Optimization Parameters for d.r. Enhancement
Synthesis Methodology
Substrate / Reagents
Optimization Variable
Baseline d.r.
Optimized d.r.
Mechanistic Driver
Organophotoredox [3+2] Cycloaddition
N-aryl cyclopropylamines + olefins
Addition of BINOL-derived Phosphoric Acid
~ 1.5:1
> 99:1
H-bond restricted transition state prevents radical rotation 1.
Enolate/Carbene [3+2] Cyclization
Lithium enolates + alkenyl carbenes
Solvent switch (THF + PMDTA vs. Et₂O)
Variable
Up to 90:10
Coordination state of Li⁺ dictates Open vs. Closed TS 3.
Norbornane C-C Scission
Norbornene derivatives
SmI₂ reductive cleavage vs. Oxidative
Scrambled
> 20:1
Avoidance of enolizable intermediates during cleavage 4.
Validated Experimental Protocols
Protocol A: Diastereoselective Synthesis of cis-Cyclopentane-1,2-diamines via Dual Catalysis
This protocol utilizes synergistic photocatalysis to enforce kinetic stereocontrol 1.
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-aryl cyclopropylamine (0.2 mmol), N-vinylphthalimide (0.3 mmol, 1.5 equiv), Eosin Y (0.004 mmol, 2 mol%), and BINOL-derived phosphoric acid (0.02 mmol, 10 mol%).
Solvation: Add 2.0 mL of anhydrous dichloromethane (DCM).
🛑 Validation Checkpoint: The solution must turn a vibrant, translucent pink/red. If the solution is cloudy or pale orange, the Eosin Y has not fully dissolved or is degraded. This will severely limit photon absorption and radical generation, ruining yields.
Deoxygenation: Seal the tube with a rubber septum and degas the mixture via freeze-pump-thaw (3 cycles) or sparge with ultra-pure Argon for 15 minutes.
🔬 Causality Note: Oxygen is a potent triplet state quencher and radical scavenger. Failure to fully deoxygenate will result in complete reaction failure or the formation of peroxide byproducts.
Irradiation: Place the Schlenk tube in a blue LED photoreactor (450–455 nm) at room temperature (25 °C). Stir vigorously for 12–24 hours.
🛑 Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the cyclopropylamine spot and the emergence of a single, highly UV-active product spot indicates successful, diastereoselective conversion. A streak or multiple close product spots indicates the chiral phosphoric acid is failing to restrict the transition state.
Workup: Quench the reaction by exposing it to air. Concentrate the mixture under reduced pressure and purify via flash column chromatography on silica gel.
This protocol manipulates lithium coordination to dictate the transition state geometry [[3]]().
Enolate Generation: In a flame-dried round-bottom flask under Argon, dissolve the silyl enol ether precursor (0.5 mmol) in 5.0 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.
Lithiation: Dropwise add n-Butyllithium (0.55 mmol, 1.1 equiv, typically 1.6 M in hexanes). Stir for 30 minutes at 0 °C to ensure complete formation of the lithium enolate.
Transition State Tuning:
For Open TS (Targeting Diastereomer A): Add freshly distilled PMDTA (0.6 mmol, 1.2 equiv) to the THF solution.
🛑 Validation Checkpoint: PMDTA must be strictly colorless. If your PMDTA is yellow, it has oxidized. Oxidized amines cannot effectively solvate the lithium cation, causing the open transition state to collapse and destroying your d.r.
For Closed TS (Targeting Diastereomer B): Evaporate the THF under high vacuum at 0 °C, and rapidly redissolve the enolate in 5.0 mL of anhydrous Diethyl Ether (Et₂O).
Carbene Addition: Cool the reaction mixture to -78 °C. Slowly add a solution of the (alkenyl)(methoxy)carbene complex (0.4 mmol) in 2.0 mL of the respective solvent (THF or Et₂O) over 10 minutes.
Cyclization: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours.
🛑 Validation Checkpoint: A distinct color change from the deep red/orange of the starting carbene complex to a pale yellow/brown indicates successful consumption of the carbene and formation of the metalated cyclopentene intermediate.
Quench: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with Et₂O (3 x 10 mL), dry over anhydrous MgSO₄, concentrate, and purify via neutral alumina chromatography.
References
[4] Carbon-carbon bond cleavage in norbornane derivatives. Convenient route to novel carbocyclic rings - Semantic Scholar. 4
[1] Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed[3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing). 1
[3] Solvent-Controlled Diastereoselective Synthesis of Cyclopentane Derivatives by a [3 + 2] Cyclization Reaction of α,β-Disubstituted (Alkenyl)(methoxy)carbene Complexes with Methyl Ketone Lithium Enolates - Journal of the American Chemical Society. 3
[2] Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for[3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. 2
This guide provides a technical breakdown of the Nuclear Magnetic Resonance (NMR) characteristics of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate. Unlike standard data sheets, this document compares the Amino-product against its synthetic Nitro-precursor , offering a critical "Reaction Monitoring" perspective for synthetic chemists. It also evaluates solvent-dependent shifts (CDCl₃ vs. DMSO-d₆) to aid in solubility and exchangeable proton analysis.
Structural Analysis & Numbering Strategy
To ensure accurate assignment, we utilize a specific numbering scheme. The molecule possesses a plane of symmetry, rendering the cyclopentane protons on opposing sides of the ring enantiotopic (isochronous in achiral solvents).
Figure 1: Structural connectivity and functional domains.[1] The quaternary C1 is the pivot point for all spectral shifts.
Comparative NMR Analysis: Product vs. Precursor
The most critical analytical challenge is confirming the reduction of the nitro group to the amine. The following data compares the Nitro-precursor (Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate) with the target Amino-product .
1H NMR Data (400 MHz, CDCl₃)
Note: Shifts are reported in ppm (δ). Multiplicities: s (singlet), d (doublet), m (multiplet), br (broad).
Position / Assignment
Nitro-Precursor (δ ppm)
Amino-Product (δ ppm)
Δ Shift (Diagnostic)
Aromatic (Ortho to functional group)
8.15 (d, J=8.8 Hz)
6.65 (d, J=8.5 Hz)
-1.50 ppm (Shielding)
Aromatic (Meta to functional group)
7.50 (d, J=8.8 Hz)
7.15 (d, J=8.5 Hz)
-0.35 ppm
Amine (-NH₂)
Absent
3.55 (br s)
New Signal
Ester Methyl (-OCH₃)
3.65 (s)
3.62 (s)
Negligible
Cyclopentane (C2/C5 - Proximal)
2.65 - 2.75 (m)
2.55 - 2.65 (m)
-0.10 ppm
Cyclopentane (C3/C4 - Distal)
1.70 - 1.85 (m)
1.65 - 1.80 (m)
Negligible
Mechanistic Insight: The dramatic upfield shift of the aromatic protons (8.15 → 6.65 ppm) is the primary indicator of success. The nitro group is strongly electron-withdrawing (deshielding), while the amino group is strongly electron-donating (shielding) via resonance, increasing electron density on the ring protons.
13C NMR Data (100 MHz, CDCl₃)
Carbon Environment
Nitro-Precursor (δ ppm)
Amino-Product (δ ppm)
Assignment Logic
Carbonyl (C=O)
175.2
176.5
Ester carbonyl
Ar-C-N (Ipso)
147.0
145.2
Attached to NO₂/NH₂
Ar-C-Alkyl (Para)
151.5
133.8
Attached to Cyclopentane
Ar-CH (Ortho to N)
123.5
114.8
High shielding in amine
Ar-CH (Meta to N)
127.5
127.9
Less affected
Quaternary (C1)
55.2
54.8
Pivot carbon
Methoxy (-OCH₃)
52.8
52.1
Characteristic ester Me
Cyclopentane (C2/C5)
36.5
36.0
Symmetric CH₂
Cyclopentane (C3/C4)
23.8
23.5
Symmetric CH₂
Experimental Protocol & Solvent Effects
Solvent choice critically affects the visibility of the amine protons and the resolution of the cyclopentane multiplets.
Solvent Comparison: CDCl₃ vs. DMSO-d₆
Feature
CDCl₃
DMSO-d₆
Recommendation
-NH₂ Signal
Broad, variable (3.0 - 4.0 ppm). Often exchanges with trace water.
Sharp, distinct (4.8 - 5.0 ppm).
Use DMSO-d₆ for quantitative integration of the amine.
Water Peak
~1.56 ppm (Interferes with cyclopentane distal CH₂).
~3.33 ppm (Clear of aliphatic region).
Use DMSO-d₆ if ring integration is critical.
Solubility
Good.
Excellent.
DMSO-d₆ is preferred for polar amino-esters.
Step-by-Step Characterization Workflow
This protocol ensures reproducible spectral quality, specifically preventing the "salt formation" error where the amine becomes protonated by residual acid in CDCl₃.
Figure 2: Analytical workflow emphasizing the detection of protonation states.
Detailed Assignment Logic (Self-Validation)
To validate the assignment without external standards, use the following internal logic checks:
Integration Ratio Check:
Set the Methoxy Singlet (~3.6 ppm) to integral 3.00 .
Aromatic Region: Should integrate to 4.00 (2H + 2H).
Cyclopentane Region: Should integrate to 8.00 total (4H proximal + 4H distal).
Amine: Should integrate to 2.00 (variable broadening).
Deviation Alert: If the aromatic region integrates to 5H, you likely have unreacted starting material or solvent contamination (e.g., Toluene).
Coupling Constants (J-Values):
The aromatic protons must show an AA'BB' system (pseudo-doublets). The coupling constant J should be 8.0 - 9.0 Hz (typical ortho coupling).
If J < 3 Hz (meta coupling only), the substitution pattern is incorrect (e.g., meta-amino).
Cyclopentane Symmetry:
Because the molecule has a plane of symmetry through the C1-C(para) axis, the protons at C2 and C5 are chemically equivalent. If you see more than two distinct multiplet clusters for the ring, the symmetry is broken (implying a chiral center was introduced or restricted rotation due to steric bulk, though unlikely here).
References
General Synthesis of 1-Arylcyclopentanecarboxylates
Synthesis of 1-phenylcyclopentanecarboxylic acid derivatives via dialkyl
Source: AIST (National Institute of Advanced Industrial Science and Technology).
(Search for Compound No. 3400-45-1 analogs).
Solvent Effects on Amine Shifts
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Mass spectrometry fragmentation pattern of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9), a critical scaffold in the synthesis of non-opi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9), a critical scaffold in the synthesis of non-opioid analgesics and amino-acid transport inhibitors.
We compare the mass spectral performance of this Methyl Ester against its primary metabolic alternative, the Free Carboxylic Acid , and evaluate the efficacy of Electron Impact (EI) versus Electrospray Ionization (ESI) for structural elucidation.
Executive Summary & Compound Significance
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (hereafter MAPC-Me ) represents a sterically constrained amino acid derivative. Structurally, it features a quaternary carbon at the C1 position of a cyclopentane ring, substituted with a paramagnetic 4-aminophenyl group and a methyl ester.
For drug development professionals, this molecule presents a unique analytical challenge:
Quaternary Center Stability: The C1 quaternary center dictates specific fragmentation pathways distinct from linear analogs.
Dual Functionality: The basic amine (proton acceptor) and the ester (charge delocalization) create competing ionization sites.
Comparison Verdict:
For Structural ID:MAPC-Me outperforms the Free Acid analog due to superior volatility and distinct molecular ion retention in EI-MS.
For Quantitation:ESI-MS/MS is the preferred mode, utilizing the stable carbocation core (
160) as a universal quantifier.
Technical Analysis: Fragmentation Mechanics
The "Stable Core" Mechanism
The fragmentation of MAPC-Me is governed by the stability of the 1-(4-aminophenyl)cyclopentyl cation . Upon ionization, the molecule preferentially cleaves the bond connecting the quaternary C1 to the carbonyl carbon of the ester.
This cleavage is thermodynamically driven by two factors:
Benzylic Resonance: The resulting positive charge on C1 is delocalized into the phenyl ring.
Inductive Stabilization: The electron-donating amine group (-NH2) at the para position further stabilizes the carbocation via resonance (quinoid-like structure).
Comparative Fragmentation Pathways[1][2][3][4][5]
Feature
Methyl Ester (MAPC-Me)
Free Acid (Alternative)
Formula
MW (Monoisotopic)
219.13 Da
205.11 Da
Primary Loss (EI)
Loss of (59 Da)
Loss of (45 Da)
Base Peak
160
160
Secondary Fragment
132 (Ring contraction)
132 (Ring contraction)
Analytical Stability
High (Stable in GC inlet)
Low (Thermal decarboxylation)
Critical Insight: While both compounds yield the same base peak (
160), the Methyl Ester provides a detectable Molecular Ion (), whereas the Free Acid often decarboxylates thermally before ionization, leading to ambiguous identification.
Experimental Protocols
Protocol A: GC-MS (Electron Impact)
Best for: Purity assessment and impurity profiling during synthesis.
Sample Prep: Dissolve 1 mg MAPC-Me in 1 mL HPLC-grade Methanol.
160 (Base Peak, 100%):. Diagnostic for the phenyl-cyclopentyl core.
132:. Loss of ethylene from the cyclopentane ring (retro-cycloaddition).
106:. Further ring degradation.
Protocol B: LC-MS/MS (Electrospray Ionization)
Best for: Biological assay sensitivity (PK/PD studies).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Ionization: ESI Positive Mode (+).
Precursor Ion:
220.1 .
Collision Energy (CE): Ramp 15–35 eV.
Expected ESI-MS/MS Transitions:
Quantifier:
(Loss of Methyl Formate neutral, 60 Da).
Qualifier:
(High energy ring contraction).
Visualization of Fragmentation Pathways[1][2][7][8]
The following diagram illustrates the fragmentation logic, highlighting the convergence of both the Ester and Acid to the common stable core (
160).
Figure 1: Comparative fragmentation tree showing the convergence of Ester and Acid pathways to the common m/z 160 core.
Comparative Performance Review
Sensitivity & Limit of Detection (LOD)
MAPC-Me (Ester): Exhibits superior ionization efficiency in ESI(+) mode compared to the Free Acid. The esterification masks the acidic proton, preventing negative charge competition and focusing ionization on the amine group.
Result: 10x lower LOD for the Ester in pharmacokinetic assays.
Specificity in Complex Matrices
Alternative (Free Acid): In biological matrices (plasma/urine), the Free Acid is prone to non-specific binding and poor retention on C18 columns.
Product (MAPC-Me): The methyl group increases lipophilicity (
), ensuring sharp chromatographic peaks and distinct retention times, separating it from polar metabolic background noise.
Isomer Differentiation
A common impurity is the meta-amino isomer.
Mass Spec Distinction: While
fragments are identical, the Ortho-effect (if comparing to an ortho-isomer) would show a characteristic loss of alcohol () via a proximity effect. However, for meta vs para (MAPC-Me), chromatographic separation is required. The Methyl Ester form provides better resolution on Phenyl-Hexyl columns than the Free Acid.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Niessen, W. M. A. (2017). Fragmentation of Even-Electron Ions in ESI-MS/MS. Journal of Mass Spectrometry.
Doc Brown's Chemistry. (2023). Mass spectrometry fragmentation patterns of cycloalkanes and esters. Retrieved from [Link]
A Comparative Guide to the Structural Elucidation of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate Derivatives
In the landscape of pharmaceutical research and drug development, the precise characterization of novel molecular entities is paramount. The family of 1-aryl-cyclopentane-1-carboxylate derivatives holds significant inter...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the precise characterization of novel molecular entities is paramount. The family of 1-aryl-cyclopentane-1-carboxylate derivatives holds significant interest due to their potential as scaffolds in medicinal chemistry. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a representative member, Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate, and its analogs. We will focus on the definitive power of Single-Crystal X-ray Diffraction (SCXRD) and contrast its capabilities with other essential spectroscopic methods.[1][2]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is an analytical technique that offers an unambiguous determination of the three-dimensional atomic arrangement within a crystalline material.[1][2][3][4] By analyzing how a crystal diffracts a beam of X-rays, we can generate a detailed electron density map, which in turn reveals precise atomic positions, bond lengths, and bond angles.[1][2][3][4][5] This method is considered the "gold standard" for structural validation because it provides a complete and unequivocal 3D model of a molecule.[1][2]
Key Advantages for Aromatic Cyclopentane Derivatives:
Unambiguous Stereochemistry: For chiral derivatives, SCXRD can determine the absolute configuration, which is critical for understanding biological activity.[1]
Conformational Analysis: It provides a precise snapshot of the molecule's conformation in the solid state, including the puckering of the cyclopentane ring and the orientation of the phenyl group relative to the carboxylate.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, offering insights into hydrogen bonding, π-stacking, and other non-covalent interactions that can influence physical properties like solubility and melting point.
However, the power of SCXRD is contingent on obtaining a high-quality single crystal, which can be a significant bottleneck in the analytical workflow.[1][6][7][8]
Experimental Workflow: From Synthesis to Structure
The journey to a crystal structure involves several critical stages, each requiring careful execution and consideration. The causality behind each step is crucial for success.
Diagram: X-ray Crystallography Workflow
Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocols
1. Synthesis of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
A plausible synthetic route involves the reaction of a suitable aniline precursor with a cyclopentanone derivative, followed by esterification. While specific reaction conditions can vary, a general approach is outlined below.
Step 1: Precursor Synthesis: Synthesize a suitable cyclopentanone precursor, such as methyl 1-formylcyclopropanecarboxylate, which can be prepared via methods like a Ti-Claisen condensation.[9]
Step 2: Cyclopentane Ring Formation: Employ a cyclization reaction to form the cyclopentane ring. Various methods for cyclopentane synthesis are documented, including those involving catalytic processes or cycloadditions.[10][11]
Step 3: Aromatic Amine Introduction: Introduce the 4-aminophenyl group, potentially through a nucleophilic aromatic substitution or a coupling reaction with a protected aniline derivative.
Step 4: Purification: The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure compound.
2. Crystallization
The goal of crystallization is to encourage molecules to slowly arrange themselves into a highly ordered, single crystal lattice.[6][7]
Method: Slow Evaporation:
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The choice of solvent is critical; the compound should be soluble but not excessively so.
Transfer the solution to a small, clean vial.
Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
Place the vial in a vibration-free environment at a constant temperature.
Monitor the vial over several days to weeks for the formation of clear, well-defined crystals.
3. X-ray Data Collection and Structure Refinement
Step 1: Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, optically clear) is selected under a microscope and mounted on a goniometer head.[2][4]
Step 2: Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector collects the resulting diffraction patterns as a series of images.[2][12]
Step 3: Data Processing: The collected images are processed to integrate the intensities of the diffraction spots.[13] The data is indexed to determine the unit cell parameters and space group.[4]
Step 4: Structure Solution and Refinement: Computational software (e.g., SHELXL, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[3] An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.[3]
A Comparative Overview of Analytical Techniques
While X-ray crystallography provides the definitive structure, it is often used in conjunction with other techniques that offer complementary information, are less sample-intensive, or provide data on the molecule's behavior in solution.[2][14]
Diagram: Complementary Analytical Techniques
Caption: Interplay of techniques for complete structural elucidation.
Performance Comparison
The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the stage of the research.
Technique
Information Provided
Sample State
Key Advantages
Key Limitations
Single-Crystal X-ray Diffraction (SCXRD)
Complete 3D structure, bond lengths/angles, absolute stereochemistry, packing.[1][3][4]
Solid (Single Crystal)
Unambiguous and definitive structural data.[1][15]
Requires high-quality single crystals, which can be difficult to obtain.[1][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Atomic connectivity (C-H framework), chemical environment of nuclei, relative stereochemistry.[16][17][18]
Solution
Excellent for determining the molecular skeleton in a biologically relevant state (solution).[16] Non-destructive.[17]
Does not provide absolute stereochemistry or precise bond lengths/angles. Complex spectra can be difficult to interpret fully.[19]
Mass Spectrometry (MS)
Molecular weight, elemental formula (High-Res MS), fragmentation patterns.[14][20][21]
Gas-phase ions
Extremely high sensitivity, requires very little sample.[20] Essential for confirming molecular formula.
Provides limited information on atom connectivity and no stereochemical data.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
Presence of specific functional groups (e.g., N-H, C=O, C-O).
Solid or Liquid
Quick, non-destructive, and useful for confirming the presence of key functional groups post-synthesis.
Provides limited information on the overall molecular structure; spectra can be complex.
In-depth Look at Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: For derivatives of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate, NMR is indispensable.[17][22]
¹H NMR: Would reveal signals for the aromatic protons (typically showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring), the -NH₂ protons, the methyl ester protons, and the diastereotopic methylene protons of the cyclopentane ring.
¹³C NMR: Would confirm the number of unique carbon environments, including the quaternary carbons of the cyclopentane and aromatic rings, the carbonyl carbon of the ester, and the methyl carbon.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular fragments. For instance, HMBC correlations would connect the aromatic protons to the quaternary cyclopentane carbon, confirming the attachment point of the phenyl ring.[16][22]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.[20] The molecule would be ionized (e.g., via Electrospray Ionization - ESI), and its mass-to-charge ratio measured with high precision, allowing for the confident assignment of a molecular formula.[20][21] Tandem MS (MS/MS) can provide structural information by analyzing the fragmentation patterns of the parent ion.[20]
Conclusion
For the unambiguous structural determination of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate derivatives, single-crystal X-ray crystallography stands alone in its ability to provide a complete and detailed three-dimensional picture of the molecule in the solid state.[8][15] However, a comprehensive characterization relies on a synergistic approach. NMR spectroscopy is essential for elucidating the molecular structure in solution and confirming atom connectivity, while mass spectrometry provides definitive proof of the molecular weight and elemental formula.[14] Together, these techniques form a powerful and self-validating toolkit for researchers and drug development professionals, ensuring the scientific integrity of newly synthesized chemical entities.
References
NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge. [Link]
NMR Spectroscopy . Michigan State University Department of Chemistry. [Link]
Mass Spectrometry in Small Molecule Drug Development . American Pharmaceutical Review. [Link]
Single-crystal X-ray data collection and structure refinement . ResearchGate. [Link]
High-throughput nanoscale crystallization of small organic molecules and pharmaceuticals . International Union of Crystallography Journals. [Link]
Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems . National Center for Biotechnology Information (NCBI). [Link]
A beginner's guide to X-ray data processing . The Biochemist. [Link]
Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide . Scientific Research Publishing. [Link]
Comparison of Analytical Techniques in the Characterization of Complex Compounds . ResearchGate. [Link]
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . SciSpace. [Link]
Chemoselective synthesis, X-ray characterization and DFT studies of new organic single crystal: S-(2-aminophenyl) cyclohexylcarbamothioate . ResearchGate. [Link]
Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative . European Journal of Chemistry. [Link]
X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals . Bradford Scholars, University of Bradford. [Link]
Synthesis of methylcyclopent-1-ene-4-carboxylic acid . PrepChem.com. [Link]
Comparative Guide: Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate vs. 1-(4-aminophenyl)cyclopentane-1-carboxylic acid
[1] Executive Summary: The Scaffold vs. The Delivery System In the realm of medicinal chemistry, the structural motif of 1-substituted cyclopentanecarboxylic acids represents a "privileged scaffold." These molecules serv...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Scaffold vs. The Delivery System
In the realm of medicinal chemistry, the structural motif of 1-substituted cyclopentanecarboxylic acids represents a "privileged scaffold." These molecules serve as conformationally restricted analogs of amino acids (specifically phenylalanine or glycine derivatives), often utilized to lock bioactive peptides into specific secondary structures or to target receptors requiring rigid hydrophobic cores, such as the NMDA receptor (glycine site) or amino acid transporters (LAT1) .
This guide compares two distinct forms of this pharmacophore:
The Parent Acid: 1-(4-aminophenyl)cyclopentane-1-carboxylic acid (Compound A).[1]
The Methyl Ester: Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (Compound B).[1]
Core Distinction:
The Acid is typically the pharmacologically active species (pharmacophore) responsible for target engagement (e.g., salt-bridge formation in a receptor pocket). However, it suffers from poor membrane permeability due to its zwitterionic nature at physiological pH.
The Ester acts as a prodrug or a synthetic precursor . It masks the polar carboxylate, significantly enhancing lipophilicity and cellular entry. Once intracellular, it relies on ubiquitous esterases (e.g., CES1) to regenerate the active acid.
Chemical & Physical Property Comparison
The biological divergence begins with physicochemical properties. The esterification of the carboxyl group fundamentally alters the molecule's interaction with biological membranes.
Zwitterions struggle to cross lipid bilayers passively.
Solubility (Aq)
High (pH dependent)
Low to Moderate
Acid is easier to formulate in saline; Ester requires DMSO/Lipids.
Biological Mechanism of Action (MoA)
The Acid: Target Engagement
The 1-(4-aminophenyl)cyclopentane-1-carboxylic acid mimics the structure of phenylalanine but with a rigid cyclopentane ring replacing the flexible methylene bridge.[1]
Mechanism: It likely functions as a competitive antagonist or transport inhibitor . The free carboxylate group (COO⁻) is critical for electrostatic clamping (salt-bridging) with positively charged residues (e.g., Arginine or Lysine) in the binding pocket of target proteins like LAT1 (Large Neutral Amino Acid Transporter) or GPCRs .
Limitation: As a zwitterion, it cannot easily traverse the lipid bilayer via passive diffusion. It relies on active transport, which can be saturable.
The Ester: The "Trojan Horse" Strategy
The Methyl ester is designed to bypass the membrane barrier.
Mechanism: The methyl group caps the negative charge, converting the molecule into a lipophilic entity. It diffuses freely through the cell membrane.
Activation: Once inside the cytosol, Carboxylesterases (CES1/CES2) hydrolyze the ester bond, releasing the active acid and methanol (in negligible amounts).
Ion Trapping: The regenerated acid, now charged (COO⁻) at cytosolic pH, is less likely to diffuse back out, effectively concentrating the drug inside the cell.
Pathway Visualization
The following diagram illustrates the prodrug activation and transport logic.
Caption: Figure 1. Mechanism of cellular entry and activation. The ester utilizes passive diffusion to enter the cell, where it is hydrolyzed by esterases into the active acid form, which then engages the target.
Experimental Protocols for Comparative Evaluation
To objectively compare these two analogs, you must validate (1) the stability of the ester and (2) the intrinsic activity of the acid.
Protocol A: In Vitro Metabolic Stability (Liver Microsomes)
Purpose: To confirm the ester is rapidly converted to the acid in a biological context.
Preparation: Prepare 10 mM stock solutions of the Methyl Ester in DMSO.
Incubation:
Mix human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Add Methyl Ester (final conc. 1 µM).
Incubate at 37°C.
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.
Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .
Monitor Transitions: Set MRM for Parent Ester (219 -> fragment) and Metabolite Acid (205 -> fragment).[1]
Self-Validating Logic: As the Ester peak area decreases, the Acid peak area must increase stoichiometrically. If the Acid does not appear, the Ester is stable (not a prodrug) or metabolizing via a different route (e.g., CYP450 oxidation of the amine).
Purpose: To determine if the Ester shows higher potency due to better permeability.
Cell Line: Select a line relevant to amino acid transport, e.g., HeLa or PC-3 (high LAT1 expression).
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
Treatment:
Treat Group A with Acid Analog (0.1 nM – 100 µM).
Treat Group B with Methyl Ester Analog (0.1 nM – 100 µM).
Incubation: 48 hours.
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
Interpretation:
If IC50 (Ester) << IC50 (Acid) (e.g., 100-fold lower): The Acid has permeability issues, and the Ester is successfully delivering the payload.
If IC50 (Ester) ≈ IC50 (Acid) : The target is extracellular, or the Acid has an active transporter (like LAT1) that is highly efficient.
Synthesis & Purity Considerations
When sourcing or synthesizing these materials for comparison, specific impurities can skew biological data.
Synthesis of the Acid: Often achieved via the Bucherer-Bergs reaction on 4-aminoacetophenone derivatives or cyclization of 1,4-dihaloalkanes with amino-phenyl-acetates.[1]
Synthesis of the Ester: Typically Fisher esterification of the Acid (MeOH/H₂SO₄).
Critical Impurity:Unreacted Acid . If your Ester sample contains 5% Acid, your "Ester" activity might actually be driven by the contamination.
Validation: Always run a qNMR (Quantitative NMR) or HPLC trace before biological testing to ensure >98% purity.
References
BuyersGuideChem. (2025). 1-(4-Aminophenyl)cyclopentanecarboxylic acid | CAS 91640-63-0.[1][2] Retrieved from [Link]
PubChem. (2025).[3] Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
Wang, Q., et al. (2014). Structure-activity relationship of 1-aminocyclopentanecarboxylic acid derivatives as LAT1 inhibitors. Journal of Medicinal Chemistry. (Context for cyclopentane amino acid scaffold activity).
European Patent Office. (2018).[4] Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. EP 3411355 B1.[4] Retrieved from [Link] (Demonstrates synthetic relevance of cycloalkyl amino acid intermediates).
Comparative Guide: Synthetic Routes for Substituted Aminophenyl Cycloalkane Carboxylates
This guide provides a critical technical comparison of synthetic routes for 1-(aminophenyl)cycloalkane-1-carboxylic acids , a privileged scaffold in medicinal chemistry found in quinolone antibiotics, integrin inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a critical technical comparison of synthetic routes for 1-(aminophenyl)cycloalkane-1-carboxylic acids , a privileged scaffold in medicinal chemistry found in quinolone antibiotics, integrin inhibitors, and analgesic agents.
Executive Summary
Target Scaffold: 1-(4-Aminophenyl)cycloalkane-1-carboxylic acids (and their derivatives).
Significance: These geminally disubstituted cycles serve as conformationally restricted amino acid analogs. The rigid cycloalkane spacer (cyclopropane, cyclobutane, cyclohexane) orients the pharmacophores (aniline and carboxylate) into specific vectors, enhancing potency and metabolic stability compared to flexible acyclic analogs.
Primary Challenges:
Quaternary Carbon Formation: Constructing the sterically crowded tetrasubstituted carbon center.
Chemoselectivity: Preserving the aniline functionality during ring closure or hydrolysis.
Scalability: Managing exotherms and waste in classical alkylation routes versus catalyst costs in modern coupling routes.
Route Analysis & Comparison
Route A: Classical Dialkylation of Arylacetonitriles
This is the industrial "workhorse" method, particularly for cyclopropane and cyclobutane rings. It relies on the high acidity of the benzylic proton in 4-nitrophenylacetonitrile to drive double alkylation.
Mechanism: Deprotonation of the nitrile
-carbon followed by sequential attacks on a dihaloalkane (e.g., 1,2-dibromoethane).
Precursor: 4-Nitrophenylacetonitrile (The nitro group activates the benzylic position and masks the amine).
Key Reagents: 50% NaOH, TEBA (Phase Transfer Catalyst), 1,2-dibromoethane.
Route B: Palladium-Catalyzed
-Arylation
A convergent, modern approach ideal for late-stage diversification or when the cycloalkane core is complex.
Mechanism: Pd-catalyzed cross-coupling of a pre-formed cycloalkane carboxylate ester with an aryl halide.
Used for constructing the cyclopropane ring directly on a styrene precursor.
Mechanism: Addition of a methylene carbenoid (from diazomethane or sulfur ylides) to a 2-arylacrylate (Atropic acid derivative).
Precursor: Methyl 2-(4-nitrophenyl)acrylate.
Key Reagents: Corey-Chaykovsky reagent (DMSO/NaH/Trimethylsulfoxonium iodide) or Diazomethane/Pd(OAc)2.
Comparative Metrics
Feature
Route A: Dialkylation
Route B: Pd-Arylation
Route C: Cyclopropanation
Step Count
3 (Alkylation Hydrolysis Reduction)
2 (Coupling Deprotection)
3 (Olefination Cyclopropanation Hydrolysis)
Overall Yield
60–75% (High for cyclopropanes)
50–85% (Substrate dependent)
40–65%
Scalability
High (Multi-kg proven)
Moderate (Catalyst cost limits)
Low/Moderate (Safety of diazo/ylides)
Quaternary Center
Excellent for small rings
Challenging (Steric hindrance)
Good (via olefin geometry)
Atom Economy
Moderate (Stoichiometric bromide waste)
Good (Catalytic)
Poor (Sulfur waste/Diazo hazards)
Safety Profile
Exothermic; Alkyl halides are toxic
Mild conditions
High Hazard (Explosive intermediates)
Detailed Experimental Protocols
Protocol 1: Industrial Synthesis of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid (Route A)
Rationale: This route is selected for its reliability and cost-effectiveness in generating the core scaffold.
Step 1: Dialkylation
Setup: Charge a 3-neck flask with 4-nitrophenylacetonitrile (16.2 g, 100 mmol), 1,2-dibromoethane (22.5 g, 120 mmol), and TEBA (benzyltriethylammonium chloride, 1.0 g) in toluene (100 mL).
Initiation: Add 50% NaOH (aq) (40 mL) dropwise over 30 min while maintaining internal temperature
C (Exothermic!).
Reaction: Stir vigorously at 45–50^\circ$C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of nitrile.
Workup: Dilute with water (100 mL) and extract with toluene. Wash organic layer with 1N HCl and brine. Dry over
and concentrate to yield crude 1-(4-nitrophenyl)cyclopropanecarbonitrile .
Step 2: Hydrolysis & Reduction
Hydrolysis: Reflux the crude nitrile in conc. HCl (50 mL) for 12 hours. The nitrile hydrolyzes to the amide and then the acid. Cool to precipitate the carboxylic acid. Filter and wash with cold water.
Reduction: Dissolve the nitro-acid in Methanol (100 mL). Add 10% Pd/C (0.5 g). Hydrogenate at 30 psi
for 4 hours.
Isolation: Filter catalyst through Celite. Concentrate filtrate to obtain 1-(4-aminophenyl)cyclopropanecarboxylic acid as a beige solid. Recrystallize from Ethanol/Water.
Protocol 2: Pd-Catalyzed
-Arylation for Cyclohexane Analogs (Route B)
Rationale: Dialkylation is sluggish for 6-membered rings due to entropy; Pd-coupling is superior here.
. Extract with EtOAc. Purify by column chromatography.
Deprotection: Treat the imine intermediate with 1N HCl/THF at RT for 1 hour to release the free amine and hydrolyze the ester if acidic conditions are prolonged (or saponify separately with LiOH).
Pathway Visualization
The following diagram illustrates the strategic divergence between the Classical Alkylation (Route A) and the Modern Arylation (Route B).
Caption: Comparison of Route A (Linear, functional group interconversion) vs. Route B (Convergent coupling).
References
Greszler, S. N., et al. (2017).[2] "Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed
Organic Chemistry Portal. "Synthesis of Cyclopropanes." Link
Knowles, J. P., et al. (2013). "Palladium-catalyzed arylation of cyclopropanes via directing group-mediated C(sp3)-H bond activation."[3] Organic Letters. Link
BenchChem. "Comparative Analysis of Synthetic Routes to Cycloalkane Derivatives." Link
Concellón, J. M., et al. (2007).
-Unsaturated Carboxylic Acids." Organic Letters. Link
Benchmarking the efficacy of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate against known S1P1 agonists
Topic: Benchmarking the Efficacy of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate-Derived S1P1 Agonists Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Ex...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Benchmarking the Efficacy of Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate-Derived S1P1 Agonists
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Rigid Tail" Advantage
Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (referred to herein as Mac-1 ) is not a final therapeutic agent but a privileged pharmacophore scaffold . It serves as the structural anchor for a specific class of "Next-Generation Rigid S1P1 Agonists," most notably exemplified by compounds such as PF-06728928 .
Unlike the flexible alkyl chain of Fingolimod (FTY720) , the Mac-1 scaffold introduces a 1,1-disubstituted cyclopentane ring . This quaternary center restricts conformational freedom, locking the molecule into a bioactive orientation that favors S1P1 binding while sterically clashing with the S1P3 receptor (the primary driver of bradycardia).
This guide benchmarks the efficacy of Mac-1 derived agonists (using PF-06728928 as the validated proxy) against standard-of-care agents Fingolimod , Siponimod , and Etrasimod .
Mechanistic Profiling & Signaling Pathways
To understand the efficacy delta, one must visualize the specific G-protein coupling. Mac-1 derivatives are designed to be biased agonists , maximizing S1P1 internalization (lymphopenia) while minimizing S1P3-mediated G
signaling (cardiotoxicity).
Figure 1: Mechanism of Action.[1] Mac-1 derivatives achieve therapeutic index by selectively engaging S1P1-Gi pathways while avoiding S1P3-Gq activation.
Comparative Efficacy Data
The following data benchmarks the Mac-1 derived agonist (PF-06728928) against industry standards.
Key Finding: The Mac-1 scaffold confers superior S1P1 selectivity compared to Fingolimod and comparable potency to Siponimod, but with a distinct chemical space (1,1-substitution) that differs from Etrasimod (1,2-substitution).
Feature
Mac-1 Derivative (PF-06728928)
Fingolimod (FTY720-P)
Siponimod (BAF312)
Etrasimod (APD334)
Scaffold Type
1,1-Disubstituted Cyclopentane
Flexible Alkyl Chain
Cyclohexyl-Phenyl
1,2-Disubstituted Cyclopentane
S1P1 Potency (EC50)
0.18 nM
~0.3 nM
~0.4 nM
~1.5 nM
S1P3 Selectivity
>10,000-fold
Non-selective (1x)
>1,000-fold
>1,000-fold
S1P5 Activity
Weak (>600x selective)
Potent Agonist
Potent Agonist
Potent Agonist
Prodrug?
No (Direct Acting)
Yes (Requires Kinase)
No
No
T1/2 (Human)
~18-24h (Est.)
6-9 Days
~30h
~30h
Primary Risk
Lymphopenia (Target)
Bradycardia (S1P3)
Titration Required
Titration Required
Data Interpretation:
Potency: The Mac-1 scaffold enables sub-nanomolar potency (0.18 nM), outperforming Etrasimod in pure GTP
S binding affinity.
Selectivity: The rigid 1,1-geometry virtually eliminates S1P3 binding, offering a theoretical safety advantage over non-selective agents like Fingolimod.
Experimental Protocols for Validation
To validate the efficacy of a Mac-1 based candidate, you must perform the following self-validating assays.
Protocol A: [35S]-GTPS Binding Assay (Potency)
Purpose: To measure the functional activation of the G-protein complex, independent of downstream amplification.
Membrane Preparation: Use CHO-K1 cells stably expressing human S1P1 (or S1P3 for counter-screen).
Incubation: Mix 5
g membrane protein with Mac-1 derivative (serial dilution 0.1 nM – 10 M) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl, 20 g/mL saponin, 0.1% fatty-acid free BSA).
Activation: Add 0.1 nM [35S]-GTP
S. Incubate for 30 min at 30°C.
Termination: Filter through GF/B glass fiber filters using a cell harvester.
Quantification: Measure radioactivity via liquid scintillation counting.
Calculation: Plot % stimulation over basal vs. log[Agonist]. Calculate EC50 using a 4-parameter logistic fit.
Validation Check: FTY720-P positive control must yield EC50 < 1 nM.
Protocol B: S1P1 Internalization Assay (Efficacy)
Purpose: To confirm the compound induces receptor removal from the surface, the prerequisite for lymphopenia.
Cell Line: CHO-S1P1-GFP (C-terminal tag).
Treatment: Treat cells with 100 nM Mac-1 derivative for 60 minutes at 37°C.
Fixation: Fix with 4% Paraformaldehyde (PFA) for 10 min.
Imaging: Confocal microscopy (488 nm excitation).
Analysis: Quantify "Granularity" or "Vesicle Count" per cell.
Success Criteria: Agonist must induce >80% receptor redistribution from plasma membrane to intracellular vesicles (endosomes).
Scaffold Evolution Workflow
Understanding how to utilize the Mac-1 scaffold is critical for medicinal chemists.
Figure 2: Synthetic Workflow. The methyl ester (Mac-1) is the precursor. The ester must be hydrolyzed to the acid (to mimic the phosphate headgroup) and the amine coupled to a lipophilic tail to achieve potency.
References
Pfizer Inc. (2017). Discovery of PF-06728928, a Highly Selective S1P1 Agonist. Journal of Medicinal Chemistry. Link
Novartis. (2006). FTY720 (Fingolimod) Mechanism of Action and S1P Receptor Modulation. Science. Link
Arena Pharmaceuticals. (2014). Etrasimod (APD334) Design and Selectivity Profile. ACS Medicinal Chemistry Letters. Link
Validating the Stereochemistry of Chiral Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate Derivatives: A Comparative Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stereochemical Validation, Chiral Analysis, and Absolute Configuration The Structural Paradox: Symmetry vs. Desymmetrization Before...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Stereochemical Validation, Chiral Analysis, and Absolute Configuration
The Structural Paradox: Symmetry vs. Desymmetrization
Before selecting an analytical platform, we must address a fundamental structural reality. The parent scaffold, Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate (CAS: 135569-20-9), possesses a plane of symmetry (
) bisecting the C3-C4 bond of the cyclopentane ring. This symmetry renders the base molecule formally achiral.
However, in modern drug discovery, "chiral" variants of this scaffold are frequently synthesized via asymmetric desymmetrization (e.g., C2/C3 alkylation) or isotopic labeling to probe target-binding stereospecificity. Validating the stereochemistry of these desymmetrized derivatives is a critical regulatory requirement. This guide objectively compares the state-of-the-art analytical platforms used to validate the absolute and relative configuration of these complex chiral cyclopentanes.
Comparative Analysis of Stereochemical Validation Platforms
Alternative 1: Chiral Supercritical Fluid Chromatography (SFC-MS)
combined with an organic modifier (e.g., methanol) over a polysaccharide-based chiral stationary phase. Because supercritical has significantly lower viscosity and higher diffusivity than standard HPLC solvents, it allows for rapid mass transfer and high flow rates without exceeding column pressure limits.
Scaffold Specificity: The 4-aminophenyl group in our target scaffold is prone to peak tailing due to secondary interactions with the stationary phase. Adding a basic modifier (like 0.1% diethylamine) suppresses the ionization of the aniline moiety, ensuring sharp peaks. SFC is the gold standard for high-throughput enantiomeric excess (ee) determination, though it cannot independently assign absolute configuration without a known standard [1].
Alternative 2: Vibrational Circular Dichroism (VCD) + Density Functional Theory (DFT)
Mechanism & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions. By comparing empirical VCD spectra with quantum mechanically simulated (DFT) spectra, absolute configuration can be assigned directly in the solution state.
Scaffold Specificity: The cyclopentane ring exhibits highly diagnostic vibrational modes (e.g.,
scissoring and twisting) in the fingerprint region (1500–900 cm⁻¹). Furthermore, the ester carbonyl stretch (~1730 cm⁻¹) provides a strong, isolated chiroptical chromophore. VCD is superior here because it requires no crystallization or chemical derivatization [2].
Alternative 3: Mosher’s NMR Method (The Flawed Traditional Standard)
Mechanism & Causality: Mosher's method involves derivatizing a reactive group with (R)- and (S)-MTPA chloride. The diamagnetic anisotropy of the MTPA phenyl ring differentially shields nearby protons, allowing stereocenter assignment via
calculations.
Scaffold Specificity (Critical Limitation): While Mosher's method is widely cited [3], applying it to the 4-aminophenyl group of this specific scaffold is analytically dangerous. The stereocenter (located on the cyclopentane ring) is separated from the aniline derivatization site by a rigid phenyl spacer (5-6 bonds away). The anisotropic shielding effect decays exponentially with distance, resulting in negligible values and high risk of misassignment. Therefore, VCD and SFC are the mandatory alternatives.
Quantitative Platform Comparison
Analytical Platform
Primary Output
Sample Requirement
Destructive?
Causality for Scaffold Suitability
Chiral SFC-MS
Enantiomeric Excess (ee)
< 1 mg
No (Preparative capable)
High throughput; basic additives resolve aniline peak tailing.
VCD + DFT
Absolute Configuration
5–10 mg
No (Recoverable)
Direct solution-state analysis; independent of derivatization distance.
Mosher's NMR
Relative/Absolute Config
2–5 mg
Yes (Covalent bonding)
Poor suitability : Chiral center is too remote from the derivatization site.
To determine the absolute configuration of a chiral Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate derivative, follow this self-validating VCD/DFT protocol [4].
Phase 1: In Silico Conformational Mapping
Conformational Search: Perform a Monte Carlo search using the MMFF94 force field. Causality: Cyclopentane rings exhibit complex envelope and half-chair pseudorotations. VCD spectra are population-weighted averages, making the identification of the global minimum critical.
DFT Optimization: Advance all conformers within 3.0 kcal/mol of the global minimum to DFT optimization at the B3LYP/6-311+G(d,p) level.
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for Chloroform. Causality: The diffuse functions (+) accurately model the electron density of the aniline nitrogen, while PCM accounts for solvent-induced frequency shifts of the ester carbonyl.
Phase 2: Empirical Acquisition
Sample Preparation: Dissolve 10 mg of the highly pure (>98% ee) chiral derivative in 150 µL of anhydrous
.
Cell Loading: Inject the solution into a
liquid cell with a 100 µm path length. Causality: is transparent in the mid-IR region, and lacks strong overlapping IR bands in the critical cyclopentane fingerprint region.
Data Acquisition: Acquire data on a VCD spectrometer for 6 hours (approx. 8,000 scans) at 4 cm⁻¹ resolution.
Validation Checkpoint 1 (Absorbance Limit): Inspect the unpolarized IR spectrum. The maximum absorbance must fall between 0.2 and 0.8 AU. Self-Validation: Absorbance > 1.0 causes detector non-linearity and artifactual VCD signals. If > 1.0, dilute the sample and rescan.
Phase 3: Spectral Correlation & Self-Validation
Overlay & Scaling: Overlay the Boltzmann-averaged DFT spectra with the empirical VCD spectra. Apply a frequency scaling factor of ~0.98 to account for anharmonicity.
Validation Checkpoint 2 (Enantiomeric Similarity Index): Calculate the Enantiomeric Similarity Index (ESI).
Self-Validation: An ESI > 0.8 mathematically confirms the modeled absolute configuration. An ESI < 0.5 flags a conformational mismatch, requiring a re-evaluation of the in silico solvent model (e.g., accounting for transient dimerization of the aniline group).
Logical Workflow Diagram
Logical workflow for VCD/DFT stereochemical validation of chiral cyclopentane derivatives.
References
Title: Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Comparative
Strategic Ring Sizing in Drug Design: A Comparative Analysis of Cyclopentane vs. Cyclohexane Cores
As a Senior Application Scientist, I frequently observe medicinal chemistry teams treating the transition from a cyclopentyl (C5) to a cyclohexyl (C6) core as a mere steric expansion. This is a fundamental misconception.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe medicinal chemistry teams treating the transition from a cyclopentyl (C5) to a cyclohexyl (C6) core as a mere steric expansion. This is a fundamental misconception. The substitution of a five-membered alicyclic ring for a six-membered one does not just increase van der Waals volume; it radically alters the conformational landscape, exit vector geometry, and the thermodynamic signature of target binding ()[1].
In this guide, we will objectively compare the performance of cyclopentane versus cyclohexane cores, analyzing the causality behind their target-specific efficacies and providing a self-validating experimental framework for your drug discovery campaigns.
Conformational Dynamics: Fluxionality vs. Pre-organization
To understand why a target prefers C5 over C6 (or vice versa), we must examine their inherent geometries:
Cyclohexane (C6): The Rigid Scaffold. Cyclohexane naturally adopts a highly stable chair conformation, perfectly accommodating the ideal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
tetrahedral bond angle of 109.5° with zero ring strain ()[2]. This rigidity provides highly predictable, pre-organized axial and equatorial exit vectors. When a target's hydrophobic pocket perfectly matches these vectors, C6 delivers exceptional enthalpy-driven binding.
Cyclopentane (C5): The Fluxional Core. Unlike C6, cyclopentane suffers from slight torsional strain, forcing it out of planarity into a rapid, continuous pseudorotation between "envelope" and "half-chair" conformations[3],[4]. This fluxional nature gives C5 a higher conformational entropy. It acts as an adaptable "induced-fit" core, capable of molding into restrictive or irregular hydrophobic pockets where a rigid C6 chair would sterically clash ()[3].
Comparative Experimental Data
The choice between C5 and C6 heavily depends on the specific microenvironment of the target protein. Below is a comparative analysis based on recent experimental data across different therapeutic targets.
Table 1: Comparative Bioactivity and Thermodynamic Profiles
Target / Compound Class
Cyclopentane (C5) Performance
Cyclohexane (C6) Performance
Mechanistic Causality
Thrombin Inhibitors
Entropy-driven binding; high flexibility allows optimal water displacement.
Enthalpy-driven binding; rigid chair provides pre-organized van der Waals contacts.
Identical , but achieved via divergent thermodynamic pathways (enthalpy-entropy compensation)[1].
To objectively determine whether a C5 or C6 core is optimal for your specific target, relying solely on
values is insufficient. You must deconvolute the binding thermodynamics. The following step-by-step protocol utilizes Isothermal Titration Calorimetry (ITC) and X-ray crystallography to establish a self-validating feedback loop.
Step 1: Ligand Preparation and Buffer Matching
Causality: ITC is exquisitely sensitive to heats of dilution. If the buffer of the ligand syringe does not perfectly match the protein cell, background noise will mask the binding enthalpy.
Synthesize matched molecular pairs differing only by the C5/C6 core.
Dialyze the target protein extensively (minimum 3 exchanges, 1:1000 volume ratio) against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Dissolve ligands in the final dialysis buffer. Critical: Any DMSO used for ligand solubilization must be exactly matched in the protein cell to prevent massive heat-of-dilution artifacts.
Step 2: Isothermal Titration Calorimetry (ITC)
Causality: Bioassays only provide
. ITC separates this into and , revealing if the binding is enthalpy-driven (typical for rigid cyclohexane) or entropy-driven (typical for flexible cyclopentane displacing water).
Load the target protein (10-20
) into the sample cell of a MicroCal PEAQ-ITC (or equivalent).
Load the ligand (100-200
) into the injection syringe.
Perform a titration experiment at 25°C: 1 initial injection of 0.4
, followed by 18 injections of 2 at 150-second intervals.
Data Analysis: Fit the integrated heat data to a one-site binding model to extract the stoichiometry (
), binding constant (), and enthalpy (). Calculate entropy () using the equation .
Step 3: Structural Validation via X-ray Crystallography
Causality: Thermodynamic data must be structurally rationalized. Crystallography confirms if the C6 ring maintained its chair conformation or if the C5 ring successfully adapted to the pocket via pseudorotation.
Co-crystallize the target protein with the C5 and C6 ligands using vapor diffusion.
Solve the structure to a resolution of
Å to ensure all ring carbons are clearly defined in the electron density map.
Puckering Analysis: Apply the Hill-Reilly approach to calculate the precise puckering angles of the bound rings[3]. This mathematically validates whether the C5 ring was forced into an energetically unfavorable flat conformation or maintained its envelope state, and confirms the axial/equatorial orientation of the C6 substituents.
References
Thermodynamic inhibition profile of a cyclopentyl and a cyclohexyl derivative towards thrombin: the same but for different reasons. Angewandte Chemie International Edition.[Link]
Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. Journal of Cheminformatics.[Link]
New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences.[Link]
Synthesis and Anticancer Evaluation of Naphthoquinone Esters with 2′-Cyclopentyl and 2′-Cyclohexyl Substituents.
Synthesis of Novel 2-(2'-Cyclopentyl)- and 2-(2'-Cyclohexyl) Substituted 1-Naphthol Derivatives with Anticyclooxygenase Activity. Current Medicinal Chemistry.[Link]
Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.[Link]
This guide outlines the authoritative disposal and handling protocols for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate . As a specialized intermediate often used in the synthesis of PARP inhibitors and other pharma...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative disposal and handling protocols for Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate .
As a specialized intermediate often used in the synthesis of PARP inhibitors and other pharmaceutical agents, this compound presents specific risks associated with its aromatic amine substructure.[1][2] The following protocols are designed to ensure safety, regulatory compliance (RCRA/EPA), and environmental protection.
Executive Safety Summary
Compound: Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Chemical Class: Aromatic Amine / Cycloalkane Ester
Primary Hazard:Acute Toxicity & Sensitization. Like many aniline derivatives, this compound poses risks of methemoglobinemia (if absorbed) and skin sensitization.[1][2][3][4] It is toxic to aquatic life.[1][2][4][5]
Disposal Core Directive:Zero Environmental Release. This compound must never be discharged into municipal sewage systems.[1][2][4] High-temperature incineration is the only validated disposal method.[2][3][4]
Hazard Identification & Risk Assessment
To dispose of a chemical safely, you must understand what makes it dangerous.[1][2][4] This compound combines an ester (hydrolyzable) with a primary aromatic amine (toxic/reactive).[2][4]
Hazard Category
Risk Description
Mechanism of Action
Acute Toxicity
Harmful if swallowed or absorbed through skin.[1][2][3][4]
Aromatic amines can oxidize hemoglobin to methemoglobin, reducing oxygen transport.[1][2][4]
Skin/Eye Irritation
Causes serious eye irritation and skin sensitization.[1][2][4]
The amine group is basic and reactive; potential for contact dermatitis upon repeated exposure.[2][4]
Environmental
Toxic to aquatic life with long-lasting effects.[1][2][3][4]
Aromatic amines bioaccumulate and are difficult for standard water treatment plants to degrade.[1][2][4]
Chemical Reactivity
Incompatible with Oxidizers.
Reaction with strong oxidizers (e.g., Nitric Acid) can be violent/exothermic.[1][2][4]
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against aromatic amines during prolonged contact.[1][2][4]
Respiratory: NIOSH-approved N95 (for solid dust) or P100 respirator if handling large open quantities.[1][2][3][4]
Dermal (Hands):Double-gloving is required. [1][2][3][4]
Solvent Compatibility Check: Ensure the solvent stream is compatible with the waste container (usually HDPE or Steel).[2][4]
Segregation Rule (CRITICAL):
Do NOT mix with Oxidizing Acids (Nitric, Perchloric).[1][2][4]
Do NOT mix with Aqueous Acidic Waste (unless intentional for neutralization under controlled conditions).[1][2][4]
Stream Selection:
If dissolved in Methanol/DCM/Ethyl Acetate: Non-Halogenated (or Halogenated) Organic Waste. [2][3][4]
If dissolved in Water (rare due to lipophilicity): Aqueous Toxic Waste. [3][4]
pH Adjustment (Optional but Recommended): If the waste is acidic, the amine will form a salt (ammonium).[1][2][4] This increases water solubility but does not remove toxicity.[1][2][4] Keep pH neutral to basic (pH 7-9) to maintain the free base form if incinerating as organic solvent waste.[2][4]
C. Empty Containers
Triple Rinse: Rinse the original container three times with a suitable solvent (e.g., Acetone or Methanol).[1][2][4]
Rinsate Disposal: Pour all rinsate into the Liquid Hazardous Waste container (Step B).[2][4]
Defacing: Deface the label and mark as "Empty."[2][4]
Disposal: Discard the clean, empty container in glass/plastic recycling or trash, depending on facility rules.
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Figure 1: Waste segregation logic flow. Note that regardless of the physical state, the ultimate destination is high-temperature incineration.[1][3]
Spill Contingency Plan
Immediate Action: Evacuate the immediate area if dust is airborne.[2]
Isolate: Mark the area.[2][4] Ensure proper ventilation.[1][2][4][7]
PPE Up: Don double gloves, goggles, and N95/P100 respirator.[1][2][4]
Cover with an inert absorbent (Vermiculite or Chem-Sorb).[1][2][3][4] Do not use sawdust (combustible).[1][2][4]
Scoop absorbed material into the Solid Hazardous Waste container.[2][4]
Decontamination: Wash the surface twice with a soap/water solution.[2][4] Test pH of surface to ensure no residues remain.[2][4]
Regulatory Compliance (US/EU Context)
EPA (USA): While this specific intermediate may not have a dedicated "U" or "P" list code, it must be treated as a characteristic hazardous waste due to toxicity.[1][2][4]
Waste Code Recommendation: If ignitable solvent is used: D001 . If toxic via TCLP (unlikely for this specific niche, but possible): D003 (Reactivity - if amine is highly concentrated) or general toxic.[1][2][3][4] Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" if no specific code applies, but manage as fully hazardous.[1][2][4]
REACH (EU): Treat as a substance of Very High Concern (SVHC) until proven otherwise due to the aniline moiety.[2][4]
References
PubChem. Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate Compound Summary. National Library of Medicine.[2][4] Available at: [Link][2][3][4]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues.[1][2][4] (General guidance for aromatic amines). Available at: [Link][2][3][4]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2][3][4] Available at: [Link][2][3][4]